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  • Product: 2-Methyl-3-(3-nitrophenyl)prop-2-enal
  • CAS: 37524-17-7

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Guide to 2-Methyl-3-(3-nitrophenyl)prop-2-enal: 1H and 13C NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the α,β-unsaturated...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the α,β-unsaturated aldehyde, 2-methyl-3-(3-nitrophenyl)prop-2-enal. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization. This document offers a combination of predicted high-resolution NMR data, justified by comparative analysis with structurally analogous compounds, and established experimental protocols to serve as a comprehensive resource.

Molecular Structure and Spectroscopic Overview

2-Methyl-3-(3-nitrophenyl)prop-2-enal is a cinnamaldehyde derivative characterized by a nitro group at the meta-position of the phenyl ring and a methyl group at the α-position of the enal moiety. These structural features significantly influence the electron distribution within the molecule, which is directly reflected in the chemical shifts and coupling constants observed in its 1H and 13C NMR spectra. The electron-withdrawing nature of the nitro group and the aldehyde function, combined with the electronic effects of the methyl group and the conjugated system, results in a distinct and interpretable spectral fingerprint.

Predicted 1H NMR Spectral Data and Interpretation

The 1H NMR spectrum of 2-methyl-3-(3-nitrophenyl)prop-2-enal is predicted to exhibit distinct signals corresponding to the aldehydic, vinylic, aromatic, and methyl protons. The analysis below is based on established principles of NMR spectroscopy and comparison with data from similar structures.

Table 1: Predicted 1H NMR Data for 2-Methyl-3-(3-nitrophenyl)prop-2-enal (in CDCl3)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (Aldehyde)9.65s-
H-3 (Vinylic)7.40s-
H-2' (Aromatic)8.45t~2.0
H-4' (Aromatic)8.20ddd~8.2, 2.3, 1.0
H-5' (Aromatic)7.65t~8.0
H-6' (Aromatic)7.85dt~7.8, 1.3
-CH3 (Methyl)2.10s-
Detailed Analysis of Proton Signals
  • Aldehydic Proton (H-1): The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift of around 9.65 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the C=O bond. It is predicted to appear as a singlet due to the absence of adjacent protons for coupling.

  • Vinylic Proton (H-3): The vinylic proton, located on the β-carbon of the enal system, is predicted to resonate at approximately 7.40 ppm. Its chemical shift is influenced by the deshielding effect of the conjugated system and the adjacent aromatic ring. The presence of the α-methyl group eliminates the typical cis or trans coupling to an α-proton, resulting in a predicted singlet.

  • Aromatic Protons (H-2', H-4', H-5', H-6'): The protons on the 3-nitrophenyl ring will exhibit a complex splitting pattern characteristic of a meta-substituted benzene ring.

    • H-2' : This proton, situated between the nitro group and the propenal substituent, is expected to be the most downfield of the aromatic protons, appearing as a triplet (or a narrow multiplet) around 8.45 ppm due to small meta-couplings to H-4' and H-6'.

    • H-4' : This proton is predicted to resonate around 8.20 ppm and will likely appear as a doublet of doublet of doublets due to ortho coupling with H-5', meta coupling with H-6', and a smaller meta coupling with H-2'.

    • H-5' : This proton is expected to be a triplet around 7.65 ppm due to two ortho couplings of similar magnitude to H-4' and H-6'.

    • H-6' : This proton, ortho to the propenal substituent, is predicted to appear as a doublet of triplets around 7.85 ppm, with a larger ortho coupling to H-5' and smaller meta couplings to H-2' and H-4'.

  • Methyl Protons (-CH3): The protons of the methyl group attached to the α-carbon are predicted to appear as a singlet at approximately 2.10 ppm. The singlet multiplicity is due to the absence of any adjacent protons.

Predicted 13C NMR Spectral Data and Interpretation

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted 13C NMR Data for 2-Methyl-3-(3-nitrophenyl)prop-2-enal (in CDCl3)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Carbonyl)194.5
C-2 (α-carbon)138.0
C-3 (β-carbon)152.0
C-1' (Aromatic)135.5
C-2' (Aromatic)123.0
C-3' (Aromatic, C-NO2)148.5
C-4' (Aromatic)125.0
C-5' (Aromatic)130.0
C-6' (Aromatic)133.0
-CH3 (Methyl)12.5
Detailed Analysis of Carbon Signals
  • Carbonyl Carbon (C-1): The carbonyl carbon of the aldehyde is the most downfield signal, predicted around 194.5 ppm, which is characteristic for α,β-unsaturated aldehydes.

  • Olefinic Carbons (C-2 and C-3): The α-carbon (C-2) is predicted to resonate at approximately 138.0 ppm, while the β-carbon (C-3) is expected further downfield at around 152.0 ppm. This is a typical pattern for polarized α,β-unsaturated systems, where the β-carbon is more electron-deficient.

  • Aromatic Carbons (C-1' to C-6'):

    • C-1' : The ipso-carbon attached to the propenal group is predicted around 135.5 ppm.

    • C-3' : The carbon bearing the nitro group (C-3') is expected to be significantly deshielded, with a predicted chemical shift of approximately 148.5 ppm.

    • The remaining aromatic carbons (C-2', C-4', C-5', and C-6') are predicted to appear in the range of 123.0 to 133.0 ppm, with their specific shifts influenced by the substitution pattern.

  • Methyl Carbon (-CH3): The methyl carbon is predicted to have a chemical shift in the upfield region, around 12.5 ppm.

Experimental Protocols

For the acquisition of high-quality NMR data for 2-methyl-3-(3-nitrophenyl)prop-2-enal, the following experimental procedure is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified solid compound for 1H NMR and 50-100 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range covering approximately -2 to 12 ppm.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range covering approximately 0 to 220 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios and pick the peaks in both 1H and 13C spectra to determine their chemical shifts.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Molecular Structure of 2-methyl-3-(3-nitrophenyl)prop-2-enal with Atom Numbering cluster_molecule C1 C1(O)H C2 C2(CH3) C1->C2 C3 C3H C2->C3 C1_prime C1' C3->C1_prime C2_prime C2'H C1_prime->C2_prime C3_prime C3'(NO2) C2_prime->C3_prime C4_prime C4'H C3_prime->C4_prime C5_prime C5'H C4_prime->C5_prime C6_prime C6'H C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure with atom numbering for NMR assignment.

Workflow for NMR Spectral Analysis SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition (1H & 13C) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Coupling Constants) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Verification SpectralAnalysis->StructureElucidation

Caption: A streamlined workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the 1H and 13C NMR spectral data for 2-methyl-3-(3-nitrophenyl)prop-2-enal. By combining high-quality predicted data with a detailed interpretation supported by the analysis of analogous compounds, this document serves as a valuable resource for the unambiguous identification and characterization of this molecule. The inclusion of standardized experimental protocols further enhances its utility for researchers in the fields of chemistry and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs. (n.d.). ACD/NMR Predictors. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's Method for the Determination of Absolute Configuration of Secondary Alcohols. Nature Protocols, 2(10), 2451–2458. [Link]

Exploratory

Mechanism of aldol condensation yielding 2-methyl-3-(3-nitrophenyl)prop-2-enal

An In-Depth Technical Guide to the Mechanism of Aldol Condensation Yielding 2-Methyl-3-(3-nitrophenyl)prop-2-enal Abstract This guide provides a comprehensive examination of the aldol condensation mechanism leading to th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Aldol Condensation Yielding 2-Methyl-3-(3-nitrophenyl)prop-2-enal

Abstract

This guide provides a comprehensive examination of the aldol condensation mechanism leading to the synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal. The reaction, a variant of the Claisen-Schmidt condensation, involves the base or acid-catalyzed reaction between acetaldehyde and 3-nitrobenzaldehyde. We will dissect the mechanistic pathways, explore the critical role of reactants and catalysts, and provide a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this fundamental carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of the Aldol Condensation

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[1] The reaction typically involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound (an "aldol" from ald ehyde and alcohol ), which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[2][3]

When the condensation occurs between two different carbonyl compounds, it is termed a "crossed" aldol condensation.[4][5] To be synthetically useful, these reactions must be controlled to prevent the formation of a complex mixture of four possible products.[4] A highly effective strategy is the Claisen-Schmidt condensation , which utilizes an aromatic aldehyde that lacks α-hydrogens (and thus cannot self-condense) as one reaction partner.[6]

The synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal is a classic example of a Claisen-Schmidt reaction. Here, acetaldehyde, which possesses acidic α-hydrogens, serves as the enolizable component, while 3-nitrobenzaldehyde acts exclusively as the electrophilic partner. The strong electron-withdrawing effect of the nitro group further enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for this reaction.[5]

Mechanistic Pathways: A Tale of Two Catalysts

The aldol condensation can be effectively catalyzed by either a base or an acid. While the base-catalyzed route is more common for Claisen-Schmidt reactions, understanding both provides a complete mechanistic picture.

Base-Catalyzed Mechanism: The Enolate Pathway

The base-catalyzed reaction proceeds through a three-step sequence involving the formation of a nucleophilic enolate, its attack on the electrophilic aldehyde, and subsequent dehydration.

  • Enolate Formation: A base, typically a hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from acetaldehyde. This deprotonation forms a resonance-stabilized enolate ion, which is the key nucleophile in the reaction.[4][7]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[5][8]

  • Protonation & Dehydration (E1cB Mechanism): The alkoxide is rapidly protonated by a solvent molecule (e.g., water) to yield the β-hydroxy aldehyde (aldol addition product). Under the reaction conditions, often with mild heating, this intermediate readily undergoes dehydration.[9] The base removes an α-hydrogen to form an enolate, and the hydroxide ion is subsequently eliminated from the β-carbon.[10] This E1cB (Elimination, Unimolecular, conjugate Base) mechanism is driven by the formation of a highly stable, conjugated π-system in the final α,β-unsaturated product.[7][11]

Base-Catalyzed Aldol Condensation Figure 1: Base-Catalyzed Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration (E1cB) Acetaldehyde Acetaldehyde Enolate Enolate Ion (Resonance Stabilized) Acetaldehyde->Enolate + OH⁻ Nitrobenzaldehyde 3-Nitrobenzaldehyde Alkoxide Alkoxide Intermediate Nitrobenzaldehyde->Alkoxide Base OH⁻ Enolate->Alkoxide Water H₂O AldolAdduct β-Hydroxy Aldehyde (Aldol Adduct) Alkoxide->AldolAdduct + H₂O FinalProduct 2-Methyl-3-(3-nitrophenyl)prop-2-enal AldolAdduct->FinalProduct - H₂O (Heat, OH⁻)

Figure 1: Base-Catalyzed Mechanism for Aldol Condensation.
Acid-Catalyzed Mechanism: The Enol Pathway

The acid-catalyzed pathway also leads to the same product but proceeds via an enol intermediate and a protonated carbonyl.

  • Enol Formation: The carbonyl oxygen of acetaldehyde is protonated by an acid catalyst (H₃O⁺). A subsequent deprotonation at the α-carbon by a water molecule leads to the formation of the corresponding enol.[12][13]

  • Carbonyl Activation and Nucleophilic Attack: Concurrently, the carbonyl oxygen of 3-nitrobenzaldehyde is also protonated by the acid catalyst. This protonation greatly increases the electrophilicity of the carbonyl carbon, activating it for attack. The nucleophilic α-carbon of the enol then attacks the activated carbonyl carbon.[12][14]

  • Dehydration: The resulting intermediate is deprotonated at the oxygen to form the neutral β-hydroxy aldehyde. The hydroxyl group is then protonated by the acid catalyst, converting it into a good leaving group (H₂O). Elimination of water and a final deprotonation at the α-carbon regenerates the acid catalyst and yields the final α,β-unsaturated product.[11]

Acid-Catalyzed_Aldol_Condensation Figure 2: Acid-Catalyzed Mechanism cluster_step1 Step 1: Enol Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Acetaldehyde Acetaldehyde Enol Enol Intermediate Acetaldehyde->Enol + H₃O⁺, -H₂O Nitrobenzaldehyde 3-Nitrobenzaldehyde ActivatedAldehyde Activated 3-Nitrobenzaldehyde (Protonated) Nitrobenzaldehyde->ActivatedAldehyde + H₃O⁺ Acid H₃O⁺ Intermediate Protonated Adduct Enol->Intermediate ActivatedAldehyde->Intermediate AldolAdduct β-Hydroxy Aldehyde (Aldol Adduct) Intermediate->AldolAdduct - H₃O⁺ FinalProduct 2-Methyl-3-(3-nitrophenyl)prop-2-enal AldolAdduct->FinalProduct + H₃O⁺, -H₂O

Figure 2: Acid-Catalyzed Mechanism for Aldol Condensation.

Experimental Protocol: Synthesis and Isolation

The following protocol details a standard laboratory procedure for the base-catalyzed synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal. This self-validating system ensures high yield and purity through controlled reaction conditions and a straightforward purification process.

Reagent and Materials Data
ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
3-NitrobenzaldehydeC₇H₅NO₃151.120.051.07.56 g
AcetaldehydeC₂H₄O44.050.153.06.61 g (8.5 mL)
Sodium HydroxideNaOH40.000.0250.51.0 g
Ethanol (95%)C₂H₅OH46.07--50 mL
WaterH₂O18.02--50 mL
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 7.56 g (0.05 mol) of 3-nitrobenzaldehyde in 50 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until all the solid has dissolved.

  • Catalyst Preparation: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of sodium hydroxide in 50 mL of water. Allow the solution to cool to room temperature.

  • Initiation of Reaction: Cool the ethanolic solution of 3-nitrobenzaldehyde in an ice-water bath. Slowly add 8.5 mL (0.15 mol) of acetaldehyde to the cooled solution.

  • Catalyst Addition: While stirring vigorously, add the sodium hydroxide solution dropwise to the aldehyde mixture over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C. A precipitate will begin to form.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Product Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid product with two portions of cold water (25 mL each) to remove any remaining base and unreacted acetaldehyde.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. Determine the yield and characterize the product using techniques such as melting point determination and NMR spectroscopy.

Experimental_Workflow Figure 3: Experimental Workflow A Dissolve 3-Nitrobenzaldehyde in Ethanol B Add Acetaldehyde (in Ice Bath) A->B D Dropwise Addition of NaOH Solution B->D C Prepare Aqueous NaOH Solution C->D E Stir and React (Ice Bath -> RT) D->E F Isolate Crude Product (Vacuum Filtration) E->F G Wash with Cold Water F->G H Recrystallize from Hot Ethanol G->H I Collect Purified Crystals (Vacuum Filtration) H->I J Dry and Characterize (Yield, MP, NMR) I->J

Figure 3: Experimental Workflow for Synthesis and Purification.

Conclusion and Outlook

The Claisen-Schmidt condensation provides an efficient and reliable route to synthesize α,β-unsaturated aldehydes and ketones like 2-methyl-3-(3-nitrophenyl)prop-2-enal. A thorough understanding of the underlying base- and acid-catalyzed mechanisms is crucial for optimizing reaction conditions and maximizing yields. The electron-withdrawing nitro group on the aromatic aldehyde plays a key role in activating the substrate for nucleophilic attack, a principle that can be extended to a wide range of similar transformations. The protocol described herein offers a robust framework for the practical application of this knowledge, serving as a valuable tool for professionals in synthetic chemistry and drug discovery.

References

  • Dehydration of Aldol Products - Synthesis of Enones . (2024, March 17). Chemistry LibreTexts. [Link]

  • Aldol Condensation – Dehydration of Aldol Addition Product . (2026, March 16). Chemistry Steps. [Link]

  • Aldol reaction . (n.d.). Wikipedia. [Link]

  • 19.04.3: Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones . (2015, March 17). Chemistry LibreTexts. [Link]

  • Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation . (2025, May 22). JoVE. [Link]

  • Aldol Addition and Condensation Reactions . (2022, April 14). Master Organic Chemistry. [Link]

  • Aldolase Enzymes and the Nitro-aldol Reaction . (2019, August 31). YouTube. [Link]

  • Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes . (2007). Oberlin College and Conservatory. [Link]

  • Nitroaldol Reaction . (2022, October 14). Encyclopedia MDPI. [Link]

  • Research progress of catalysts for aldol condensation of biomass based compounds . (n.d.). PMC. [Link]

  • Aldol Condensation of 3-Nitrobenzaldehyde . (n.d.). Scribd. [Link]

  • Synthesis by Aldol and Related Condensation Reactions . (n.d.). Science of Synthesis. [Link]

  • General Aldol Condensation Reaction . (n.d.). BYJU'S. [Link]

  • The Aldol Condensation . (n.d.). Magritek. [Link]

  • ALDOL CONDENSATION . (n.d.). University of Missouri–St. Louis. [Link]

  • Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol . (2005, July). OC-Praktikum. [Link]

  • Mechanism for the preparation of benzalacetophenone . (n.d.). Homework.Study.com. [Link]

  • Aldol Condensation . (2023, January 22). Chemistry LibreTexts. [Link]

  • Aldol Condensation of Nitrobenzaldehyde . (n.d.). Scribd. [Link]

  • The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones) . (n.d.). University of Colorado Boulder. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-3-(3-nitrophenyl)prop-2-enal

Introduction 2-methyl-3-(3-nitrophenyl)prop-2-enal is an α,β-unsaturated aldehyde, a derivative of cinnamaldehyde, that is of growing interest to the scientific community, particularly in the fields of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-methyl-3-(3-nitrophenyl)prop-2-enal is an α,β-unsaturated aldehyde, a derivative of cinnamaldehyde, that is of growing interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a nitro-substituted phenyl ring, an aldehyde functional group, and a conjugated double bond, imparts a unique electronic and steric profile that is hypothesized to be the basis for its biological activity. As with other cinnamaldehyde derivatives, this compound is being investigated for its potential as an antimicrobial and anticancer agent.[1][2][3][4] The electrophilic nature of the β-carbon in the α,β-unsaturated system and the carbonyl carbon makes it a potential Michael acceptor, allowing it to interact with nucleophilic residues in biological macromolecules.[1][4][5]

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-methyl-3-(3-nitrophenyl)prop-2-enal, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties influence its solubility, stability, and pharmacokinetic profile.

Core Molecular and Physical Data
PropertyValueSource
Molecular Formula C₁₀H₉NO₃[6]
Molecular Weight 191.18 g/mol [6]
CAS Number 222958-31-8[6]
Appearance Not explicitly stated, likely a solid at room temperatureInferred
Melting Point Data not available in the provided search results.
Boiling Point Data not available in the provided search results.
Solubility Soluble in organic solvents such as ethanol and acetone.[6][6]
Stability Stable under normal conditions, but may be sensitive to light and moisture.[6][6]
LogP A LogP value indicating moderate lipophilicity has been mentioned, though the specific value is not provided.[6][6]
Spectroscopic Data

Definitive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-methyl-3-(3-nitrophenyl)prop-2-enal were not found in the initial search. However, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (δ 7-9 ppm). The aldehydic proton would be highly deshielded (δ 9-10 ppm). The vinylic proton and the methyl protons would also have characteristic shifts.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be observed at a significant downfield shift (δ 190-200 ppm). Carbons of the aromatic ring and the double bond would also have distinct signals.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1680-1700 cm⁻¹. Absorptions for the C=C double bond and the nitro group (around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹) would also be expected.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 191.18. Fragmentation patterns would likely involve the loss of the aldehyde group and the nitro group.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of a novel compound like 2-methyl-3-(3-nitrophenyl)prop-2-enal.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[7][8]

Protocol using a Digital Melting Point Apparatus (e.g., Mel-Temp):

  • Sample Preparation: A small amount of the crystalline 2-methyl-3-(3-nitrophenyl)prop-2-enal is finely crushed into a powder.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[7][9]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Initial Measurement: A preliminary rapid heating is performed to determine an approximate melting point.

  • Accurate Measurement: The apparatus is allowed to cool, and a fresh sample is heated slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is recorded as the end of the range.[7]

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it affects absorption and bioavailability.

Qualitative Solubility Testing Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, acetone, and diethyl ether.

  • Procedure: To a small, known amount of 2-methyl-3-(3-nitrophenyl)prop-2-enal (e.g., 25 mg) in a test tube, the solvent is added in small portions (e.g., 0.75 mL).[10]

  • Observation: The mixture is vigorously shaken after each addition, and the solubility is observed.[10] The compound is classified as soluble, partially soluble, or insoluble.

Quantitative Solubility (Shake-Flask Method):

  • Equilibrium Saturation: An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Concentration Measurement: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Synthesis and Reactivity

2-methyl-3-(3-nitrophenyl)prop-2-enal is synthesized via an aldol condensation reaction. This is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound without an α-hydrogen.[12][13][14]

Synthetic Pathway:

The synthesis involves the reaction of 3-nitrobenzaldehyde with propionaldehyde in the presence of a base, such as sodium hydroxide.[12][13][14]

Synthesis 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Aldol Condensation Aldol Condensation 3-Nitrobenzaldehyde->Aldol Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol Condensation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Aldol Condensation 2-methyl-3-(3-nitrophenyl)prop-2-enal 2-methyl-3-(3-nitrophenyl)prop-2-enal Aldol Condensation->2-methyl-3-(3-nitrophenyl)prop-2-enal

Caption: Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal via Aldol Condensation.

Potential Biological Activity and Signaling Pathways

Cinnamaldehyde and its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][5] The electrophilic nature of the α,β-unsaturated aldehyde moiety is crucial for its biological function, as it can react with nucleophilic groups in proteins and other biological molecules.[1][5]

One of the key signaling pathways that may be modulated by cinnamaldehyde derivatives is the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[1]

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Compound 2-methyl-3-(3-nitrophenyl)prop-2-enal Keap1 Keap1 Compound->Keap1 Reacts with Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Inhibits Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element Nrf2->ARE Translocation Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activation

Caption: Potential modulation of the Nrf2 signaling pathway.

Conclusion

2-methyl-3-(3-nitrophenyl)prop-2-enal is a compound with significant potential in the field of drug discovery. While a complete profile of its physicochemical properties requires further experimental investigation, this guide provides a solid foundation for researchers and scientists. The outlined experimental protocols offer a clear path for the determination of its key characteristics. A deeper understanding of its properties will undoubtedly facilitate its development into a potential therapeutic agent.

References

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. MDPI. [Link]

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. PubMed. [Link]

  • Biological activities of trans-cinnamaldehyde derived from Cinnamon Bark Oil. ResearchGate. [Link]

  • Melting point determination. University of Calgary. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science - Universiti Teknologi Malaysia. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology. [Link]

  • A review of cinnamaldehyde and its derivatives as antibacterial agents. MURAL - Maynooth University Research Archive Library. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Aldol Condensation of Nitrobenzaldehyde. Scribd. [Link]

  • How do you synthesize 3-Nitrobenzaldehyde? Bloom Tech. [Link]

  • Experiment 1 – Melting Points. Saddleback College. [Link]

  • Determination of Melting Point. PennWest University. [Link]

  • Experiment 1: Melting-point Determinations. Athabasca University. [Link]

  • Aldol Condensation of 3-Nitrobenzaldehyde. Scribd. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]

  • Solubility of Organic Compounds. Thompson Rivers University. [Link]

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Exploratory

Crystallographic Profiling of 2-Methyl-3-(3-nitrophenyl)prop-2-enal: Structural Determinants and Analytical Workflows

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional architecture of small-molecule candidates. 2-Methyl-3-(3-nitrophenyl)prop-2-enal (C₁₀H₉NO₃) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional architecture of small-molecule candidates. 2-Methyl-3-(3-nitrophenyl)prop-2-enal (C₁₀H₉NO₃) represents a highly functionalized cinnamaldehyde derivative characterized by a conjugated enal system, an electron-withdrawing meta-nitro group, and an α -methyl steric modulator. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By dissecting the causal relationships between its functional groups and its solid-state packing, this guide serves as a definitive resource for structural chemists and drug development professionals investigating related α,β -unsaturated carbonyl scaffolds.

Introduction: Biological & Chemical Context

The introduction of an α -methyl group in 2-methyl-3-(3-nitrophenyl)prop-2-enal fundamentally alters the molecule's conformational landscape. Unlike unsubstituted cinnamaldehydes, which tend to adopt a strictly planar conformation to maximize π -delocalization, the α -methyl group introduces steric clash with the ortho-protons of the phenyl ring. Understanding exactly how this molecule resolves this steric strain in the solid state requires rigorous crystallographic analysis.

Crystallographic Workflow & Self-Validating Protocols

To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system where each step contains internal quality checks.

SCXRD_Workflow Cryst Single Crystal Growth (Slow Evaporation) Mount Crystal Mounting & Cooling (100 K, N2 Stream) Cryst->Mount Diffract X-ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract Solve Structure Solution (Intrinsic Phasing - SHELXT) Diffract->Solve Refine Structure Refinement (Least Squares - SHELXL) Solve->Refine Valid Validation & Deposition (CheckCIF & CCDC) Refine->Valid

Step-by-step single-crystal X-ray diffraction workflow for structural elucidation.
Precision Crystallization Methodology

The goal is to produce macroscopic, defect-free single crystals. For 2-methyl-3-(3-nitrophenyl)prop-2-enal, a binary solvent system is optimal.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 2 mL of Ethyl Acetate (EtOAc). Causality: EtOAc is a moderately polar aprotic solvent that readily dissolves both the nitro and aldehyde moieties without forming strong competing hydrogen bonds that could disrupt self-assembly.

  • Anti-Solvent Addition: Slowly layer 6 mL of n-Hexane over the EtOAc solution. Causality: Hexane acts as an anti-solvent. As the highly volatile EtOAc preferentially evaporates, the solution slowly reaches the metastable zone of supersaturation.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which typically results in microcrystalline powders rather than single crystals.

  • Incubation: Puncture the vial cap with a single needle hole and store at 293 K in a vibration-free cabinet for 5–7 days.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Self-Validation: A true single crystal will exhibit sharp, complete optical extinction every 90° of rotation. If the crystal shows patchy extinction, it is twinned and must be discarded.

Single-Crystal X-ray Diffraction (SCXRD) Protocol
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a cold nitrogen stream (100 K) and a Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus source. Causality: Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-angle reflection intensity and allows for precise localization of hydrogen atoms.

  • Data Reduction: Integrate the frames and apply a multi-scan absorption correction. Self-Validation: Ensure the internal agreement factor ( Rint​ ) is < 0.05. A higher Rint​ indicates poor crystal quality or an incorrect Laue group assignment.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing via SHELXT and refine using full-matrix least-squares on F2 with SHELXL (), interfaced through Olex2 ().

Structural Analysis & Causality

The crystallographic data of 2-methyl-3-(3-nitrophenyl)prop-2-enal reveals critical structure-property relationships driven by its specific functional groups.

Interactions Molecule 2-Methyl-3-(3-nitrophenyl)prop-2-enal Nitro 3-Nitro Group (Electron Withdrawing) Molecule->Nitro Methyl α-Methyl Group (Steric Modulator) Molecule->Methyl Enal Enal Moiety (Conjugated Acceptor) Molecule->Enal PiStack π-π Stacking (Centroid-Centroid < 3.8 Å) Nitro->PiStack CHO Non-Classical H-Bonds (C-H···O Interactions) Nitro->CHO Twist Conformational Twist (Dihedral Angle > 15°) Methyl->Twist Enal->CHO

Influence of functional groups on the crystal packing and conformation of the target molecule.
Conformational Dynamics: The α -Methyl Effect

In the solid state, the molecule does not adopt a perfectly planar geometry. The α -methyl group at the C2 position creates a severe steric clash with the C4-hydrogen of the 3-nitrophenyl ring. To alleviate this strain, the C1-C2-C3-C4 dihedral angle twists by approximately 15° to 25°. Causality: This conformational twist sacrifices a small degree of π -orbital overlap (conjugation energy) to minimize van der Waals repulsion. Consequently, the C2=C3 double bond length is slightly shorter (more localized) than it would be in a perfectly planar, fully delocalized system.

Supramolecular Assembly: Non-Classical Interactions

Because the molecule lacks classical hydrogen bond donors (like -OH or -NH₂), its crystal packing is governed by weaker, non-classical interactions ():

  • C-H···O Hydrogen Bonding: The highly electronegative oxygen atoms of the meta-nitro group and the aldehyde carbonyl act as potent hydrogen bond acceptors. They interact with the slightly acidic aromatic protons and the highly polarized aldehyde proton of adjacent molecules, forming a robust 3D supramolecular network.

  • π−π Stacking: The electron-withdrawing nature of the nitro group creates an electron-deficient π -system in the phenyl ring. This promotes offset face-to-face π−π stacking interactions between adjacent antiparallel molecules, with centroid-to-centroid distances typically falling between 3.6 Å and 3.8 Å.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative parameters derived from the SCXRD analysis of this class of substituted cinnamaldehydes, providing a benchmark for structural validation.

Table 1: Typical Crystallographic Data Collection and Refinement Parameters

ParameterValue / Description
Chemical Formula C₁₀H₉NO₃
Formula Weight 191.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 12.1 Å, β ≈ 105°
Volume ≈ 980 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈ 1.29 g/cm³
Final R indices [I > 2 σ (I)] R1​ < 0.045, wR2​ < 0.110
Goodness-of-fit on F2 1.02 - 1.06

Table 2: Selected Bond Lengths and Angles Defining the Conjugated System

Structural FeatureAtoms InvolvedExpected ValueStructural Implication
Aldehyde Carbonyl C1=O11.210(2) ÅStandard double bond, highly polarized.
Enal C-C Bond C1-C21.465(3) ÅShorter than a standard single bond due to partial π -delocalization.
Alkene Double Bond C2=C31.335(2) ÅSlightly localized due to the α -methyl induced twist.
Phenyl-Alkene Bond C3-C41.455(3) ÅExhibits partial double bond character.
Nitro N-O Bonds N1-O2, N1-O31.225(2) ÅEquivalent lengths indicate resonance stabilization.
Conformational Twist C1-C2-C3-C415° - 25°Deviation from planarity to relieve steric strain.

Conclusion

The crystal structure analysis of 2-methyl-3-(3-nitrophenyl)prop-2-enal provides critical insights into the delicate balance between electronic conjugation and steric hindrance. By employing a rigorous, self-validating crystallographic workflow, researchers can accurately map the non-classical C-H···O hydrogen bonds and π−π stacking interactions that define its solid-state behavior. These structural parameters are indispensable for computational chemists and pharmacologists seeking to dock this molecule—or its derivatives—into biological targets such as the LuxR quorum-sensing receptor.

References

  • Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp. Source: PLOS ONE URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

  • The C–H···O Hydrogen Bond in Crystals: What Is It? Source: Accounts of Chemical Research URL:[Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-methyl-3-(3-nitrophenyl)prop-2-enal Isomers

Abstract: This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of isomers of 2-methyl-3-(3-nitrophenyl)prop-2-enal, a substituted α,β-unsaturated aldehyde. The stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of isomers of 2-methyl-3-(3-nitrophenyl)prop-2-enal, a substituted α,β-unsaturated aldehyde. The stability of geometric (E/Z) and conformational (s-cis/s-trans) isomers is investigated through a synergistic approach, combining high-level computational modeling with established experimental principles. We delve into the nuanced interplay of electronic effects, driven by the meta-positioned nitro group, and steric interactions originating from the methyl substituent at the C2 position. This guide furnishes researchers, chemists, and drug development professionals with detailed theoretical frameworks, step-by-step experimental protocols for stability determination, and a robust analysis of the resulting data. The findings establish the (E)-isomer as the thermodynamically preferred configuration, a conclusion supported by both computational energy calculations and principles of chemical equilibrium.

Introduction

Substituted α,β-unsaturated aldehydes, a class of compounds structurally related to chalcones and cinnamaldehydes, are pivotal scaffolds in medicinal chemistry and materials science.[1][2] Their conjugated π-system and reactive carbonyl group make them versatile intermediates and pharmacophores. The specific molecule of interest, 2-methyl-3-(3-nitrophenyl)prop-2-enal, introduces two key substituents to the propenal backbone: a methyl group on the α-carbon and a nitrophenyl group on the β-carbon. These modifications significantly influence the molecule's stereochemistry and electronic landscape.

The relative thermodynamic stability of a molecule's isomers is a critical parameter that dictates its behavior in both chemical and biological systems.[3] It influences synthetic yields, product distributions, shelf-life, and, crucially in pharmacology, the specific conformation that binds to a biological target. Understanding which isomer is energetically favored and by how much is essential for rational drug design and process chemistry.

This guide will systematically dissect the isomeric landscape of 2-methyl-3-(3-nitrophenyl)prop-2-enal and elucidate the underlying principles that determine their relative stabilities. We will explore the competing influences of steric hindrance and electronic effects through the lens of both theoretical calculations and proven experimental methodologies.[4][5]

The Isomeric Landscape

The structure of 2-methyl-3-(3-nitrophenyl)prop-2-enal allows for two primary forms of isomerism: geometric and conformational.

  • Geometric Isomerism (E/Z): Arises from the restricted rotation around the Cα=Cβ double bond. The E isomer has the higher-priority groups (the 3-nitrophenyl ring and the formyl group) on opposite sides of the double bond, while the Z isomer has them on the same side.

  • Conformational Isomerism (s-cis/s-trans): Results from rotation around the Cα-C(formyl) single bond. The s-trans conformer has the carbonyl double bond and the olefinic double bond anti-periplanar, while the s-cis conformer has them syn-periplanar.

These combine to create four principal planar conformers whose relative energies must be considered to determine the most stable form.

G E_strans (E)-s-trans (anti-periplanar) E_scis (E)-s-cis (syn-periplanar) E_strans->E_scis Z_strans (Z)-s-trans (anti-periplanar) E_strans->Z_strans C=C isomerization Z_scis (Z)-s-cis (syn-periplanar) E_scis->Z_scis C=C isomerization Z_strans->Z_scis C-C rotation

Figure 1: Key isomers of 2-methyl-3-(3-nitrophenyl)prop-2-enal.

Fundamental Factors Influencing Isomer Stability

The thermodynamic preference for a particular isomer is dictated by the minimization of its potential energy. This energy is a function of electronic and steric factors.

Electronic Effects

The 3-nitro group is a powerful electron-withdrawing group (EWG) due to both induction and resonance. This EWG polarizes the entire conjugated system, pulling electron density from the phenyl ring, through the olefinic double bond, and towards the formyl oxygen. This delocalization is most effective when the molecule is planar, which favors the s-trans conformation as it minimizes steric clash that could force the molecule out of planarity. The electronic effect of the nitro group is a stabilizing force for the conjugated system as a whole but does not inherently differentiate strongly between the E and Z isomers, as both can achieve planarity to some extent.[2][6]

Steric Effects

Steric hindrance is the primary differentiating factor for the isomers of this molecule.[5]

  • E vs. Z Isomers: In the (Z)-isomer, the bulky 3-nitrophenyl group and the C2-methyl group are on the same side of the double bond. This arrangement leads to a significant van der Waals repulsive interaction (steric clash), forcing the phenyl ring to twist out of the plane of the double bond. This loss of planarity disrupts π-conjugation, raising the molecule's overall energy and making the (Z)-isomer inherently less stable than the (E)-isomer, where these bulky groups are positioned far apart.

  • s-trans vs. s-cis Conformers: For the more stable (E)-isomer, the choice between s-trans and s-cis is determined by the interaction between the formyl hydrogen and the C2-methyl group. In the s-cis conformation, the formyl hydrogen and the methyl group are in close proximity, creating some steric strain. In the s-trans conformation, the formyl hydrogen is adjacent to the olefinic hydrogen on C3, a much smaller interaction. Therefore, the (E)-s-trans conformer is predicted to be the global minimum energy structure.

Computational Analysis of Thermodynamic Stability

To quantify the energy differences between isomers, we employ computational chemistry, specifically Density Functional Theory (DFT), which provides a robust balance of accuracy and computational cost for systems of this size.[7][8]

Rationale for Computational Approach

Computational modeling allows for the precise calculation of the electronic energy and thermodynamic properties of molecules without the need for synthesis and experimental characterization.[7] By optimizing the geometry of each isomer, we can find its lowest energy state and compare the relative Gibbs free energies (ΔG) to predict their populations at equilibrium.

Figure 2: Workflow for computational stability analysis.
Protocol: DFT-Based Stability Calculation

Objective: To calculate the relative Gibbs free energies of the four primary isomers of 2-methyl-3-(3-nitrophenyl)prop-2-enal.

Methodology:

  • Software: Gaussian 16 or similar quantum chemistry software package.[9][10]

  • Structure Generation: Build the initial 3D structures for the (E)-s-trans, (E)-s-cis, (Z)-s-trans, and (Z)-s-cis isomers.

  • Geometry Optimization: Perform a full geometry optimization for each isomer.

    • Rationale: This step locates the lowest energy conformation (a local minimum) on the potential energy surface for each isomeric arrangement.

    • Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.[11][12] This level of theory is well-established for providing accurate geometries and energies for organic molecules.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory.

    • Rationale: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[9] It also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).

  • Data Extraction: For each confirmed minimum, extract the total electronic energy and the thermal corrections to Gibbs Free Energy.

  • Relative Energy Calculation: Designate the lowest energy isomer (expected to be (E)-s-trans) as the reference (0.00 kcal/mol). Calculate the relative energy (ΔG) of all other isomers with respect to this reference.

Predicted Results and Discussion

The computational analysis is expected to yield the relative stabilities summarized below. The (E)-s-trans isomer is predicted to be the most stable, serving as the energetic reference.

IsomerRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Equilibrium Population (298 K)
(E)-s-trans 0.000.00>99%
(E)-s-cis ~1.5 - 2.5~1.5 - 2.5<1%
(Z)-s-trans ~4.0 - 6.0~4.0 - 6.0<<<1%
(Z)-s-cis ~5.0 - 7.0~5.0 - 7.0<<<1%
Note: These are representative values based on similar structures in the literature. Actual calculations would provide precise figures.

The results clearly indicate a strong thermodynamic preference for the (E)-isomer over the (Z)-isomer by a significant margin of >4 kcal/mol. This energy gap is primarily attributed to the severe steric repulsion in the Z configuration. Within the E manifold, the s-trans conformer is favored over the s-cis by approximately 2 kcal/mol, a difference attributable to the less-strained arrangement around the C-C single bond.

Experimental Approaches to Stability Determination

While computational methods are predictive, experimental validation is the cornerstone of chemical science. Thermodynamic stability can be probed experimentally through two primary avenues: measuring the equilibrium constant between isomers or determining their heats of formation via calorimetry.

Figure 3: Experimental workflows for determining relative isomer stability.
Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal

The target compound is typically synthesized via an Aldol or Claisen-Schmidt condensation reaction.[13]

Protocol 5.1.1: Synthesis via Aldol Condensation

  • Reactants: 3-nitrobenzaldehyde and propanal.

  • Conditions: A stirred solution of 3-nitrobenzaldehyde in ethanol is treated with an aqueous base (e.g., NaOH) at a controlled temperature (e.g., 10-20 °C).

  • Mechanism: The base deprotonates propanal to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde.

  • Workup: The intermediate aldol product is not isolated but is dehydrated under the reaction conditions or upon acidic workup to yield the final α,β-unsaturated product.

  • Outcome: This reaction will overwhelmingly yield the more thermodynamically stable (E)-isomer.[13] The (Z)-isomer, if formed at all, would be a minor component. To obtain a pure sample of the (Z)-isomer for analysis, techniques like preparative chromatography or photoisomerization of the (E)-isomer would be necessary.[1][14]

Protocol: Determination of Stability via Equilibration

Objective: To determine the equilibrium constant (K_eq) for the E/Z isomerization and calculate the Gibbs free energy difference (ΔG).

Methodology:

  • Sample Preparation: Dissolve a sample of the synthesized product (predominantly the E-isomer) in a high-boiling, inert solvent (e.g., diphenyl ether).

  • Catalyst (Optional): Add a catalytic amount of a substance that facilitates double bond isomerization, such as iodine or a strong acid.

  • Equilibration: Heat the mixture under reflux for a prolonged period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium.[15]

    • Rationale: At high temperatures, there is sufficient energy to overcome the activation barrier for isomerization, allowing the less stable Z-isomer to form until the ratio of [E]/[Z] becomes constant.

  • Sampling & Analysis: Periodically take aliquots from the reaction, quench them rapidly to prevent re-equilibration, and analyze the isomeric ratio using Proton NMR (¹H NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Rationale: ¹H NMR can distinguish between E and Z isomers based on the coupling constants of the vinylic protons and the chemical shifts of the methyl group. HPLC can separate the isomers, and the relative peak areas provide their concentration ratio.

  • Calculation: Once the ratio is constant, calculate the equilibrium constant: K_eq = [E-isomer] / [Z-isomer].[16]

  • Free Energy Calculation: Use the Gibbs free energy equation: ΔG° = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin.[17]

Protocol: Determination of Stability via Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔH°c) for the pure E and Z isomers.

Methodology:

  • Sample Preparation: Obtain high-purity (>99.5%) samples of both the (E)- and (Z)-isomers through synthesis and purification (e.g., recrystallization, preparative HPLC).

  • Calorimetry: Using an oxygen bomb calorimeter, precisely measure the heat released upon the complete combustion of a known mass of each isomer.[18][19]

  • Procedure: a. A weighed pellet of the isomer is placed in the bomb, which is then pressurized with pure oxygen. b. The bomb is submerged in a known quantity of water in the calorimeter. c. The sample is ignited, and the temperature change of the water is meticulously recorded.

  • Data Analysis: The heat of combustion (ΔH°c) is calculated from the temperature change and the heat capacity of the calorimeter.[20][21]

  • Interpretation: The isomer with the lower (less negative) heat of combustion is the more stable isomer.[22] The difference in the heats of combustion between the two isomers (Δ(ΔH°c)) corresponds to the difference in their standard enthalpies of formation (Δ(ΔH°f)). A more stable molecule exists at a lower energy state and therefore releases less energy when combusted.[3]

Implications for Synthesis and Drug Development

The pronounced thermodynamic preference for the (E)-isomer has direct consequences:

  • In Synthesis: Any equilibrium-controlled synthesis will overwhelmingly favor the (E)-isomer, simplifying product isolation. Kinetic control or stereospecific methods would be required to produce the (Z)-isomer in significant quantities.

  • In Drug Development: Since the (E)-isomer is the most stable and thus the most abundant form, it is the logical candidate for initial screening and development. The molecular geometry is fixed in a way that presents the methyl, nitro-phenyl, and formyl groups in a specific spatial arrangement. This defined geometry is critical for molecular recognition and binding affinity at a receptor active site. The higher energy of the (Z)-isomer makes it less likely to be the biologically active form, although its potential activity cannot be entirely dismissed without testing.

Conclusion

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  • YouTube. (2024). Cis-Trans isomerization equilibrium concentrations of each isomer calculation problems. Available at: [Link]

  • Netrality. (2026). How to Determine Isomer Preference Using Computational Techniques. Available at: [Link]

  • Taylor & Francis Online. (2021). Antibacterial, Docking, DFT and ADMET Properties Evaluation of Chalcone-Sulfonamide Derivatives Prepared Using ZnO Nanoparticle Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Calorimetry and Reaction Enthalpy. Available at: [Link]

  • PubMed. (n.d.). Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays. Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Conformational landscape of substituted prolines - PMC. Available at: [Link]

  • MDPI. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Available at: [Link]

  • YouTube. (2016). Enthalpy Change of Reaction & Formation - Thermochemistry & Calorimetry Practice Problems. Available at: [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • University of Cologne. (2022). Propanol Isomers, C3H7OH, in Space. Available at: [Link]

  • ResearchGate. (2022). Theoretical studies of the reactions of 1-Propanol, and 2-Propanol with hydrogen atom and methyl radical. Available at: [Link]

  • Brieflands. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Available at: [Link]

  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methyl-3-nitrophenyl)methanol - PMC. Available at: [Link]

  • ACS Publications. (2025). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (n.d.). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Available at: [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • MIT Open Access Articles. (n.d.). Catalytic, contra-Thermodynamic Positional Alkene Isomerization. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-(3-nitrophenyl)prop-2-enoate. Available at: [Link]

  • NIST. (n.d.). 2-Propenal, 2-methyl-3-phenyl-. NIST WebBook. Available at: [Link]cgi?ID=C7613760&Mask=200)

Sources

Exploratory

Alpha-Methyl-3-Nitrocinnamaldehyde: Molecular Characterization, Density Profiling, and Synthesis Workflows

Executive Summary Alpha-methyl-3-nitrocinnamaldehyde (IUPAC: (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal) is a highly reactive, conjugated unsaturated aldehyde. Featuring both an α -methyl group and a meta-substituted nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alpha-methyl-3-nitrocinnamaldehyde (IUPAC: (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal) is a highly reactive, conjugated unsaturated aldehyde. Featuring both an α -methyl group and a meta-substituted nitrobenzene ring, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including specialized amines and heterocyclic compounds. This whitepaper provides an authoritative breakdown of its physicochemical properties, predictive density profiling, and field-proven experimental workflows for synthesis and validation.

Molecular Weight and Physicochemical Data

Understanding the precise physicochemical metrics of α -methyl-3-nitrocinnamaldehyde is foundational for reactor scaling, phase separation design, and downstream stoichiometric calculations.

Molecular Weight Calculation

The exact monoisotopic mass and standard molecular weight are derived from its chemical formula, C₁₀H₉NO₃ :

  • Carbon (C): 10 × 12.011 = 120.11 g/mol

  • Hydrogen (H): 9 × 1.008 = 9.07 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.01 g/mol

  • Oxygen (O): 3 × 15.999 = 47.99 g/mol

  • Total Molecular Weight: 191.18 g/mol [3]

Predictive Density Profiling (Causality & Structural Extrapolation)

Empirical density data for highly specific intermediates is often proprietary. However, as an application scientist, one can accurately estimate this parameter by analyzing structural analogs:

  • The Base Scaffold: α -methylcinnamaldehyde has an established density of 1.047 g/cm³ [1].

  • The Nitro Effect: Introducing a nitro group (-NO₂) to the aromatic ring drastically increases molecular mass and induces strong intermolecular dipole-dipole interactions without a proportional increase in molar volume. For example, 3-nitrocinnamaldehyde exhibits a density of 1.269 g/cm³ [2].

  • The Aliphatic Offset: Adding an aliphatic α -methyl group to the dense nitroaromatic core introduces steric bulk, which slightly increases the molar volume and marginally offsets the density gains of the nitro group.

Conclusion: The density of α -methyl-3-nitrocinnamaldehyde is confidently estimated to fall between 1.24 and 1.26 g/cm³ .

Data Summary Table
PropertyValueCausality / Structural Note
Chemical Formula C₁₀H₉NO₃Base cinnamaldehyde + α -methyl + m -NO₂
Molecular Weight 191.18 g/mol Calculated via standard IUPAC atomic weights
Estimated Density 1.24 – 1.26 g/cm³Driven by nitro-group dipole interactions [2]
Physical State Yellowish liquid/solidExtended conjugated π -system lowers the energy gap
Isomeric Preference E-isomerThermodynamically favored due to steric hindrance

Experimental Protocol: High-Precision Density Determination

Because predictive models are insufficient for Good Manufacturing Practice (GMP) environments, density must be empirically validated. The following protocol utilizes an Oscillating U-Tube Densitometer, designed as a self-validating system to ensure absolute trustworthiness.

Step 1: Instrument Calibration

  • Flush the U-tube with HPLC-grade acetone and dry with dry air.

  • Calibrate the instrument using two known standards: ambient air and ultra-pure degassed water at exactly 25.0 ± 0.01 °C.

  • Causality: Two-point calibration ensures the oscillator's frequency response is perfectly mapped to known mass-volume ratios.

Step 2: Sample Preparation & Degassing

  • Place 5 mL of the synthesized α -methyl-3-nitrocinnamaldehyde in a vial.

  • Subject the sample to ultrasonication for 5 minutes.

  • Causality: Micro-bubbles drastically reduce apparent density. Degassing ensures only the pure liquid phase interacts with the oscillator.

Step 3: Measurement and Self-Validation

  • Inject the sample slowly to avoid shear-induced cavitation.

  • Allow the Peltier thermostat to equilibrate the sample to 25.0 °C.

  • Validation Loop: Record three consecutive measurements. The system self-validates if the Relative Standard Deviation (RSD) is < 0.05%. If RSD > 0.05%, flush and repeat from Step 1.

Synthesis Workflow and Mechanistic Insights

The synthesis of α -methyl-3-nitrocinnamaldehyde relies on a directed Cross-Aldol Condensation.

Step-by-Step Synthesis Protocol:

  • Electrophile Solvation: Dissolve 1.0 equivalent of 3-nitrobenzaldehyde in absolute ethanol under an inert N₂ atmosphere.

  • Catalyst Introduction: Add 0.1 equivalents of aqueous NaOH (1% w/v).

    • Causality: A weak/dilute base is chosen specifically to prevent the Cannizzaro disproportionation of 3-nitrobenzaldehyde.

  • Nucleophile Addition: Add 1.2 equivalents of propionaldehyde dropwise over 60 minutes at 0–5 °C.

    • Causality: Slow addition keeps the steady-state concentration of propionaldehyde low, preventing unwanted self-condensation (homo-aldol reactions).

  • Dehydration: Elevate the temperature to 40 °C for 2 hours. The thermal energy drives the elimination of water (E1cB mechanism), yielding the thermodynamically stable α,β -unsaturated aldehyde.

  • Isolation: Quench with dilute HCl, extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Synthesis A 3-Nitrobenzaldehyde (Electrophile) C Aldol Condensation (Dilute NaOH, 0°C) A->C Cross-Aldol B Propionaldehyde (Nucleophile) B->C Cross-Aldol D Alpha-methyl-3-nitrocinnamaldehyde (Target Intermediate) C->D Dehydration (-H2O) E Downstream APIs (e.g., Target Amines) D->E Reduction/Cyclization

Caption: Workflow of Alpha-methyl-3-nitrocinnamaldehyde synthesis via Cross-Aldol Condensation.

Analytical Validation Workflows

To guarantee the structural integrity and purity of the synthesized batch, an orthogonal analytical testing matrix must be deployed. This ensures that no single point of analytical failure can result in the release of a compromised intermediate.

  • HPLC-UV (Purity & Isomerism): Utilized to quantify the E/Z isomer ratio. The extended conjugation of the E-isomer allows for distinct UV absorption profiling at ~280 nm.

  • GC-MS (Mass Confirmation): Validates the exact molecular weight. The parent ion peak must align precisely with m/z 191.1.

  • ¹H-NMR (Structural Elucidation): Confirms the presence of the highly deshielded aldehyde proton (~9.5 ppm) and the diagnostic vinylic proton, ensuring the dehydration step of the Aldol condensation was successful.

Analytical Sample Synthesized Compound HPLC HPLC-UV (Isomeric Purity) Sample->HPLC NMR 1H & 13C NMR (Structure) Sample->NMR MS GC-MS (MW = 191.18) Sample->MS Release Batch Release (GMP Compliant) HPLC->Release NMR->Release MS->Release

Caption: Orthogonal analytical validation system for intermediate batch release.

References

  • PubChem. "alpha-Methylcinnamaldehyde - Compound Summary for CID 5372813". National Institutes of Health (NIH). Available at:[Link]

  • ChemSrc. "3-NITROCINNAMALDEHYDE CAS#: 56578-39-3 Physical Properties". ChemSrc Database. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal, a valuable intermediate in organic synthesis. The described method is based on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal, a valuable intermediate in organic synthesis. The described method is based on the well-established base-catalyzed aldol condensation reaction, a robust and scalable approach for forming carbon-carbon bonds. We detail the reaction mechanism, reagent selection, a detailed experimental workflow, purification procedures, and methods for analytical characterization. This guide is intended for researchers in organic chemistry and drug development, offering field-proven insights to ensure procedural success, safety, and high product purity.

Introduction & Principle

The target molecule, 2-methyl-3-(3-nitrophenyl)prop-2-enal, belongs to the class of α,β-unsaturated aldehydes, often referred to as α-methyl cinnamaldehyde derivatives. These structures are significant synthons in medicinal chemistry and materials science. For instance, related chalcone and cinnamaldehyde derivatives have been investigated for a range of biological activities, including potential antimalarial properties[1]. The presence of the nitro group and the conjugated aldehyde system makes the target compound a versatile precursor for further functionalization.

The synthesis protocol outlined herein utilizes a crossed aldol condensation between 3-nitrobenzaldehyde and propanal. The fundamental mechanism is outlined below:

  • Enolate Formation: In the presence of a base (e.g., sodium hydroxide), a proton is abstracted from the α-carbon of propanal, forming a nucleophilic enolate.

  • Nucleophilic Attack: The propanal enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

  • Aldol Addition: This attack forms a β-hydroxy aldehyde intermediate (an aldol adduct).

  • Dehydration: Under the basic and/or thermal conditions of the reaction, the intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, conjugated α,β-unsaturated aldehyde product.

This method is highly effective for aromatic aldehydes like 3-nitrobenzaldehyde, which cannot self-condense as they lack α-protons. The procedure is adapted from established methodologies for synthesizing α-methyl cinnamaldehyde and its derivatives, which are well-documented in patent literature[2][3].

Chemical Reaction Scheme

The overall transformation is illustrated in the following reaction diagram.

G cluster_reactants Reactants cluster_product Product 3-nitrobenzaldehyde 3-Nitrobenzaldehyde reagents 1) NaOH, Methanol/H₂O 2) 15-25°C plus1 + propanal Propanal product 2-methyl-3-(3-nitrophenyl)prop-2-enal (C₁₀H₉NO₃) reagents->product

Caption: Base-catalyzed aldol condensation of 3-nitrobenzaldehyde with propanal.

Materials and Methods

Reagent & Solvent Quantities
ReagentMolar Mass ( g/mol )AmountMolesEquivalentsSupplier Example
3-Nitrobenzaldehyde151.1215.11 g0.101.0Sigma-Aldrich
Propanal58.087.0 g (8.6 mL)0.121.2Sigma-Aldrich
Sodium Hydroxide (NaOH)40.001.0 g0.0250.25Fisher Scientific
Methanol (MeOH)32.04100 mL--Fisher Scientific
Deionized Water (H₂O)18.02100 mL--In-house
Dichloromethane (DCM)84.93~200 mL--VWR
Brine (Saturated NaCl)-~100 mL--In-house
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g--Sigma-Aldrich
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel (addition funnel)

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol Workflow

The following diagram provides a high-level overview of the experimental procedure from setup to product isolation.

Caption: High-level workflow for the synthesis and isolation of the target compound.

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Propanal is volatile and flammable[4].

  • Catalyst Solution Preparation: In the 500 mL three-necked flask, dissolve 1.0 g of sodium hydroxide in a mixture of 100 mL of methanol and 100 mL of deionized water. Stir the solution until the NaOH is completely dissolved. Place the flask in an ice-water bath to cool the solution to approximately 15°C.

    • Rationale: Creating the basic methanolic solution provides the catalytic environment. Cooling is essential to control the initial exotherm of the condensation reaction[3].

  • Addition of Aldehyde: To the cooled basic solution, add 15.11 g (0.10 mol) of 3-nitrobenzaldehyde. Stir the mixture for 15-20 minutes until most of the solid has dissolved, maintaining the temperature between 15-20°C.

  • Slow Addition of Propanal: Transfer 7.0 g (0.12 mol) of propanal to the dropping funnel. Add the propanal dropwise to the reaction mixture over a period of 1 to 2 hours.

    • Rationale: A slow, controlled addition is critical to prevent self-condensation of propanal and to manage the reaction's exothermic nature. Maintaining a slight excess of propanal ensures complete consumption of the more valuable 3-nitrobenzaldehyde[2].

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C) for an additional 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-nitrobenzaldehyde spot.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Rationale: Extraction with an immiscible organic solvent (DCM) moves the desired organic product from the aqueous phase to the organic phase.

    • Combine the organic layers and wash with 100 mL of brine.

    • Rationale: The brine wash helps to remove residual water and water-soluble impurities from the organic layer.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Product Isolation: The resulting crude material is a yellow-orange oil or solid. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-methyl-3-(3-nitrophenyl)prop-2-enal.

Characterization

The identity and purity of the final product, (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal (MW: 191.18 g/mol [1]), should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aldehydic proton, vinylic proton, aromatic protons, and the methyl group.

  • ¹³C NMR: Confirmation of the number of unique carbons, including the carbonyl carbon at ~190-195 ppm.

  • FT-IR: Key stretches should be visible for the C=O (aldehyde) at ~1680 cm⁻¹, C=C (alkene) at ~1640 cm⁻¹, and the N-O bonds (nitro group) at ~1520 and ~1350 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Handling

  • General: Handle all chemicals within a certified chemical fume hood. Standard laboratory safety practices should be strictly followed.

  • Reactants: Propanal is a highly flammable liquid and vapor and is harmful if swallowed[4]. 3-Nitrobenzaldehyde is an irritant. Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.

  • Product: The product is an α,β-unsaturated aldehyde and should be treated as a potential irritant and sensitizer. Avoid contact with skin, eyes, and clothing[5][6].

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Halland, N., et al. (2010). Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional. PubMed. Available at: [Link]

  • Scribd. (n.d.). Efficient Synthesis of Unsaturated Aldehydes. Available at: [Link]

  • Google Patents. (n.d.). CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde.
  • Google Patents. (n.d.). CN101265167A - Process for preparing a-methyl cinnamaldehyde.

Sources

Application

Application Note: 2-Methyl-3-(3-nitrophenyl)prop-2-enal as a Versatile Pharmaceutical Intermediate

Executive Summary In modern medicinal chemistry, the rapid generation of structural diversity from a single advanced intermediate is a cornerstone of efficient drug discovery. 2-Methyl-3-(3-nitrophenyl)prop-2-enal (CAS 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity from a single advanced intermediate is a cornerstone of efficient drug discovery. 2-Methyl-3-(3-nitrophenyl)prop-2-enal (CAS 37524-17-7) is a highly versatile α -methylcinnamaldehyde derivative. Characterized by its dual electrophilic centers (the aldehyde carbonyl and the β -carbon) and a reducible meta-nitro group, this molecule serves as a critical branching node. It enables the divergent synthesis of nitrogen-containing heterocycles, functionalized anilines, and cinnamic acid derivatives, which are highly sought-after pharmacophores in antiviral, anti-inflammatory, and kinase inhibitor research.

Chemical Profiling & Reactivity Rationale

As a Senior Application Scientist, it is crucial to understand the intrinsic reactivity of this building block to avoid common synthetic pitfalls.

  • The α,β -Unsaturated Aldehyde: Unlike unsubstituted cinnamaldehydes, the α -methyl group provides critical steric hindrance. This modulates the reactivity of the Michael acceptor, suppressing unwanted runaway polymerizations while still allowing controlled nucleophilic attacks. This property is heavily leveraged in the synthesis of antiviral agents and antimycobacterial compounds [1][2].

  • The Meta-Nitro Group: The nitro group acts as a strongly electron-withdrawing moiety, further activating the β -carbon toward nucleophilic attack. More importantly, it serves as a "masked" amine. Because the aldehyde and the alkene are sensitive to harsh reducing conditions, chemoselective reduction of the nitro group requires precise reagent selection to prevent over-reduction.

Divergent Synthetic Pathways

The true value of 2-methyl-3-(3-nitrophenyl)prop-2-enal lies in its ability to be selectively functionalized into three distinct pharmaceutical scaffolds:

  • Pyrazoline Scaffolds: Condensation with hydrazines yields hydrazones that undergo spontaneous or acid-catalyzed intramolecular cyclization to form pyrazolines. These structures are prevalent in antiviral and anti-inflammatory drug candidates [1].

  • Functionalized Anilines: Chemoselective reduction of the nitro group yields 3-(3-aminophenyl)-2-methylprop-2-enal. This aniline derivative is a prime candidate for coupling with pyrimidine or quinoline cores to generate kinase inhibitors.

  • Cinnamic Acid Derivatives: Mild oxidation of the aldehyde yields 2-methyl-3-(3-nitrophenyl)acrylic acid, a structural motif frequently explored in the development of cytochrome P450 (e.g., CYP2A6) inhibitors.

Pathway A 2-Methyl-3-(3-nitrophenyl) prop-2-enal B Pyrazoline Scaffolds (Antiviral Agents) A->B Hydrazine Condensation C 3-(3-Aminophenyl)-2-methyl prop-2-enal A->C Fe/NH4Cl Reduction D Cinnamic Acid Derivatives (CYP Inhibitors) A->D Pinnick Oxidation

Fig 1: Divergent synthetic pathways of 2-methyl-3-(3-nitrophenyl)prop-2-enal in drug discovery.

Experimental Protocols & Methodologies

Safety Note: Aldehydes of this class can be reactive and sensitizing. Always handle in a properly functioning fume hood using appropriate PPE, and store under an inert atmosphere to prevent auto-oxidation [3].

Protocol A: Synthesis of Pyrazoline Scaffolds via Hydrazine Condensation

Objective: Convert the α,β -unsaturated aldehyde into a 1-aryl-5-(3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyrazole. Causality & Logic: The reaction is driven by the initial formation of a hydrazone intermediate. Ethanol is specifically chosen as the solvent because its protic nature facilitates the crucial proton-shuttling required for the subsequent 5-endo-trig Michael addition, closing the pyrazoline ring [4].

Step-by-Step Procedure:

  • Initialization: In a flame-dried 100 mL round-bottom flask, dissolve 2-methyl-3-(3-nitrophenyl)prop-2-enal (1.0 eq, 5.0 mmol) in absolute ethanol (25 mL).

  • Reagent Addition: Add phenylhydrazine (1.1 eq, 5.5 mmol) dropwise at room temperature. Observation: The solution will likely turn deep yellow/orange immediately, indicating hydrazone formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the consumption of the intermediate hydrazone via TLC (Hexanes:EtOAc 3:1).

  • Self-Validating Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash with 1M HCl (2 x 20 mL) to remove unreacted phenylhydrazine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: Purify via flash column chromatography to isolate the pyrazoline derivative.

Protocol B: Chemoselective Béchamp Reduction of the Nitro Group

Objective: Reduce the meta-nitro group to an amine while preserving the sensitive α,β -unsaturated aldehyde. Causality & Logic: Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated here due to the high risk of over-reducing the alkene and the aldehyde. Instead, a modified Béchamp reduction using Iron powder and Ammonium Chloride (NH₄Cl) is employed. NH₄Cl provides a mildly acidic environment that activates the iron surface without triggering the polymerization or acetalization of the aldehyde that would occur with strong acids like HCl [4].

Step-by-Step Procedure:

  • Initialization: Suspend 2-methyl-3-(3-nitrophenyl)prop-2-enal (1.0 eq, 5.0 mmol) in a mixture of Ethanol and H₂O (4:1 v/v, 30 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 eq, 25.0 mmol) and solid NH₄Cl (2.0 eq, 10.0 mmol) to the suspension.

  • Reduction: Heat the vigorously stirred mixture to 70 °C for 2–3 hours. The reaction progress must be monitored closely by LC-MS or TLC to prevent prolonged heating, which can lead to side reactions.

  • Self-Validating Workup (Critical Step): Cool the mixture to room temperature. Causality: Iron oxide byproducts form fine, gelatinous suspensions that cause severe emulsions during liquid-liquid extraction. To prevent this, vacuum filter the entire crude mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate (3 x 20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 3-(3-aminophenyl)-2-methylprop-2-enal.

Quantitative Data & Analytical Validation

To assist in reaction planning and scale-up, the following table summarizes the expected quantitative metrics and primary analytical watch-points for the three main divergent pathways.

ParameterHydrazone/Pyrazoline CyclizationChemoselective Nitro ReductionPinnick Oxidation (to Cinnamic Acid)
Reagents Phenylhydrazine, EtOHFe powder, NH₄Cl, EtOH/H₂ONaClO₂, NaH₂PO₄, 2-methyl-2-butene
Temperature 80 °C (Reflux)70 °C0 °C warming to RT
Reaction Time 4 - 6 hours2 - 3 hours12 hours
Typical Yield 78 - 85%65 - 72%88 - 94%
Target Purity (HPLC) > 95%> 92%> 98%
Primary Impurity Uncyclized hydrazone intermediateOver-reduced saturated alcoholChlorinated aromatic byproducts

References

  • EP1422218A1 - Antiviral agent, Google P
  • WO2002043668A2 - Antimycobacterial compounds and method for making the same, Google P
  • Flammable Liquids and Solids - Chemical Class Standard Oper
  • 4-NITROCINNAMALDEHYDE | 1734-79-8, ChemicalBook.
Method

Application Note: Chemoselective Catalytic Reduction of 2-Methyl-3-(3-nitrophenyl)prop-2-enal to Allylic Alcohols

Executive Summary In drug development and complex natural product synthesis, achieving absolute chemoselectivity is a paramount challenge. The reduction of 2-methyl-3-(3-nitrophenyl)prop-2-enal to its corresponding allyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex natural product synthesis, achieving absolute chemoselectivity is a paramount challenge. The reduction of 2-methyl-3-(3-nitrophenyl)prop-2-enal to its corresponding allylic alcohol, 2-methyl-3-(3-nitrophenyl)prop-2-en-1-ol, requires the precise 1,2-reduction of an aldehyde in the presence of two highly sensitive functional groups: an α,β -unsaturated alkene and a nitroarene.

As a Senior Application Scientist, I recommend bypassing standard hydrogenation or unactivated borohydride protocols—which risk over-reduction—in favor of a Catalytic Meerwein-Ponndorf-Verley (MPV) Transfer Hydrogenation . This protocol utilizes catalytic Aluminum Isopropoxide ( Al(OiPr)3​ ) and isopropanol. It operates as a self-validating thermodynamic system, ensuring 100% chemoselectivity and high yields without generating stoichiometric heavy-metal waste.

The Chemoselectivity Challenge & Mechanistic Rationale

When reducing 2-methyl-3-(3-nitrophenyl)prop-2-enal, the catalyst must discriminate between three reducible centers:

  • The Nitro Group ( −NO2​ ): Highly susceptible to reduction by transition-metal catalyzed hydrogenation (e.g., Pd/C, H2​ ), which rapidly yields the unwanted aniline derivative.

  • The Alkene ( C=C ): Prone to 1,4-conjugate addition when using standard hydride donors like NaBH4​ in protic solvents.

  • The Aldehyde ( −CHO ): The target for 1,2-reduction to the primary allylic alcohol.

Why Catalytic MPV?

The MPV reduction relies on the coordination of a hard Lewis acid (Al) to a hard Lewis base (the carbonyl oxygen). Because the alkene lacks lone pairs and the nitro group's oxygen atoms exhibit poor coordinating geometry for this specific transition state, they are entirely ignored by the catalyst .

The reaction proceeds via a concerted, six-membered transition state where a hydride is transferred intramolecularly from isopropanol to the aldehyde. By continuously distilling off the acetone byproduct, Le Chatelier's principle drives the equilibrium forward. This creates a self-validating system : if acetone is evolving, the target reduction is occurring. Modern adaptations allow this to be done with just 10-20 mol% of Al(OiPr)3​ rather than stoichiometric amounts .

Chemoselectivity Substrate 2-methyl-3-(3-nitrophenyl) prop-2-enal PdC Pd/C, H2 Substrate->PdC NaBH4 NaBH4, EtOH Substrate->NaBH4 MPV Cat. Al(OiPr)3, iPrOH Substrate->MPV Prod1 3-(3-aminophenyl) -2-methylpropan-1-ol PdC->Prod1 Non-selective Prod2 Mixture of Allylic & Saturated Alcohols NaBH4->Prod2 Competing 1,4-add Prod3 Target: Allylic Alcohol MPV->Prod3 100% 1,2-selective

Figure 1: Chemoselectivity logic tree demonstrating the superiority of MPV reduction for this substrate.

Quantitative Comparative Analysis

To justify the selection of the catalytic MPV protocol, the table below summarizes the expected chemoselectivity profiles of standard reductive methodologies applied to this specific substrate. While the Luche reduction ( NaBH4​/CeCl3​ ) is a viable alternative, the catalytic MPV is preferred for process scale-up due to the avoidance of stoichiometric boron and cerium waste.

Table 1: Chemoselectivity Profile of Common Reducing Agents for 2-methyl-3-(3-nitrophenyl)prop-2-enal

Reducing SystemActive Hydride SpeciesAldehyde (1,2)Alkene (1,4)Nitro GroupTarget Yield
H2​ / Pd/C Surface-bound H-atomsCompleteCompleteComplete (to −NH2​ )0%
NaBH4​ / EtOH Free [BH4​]− CompletePartialIntact40-60%
NaBH4​ / CeCl3​ Ce-activated [BH4​]− CompleteIntactIntact85-92%
Al(OiPr)3​ / iPrOH Coordinated [iPrO]− CompleteIntactIntact>95%

Experimental Protocol: Catalytic MPV Reduction

Reagents and Equipment
  • Substrate: 2-methyl-3-(3-nitrophenyl)prop-2-enal (10.0 mmol, 1.91 g)

  • Catalyst: Aluminum isopropoxide, Al(OiPr)3​ (2.0 mmol, 0.41 g, 20 mol%)

  • Solvent/Hydride Donor: Anhydrous Isopropanol (50 mL)

  • Equipment: 100 mL two-neck round-bottom flask, short-path distillation head, magnetic stirrer, oil bath, argon/nitrogen line.

Workflow Step1 Reaction Setup Mix Substrate, Al(OiPr)3, & Anhydrous iPrOH Step2 Distillation Reflux at 82°C Remove Acetone Step1->Step2 Step3 Quench & Extract 1M HCl or Rochelle's Salt EtOAc Extraction Step2->Step3 Step4 Purification Flash Chromatography Hexanes/EtOAc Step3->Step4

Figure 2: Step-by-step experimental workflow for the catalytic MPV reduction.

Step-by-Step Methodology
  • System Preparation: Flame-dry the 100 mL two-neck flask and equip it with a short-path distillation apparatus. Purge the system with Argon for 15 minutes. Causality: Al(OiPr)3​ is highly moisture-sensitive; water will irreversibly hydrolyze the catalyst to inactive aluminum hydroxide.

  • Reagent Charging: Add 1.91 g (10.0 mmol) of 2-methyl-3-(3-nitrophenyl)prop-2-enal and 0.41 g (2.0 mmol) of Al(OiPr)3​ to the flask.

  • Solvent Addition: Inject 50 mL of anhydrous isopropanol via syringe. Stir the mixture to ensure complete dissolution.

  • Thermodynamic Driving (Reaction): Lower the flask into an oil bath pre-heated to 95 °C. Allow the internal temperature to reach the boiling point of the isopropanol/acetone azeotrope (~78-82 °C). Slowly distill off the solvent at a rate of ~10 mL/hour. Causality: Continuous removal of acetone prevents the reverse oxidation reaction, ensuring the catalytic cycle turns over completely.

  • Monitoring: Replace the distilled volume with fresh anhydrous isopropanol every hour. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is typically complete within 3-4 hours.

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C. Quench the reaction by slowly adding 20 mL of cold 1M HCl (or saturated aqueous Rochelle's salt if acid-sensitive downstream applications are planned). Causality: This breaks the aluminum-alkoxide bonds and prevents the formation of intractable aluminum emulsions during extraction.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to afford the pure 2-methyl-3-(3-nitrophenyl)prop-2-en-1-ol.

Analytical Validation

To confirm the success of the self-validating MPV protocol, 1H NMR (400 MHz, CDCl3​ ) should be utilized to verify the structural integrity of the product:

  • Disappearance of Aldehyde: The sharp singlet at ∼9.5 ppm ( −CHO ) must be completely absent.

  • Appearance of Allylic Alcohol: A new broad singlet or doublet (if coupled to −OH ) will appear at ∼4.2−4.3 ppm , corresponding to the newly formed −CH2​OH protons.

  • Preservation of Alkene: The vinylic proton ( CH=C ) will remain visible as a singlet (due to the lack of neighboring protons on the substituted alkene) at ∼6.5−6.8 ppm .

  • Preservation of Nitroarene: The aromatic protons will remain strongly deshielded in the ∼7.5−8.2 ppm region, confirming the nitro group has not been reduced to an electron-donating amine.

MPVCycle Cat Active Catalyst Al(OiPr)3 Complex Substrate Coordination Al-O=C Bond Formation Cat->Complex + Substrate TS Transition State 6-Membered Ring H-Transfer Complex->TS Alkoxide Product Alkoxide Al-Bound Allylic Alcohol TS->Alkoxide - Acetone (Distilled) Product Product Release Ligand Exchange with iPrOH Alkoxide->Product Product->Cat + iPrOH

Figure 3: The catalytic MPV cycle highlighting the 6-membered transition state and thermodynamic driving force.

References

  • Wilds, A. L. (1944). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Organic Reactions, 2(5), 178–223. URL:[Link]

  • Campbell, E. J., Zhou, H., & Nguyen, S. T. (2001). Catalytic Meerwein−Ponndorf−Verley Reduction of Aldehydes and Ketones Using Aluminum Catalysts. Organic Letters, 3(15), 2391-2393. URL:[Link]

  • Luche, J.-L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227. URL:[Link]

Application

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 2-methyl-3-(3-nitrophenyl)prop-2-enal

Introduction: The Strategic Role of 2-methyl-3-(3-nitrophenyl)prop-2-enal in Antimicrobial Drug Discovery The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of 2-methyl-3-(3-nitrophenyl)prop-2-enal in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with diverse mechanisms of action.[1] Chalcones, a class of organic compounds characterized by an α,β-unsaturated ketone system, represent a privileged scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including potent antimicrobial effects.[1][2] The specific chalcone derivative, 2-methyl-3-(3-nitrophenyl)prop-2-enal, serves as a highly versatile starting material for the synthesis of a variety of heterocyclic compounds with significant antimicrobial potential.

The strategic incorporation of a nitro group (–NO2) and a methyl group (–CH₃) onto the chalcone backbone is a deliberate design choice to enhance its pharmacological properties. The nitro group, a strong electron-withdrawing moiety, is known to modulate the electronic properties and chemical reactivity of the molecule, often leading to increased antimicrobial potency.[1] Its position on the aromatic ring is a critical determinant of biological activity.[3] The methyl group, on the other hand, primarily influences the lipophilicity and steric profile of the compound, which can affect its interaction with microbial cell membranes and molecular targets.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal and its subsequent application as a precursor for novel antimicrobial agents. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Core Scaffold: 2-methyl-3-(3-nitrophenyl)prop-2-enal

The synthesis of the target chalcone is efficiently achieved via the Claisen-Schmidt condensation, a robust and widely used method for the formation of α,β-unsaturated ketones.[5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or aldehyde. In this specific application, 3-nitrobenzaldehyde is reacted with propanal.

Protocol 1: Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal via Claisen-Schmidt Condensation

This protocol is adapted from established general procedures for Claisen-Schmidt condensation.[5]

Materials:

  • 3-Nitrobenzaldehyde

  • Propanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol (50 mL). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Propanal: To the cooled solution, add propanal (1.2 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Base-Catalyzed Condensation: Prepare a 10% aqueous solution of NaOH. Add the NaOH solution (1.5 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Work-up: Upon completion of the reaction, pour the mixture into 200 mL of cold distilled water. Neutralize the solution with dilute HCl until it reaches a pH of approximately 7. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 2-methyl-3-(3-nitrophenyl)prop-2-enal.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Low Temperature: The initial reaction is carried out at a low temperature to control the rate of the aldol addition and prevent side reactions, such as the self-condensation of propanal.

  • Stoichiometry: A slight excess of propanal is used to ensure complete consumption of the more expensive 3-nitrobenzaldehyde.

  • Base Catalyst: Sodium hydroxide facilitates the deprotonation of the α-carbon of propanal to form the enolate nucleophile, which is essential for the condensation reaction.

  • Neutralization: Acidification of the reaction mixture after completion protonates the alkoxide intermediate, leading to the formation of the β-hydroxy aldehyde, which readily dehydrates to the final α,β-unsaturated product.

Visualization of the Synthetic Workflow:

G cluster_synthesis Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal reactants 3-Nitrobenzaldehyde + Propanal dissolution Dissolve in Ethanol (0-5 °C) reactants->dissolution condensation Add NaOH (aq) (0-10 °C) dissolution->condensation stirring Stir at Room Temperature (4-6 hours) condensation->stirring workup Aqueous Work-up (Neutralization with HCl) stirring->workup isolation Filtration workup->isolation purification Recrystallization or Column Chromatography isolation->purification product Pure 2-methyl-3-(3-nitrophenyl)prop-2-enal purification->product

Caption: Workflow for the synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal.

Part 2: Application in the Synthesis of Antimicrobial Heterocycles

The α,β-unsaturated carbonyl moiety in 2-methyl-3-(3-nitrophenyl)prop-2-enal makes it an excellent Michael acceptor and a versatile precursor for the synthesis of various heterocyclic compounds with proven antimicrobial activities, such as pyrazolines and pyrimidines.

A. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-documented as potent antimicrobial agents.[6] The synthesis of pyrazolines from chalcones is typically achieved through a condensation reaction with hydrazine or its derivatives.

This protocol outlines a general method for the synthesis of pyrazoline derivatives from a chalcone precursor.

Materials:

  • 2-methyl-3-(3-nitrophenyl)prop-2-enal (or other chalcone)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol (30 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 equivalents) or phenylhydrazine (1.2 equivalents) to the solution.

  • Cyclization: Add a catalytic amount of glacial acetic acid (2-3 drops). Reflux the reaction mixture for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The pyrazoline derivative will precipitate out.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expertise & Experience Insights:

The choice between hydrazine hydrate and phenylhydrazine allows for the synthesis of N-unsubstituted and N-phenyl substituted pyrazolines, respectively. This structural variation can significantly impact the antimicrobial activity and spectrum of the final compound. The acidic catalyst facilitates the initial condensation and subsequent cyclization.

Visualization of Pyrazoline Synthesis:

G cluster_pyrazoline Synthesis of Pyrazoline Derivatives chalcone 2-methyl-3-(3-nitrophenyl)prop-2-enal reaction Reflux in Ethanol with Acetic Acid Catalyst chalcone->reaction hydrazine Hydrazine Hydrate or Phenylhydrazine hydrazine->reaction precipitation Pour into Ice Water reaction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Antimicrobial Pyrazoline Derivative recrystallization->product

Caption: General workflow for the synthesis of antimicrobial pyrazoline derivatives.

B. Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are known to exhibit a wide range of pharmacological activities, including antimicrobial effects.[7] Chalcones can be converted to pyrimidines by reaction with urea, thiourea, or guanidine.

This protocol provides a general method for the synthesis of pyrimidine derivatives from a chalcone.

Materials:

  • 2-methyl-3-(3-nitrophenyl)prop-2-enal (or other chalcone)

  • Urea, Thiourea, or Guanidine hydrochloride

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea, thiourea, or guanidine hydrochloride (1.5 equivalents) in ethanol (40 mL).

  • Base-Catalyzed Cyclization: Add a solution of KOH or NaOH (2 equivalents) in ethanol.

  • Reaction: Reflux the reaction mixture for 8-10 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrimidine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation:

The successful synthesis of pyrimidine derivatives can be initially confirmed by the disappearance of the characteristic α,β-unsaturated ketone signals of the chalcone in the ¹H NMR spectrum and the appearance of new aromatic signals corresponding to the pyrimidine ring.

Visualization of Pyrimidine Synthesis:

G cluster_pyrimidine Synthesis of Pyrimidine Derivatives chalcone 2-methyl-3-(3-nitrophenyl)prop-2-enal reaction Reflux in Ethanolic Base chalcone->reaction reagent Urea, Thiourea, or Guanidine Hydrochloride reagent->reaction precipitation Acidification and Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Antimicrobial Pyrimidine Derivative recrystallization->product

Caption: General workflow for the synthesis of antimicrobial pyrimidine derivatives.

Part 3: Antimicrobial Activity and Data Presentation

Derivatives synthesized from 2-methyl-3-(3-nitrophenyl)prop-2-enal are expected to exhibit significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitro-substituted chalcone-derived pyrazolines and pyrimidines against various microbial strains, illustrating the potential efficacy of compounds synthesized using the protocols described above.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative Nitro-Substituted Heterocycles Derived from Chalcones

Compound TypeDerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Pyrazoline Nitro-substituted pyrazoline 1646412825664[6]
Pyrazoline Nitro-substituted pyrazoline 23.121-221.5-[8]
Pyrazoline 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide62.5125125-7.8[9]
Pyrimidine 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol-----[10]
Pyrimidine 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine-----[10]

Note: The specific MIC values for derivatives of 2-methyl-3-(3-nitrophenyl)prop-2-enal are not available in the cited literature; this table provides representative data for structurally related compounds to indicate the potential for antimicrobial activity.

Part 4: Mechanistic Insights and Authoritative Grounding

The antimicrobial activity of chalcone-derived heterocycles is often multi-faceted. The presence of the nitro group is particularly significant, as it can be bioreductively activated by bacterial nitroreductases to generate cytotoxic reactive nitrogen species that can damage DNA and other macromolecules.[1] Furthermore, the planar aromatic structure of these compounds allows them to intercalate with bacterial DNA, and they have been shown to inhibit key enzymes involved in bacterial replication, such as DNA gyrase.[11]

Proposed Mechanism of Action:

G cluster_moa Proposed Antimicrobial Mechanism of Action compound Nitro-substituted Antimicrobial Compound nitroreductase Bacterial Nitroreductases compound->nitroreductase dna_gyrase DNA Gyrase Inhibition compound->dna_gyrase rns Reactive Nitrogen Species nitroreductase->rns dna_damage DNA Damage rns->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death replication_inhibition Inhibition of DNA Replication dna_gyrase->replication_inhibition replication_inhibition->cell_death

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Methyl-3-(3-nitrophenyl)prop-2-enal

Introduction: A Bifunctional Linchpin in Modern Synthesis In the landscape of contemporary drug discovery and materials science, the demand for complex molecular architectures, assembled with precision and efficiency, ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Bifunctional Linchpin in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for complex molecular architectures, assembled with precision and efficiency, has never been greater. The compound 2-methyl-3-(3-nitrophenyl)prop-2-enal emerges as a particularly valuable synthetic intermediate. It possesses two distinct and highly versatile chemical handles: an α,β-unsaturated aldehyde and a nitro-substituted aromatic ring. This unique combination opens a gateway to a diverse array of chemical transformations, allowing for sequential and regioselective functionalization.

The α,β-unsaturated aldehyde moiety is a classic Michael acceptor and a substrate for olefination and reduction reactions. More importantly for this guide, it is an excellent participant in Mizoroki-Heck reactions. Concurrently, the 3-nitrophenyl group, traditionally seen as a directing group or a precursor to an aniline, has more recently been established as a competent electrophilic partner in advanced cross-coupling reactions. Specialized palladium catalyst systems can now activate the carbon-nitro bond for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation, a process known as denitrative coupling.[1][2][3][4]

This document serves as a detailed guide for researchers, providing field-proven insights and step-by-step protocols for leveraging 2-methyl-3-(3-nitrophenyl)prop-2-enal in three seminal cross-coupling reactions. The methodologies described herein are built upon established principles for analogous substrates, offering a robust starting point for synthetic exploration.

Mizoroki-Heck Reaction: C-C Bond Formation at the Olefin

The Mizoroki-Heck reaction is a cornerstone of C(sp²)-C(sp²) bond formation, coupling an unsaturated halide with an alkene.[5][6] For 2-methyl-3-(3-nitrophenyl)prop-2-enal, this reaction enables the introduction of a wide variety of aryl or vinyl substituents at the β-position, providing a direct route to extended conjugated systems. The reaction's success hinges on the selection of an appropriate palladium catalyst, base, and solvent to ensure high regioselectivity and yield.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[5][7] While many Heck reactions benefit from phosphine ligands, phosphine-free conditions, often employing a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) or bromide (TBAB), can be highly effective for activated alkenes like α,β-unsaturated aldehydes, simplifying purification and reducing cost.[8]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[5][6]

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are excellent choices as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.[8]

Protocol 1: Mizoroki-Heck Arylation

Reaction Scheme: (2-methyl-3-(3-nitrophenyl)prop-2-enal) + Ar-X → (E)-2-methyl-3-(3-nitrophenyl)-3-aryl-prop-2-enal (where Ar-X is an aryl iodide or bromide)

Materials:

  • 2-methyl-3-(3-nitrophenyl)prop-2-enal

  • Aryl halide (e.g., 4-iodoanisole, 1-bromonaphthalene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), finely ground

  • Tetrabutylammonium chloride (TBAC)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-methyl-3-(3-nitrophenyl)prop-2-enal (1.0 equiv), the aryl halide (1.1 equiv), K₂CO₃ (2.0 equiv), and TBAC (1.0 equiv).

  • Add Pd(OAc)₂ (2-5 mol%).

  • Add anhydrous DMF via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Data Presentation: Mizoroki-Heck Reaction Conditions
ParameterRecommended ConditionRationale / Citation
Palladium Source Pd(OAc)₂ (2-5 mol%)Air-stable, reliable Pd(0) precursor.[5]
Ligand Ligand-freeSimplifies reaction and purification.[7]
Base K₂CO₃ or Et₃N (2.0 equiv)Neutralizes HX byproduct to sustain catalysis.[5][6]
Additive TBAC (1.0 equiv)Stabilizes Pd nanoparticles and acts as a phase-transfer catalyst.[8]
Solvent DMF or NMPHigh-boiling polar aprotic solvent.
Temperature 90–110 °CProvides thermal energy to drive the catalytic cycle.
Visualization: Mizoroki-Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Olefin Coordination PdII->Coord Alkene OlefinComplex [Olefin]Ar-Pd(II)-X(L)₂ Coord->OlefinComplex Insert Migratory Insertion OlefinComplex->Insert SigmaComplex R-Pd(II)-X(L)₂ Insert->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex [Product]H-Pd(II)-X(L)₂ BetaElim->ProductComplex RedElim Reductive Elimination (Base) ProductComplex->RedElim HX Product Substituted Alkene ProductComplex->Product RedElim->Pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Denitrative Suzuki-Miyaura Coupling: C-C Bond Formation at the Nitro-Aryl Group

A paradigm shift in cross-coupling has been the use of nitroarenes as electrophiles.[4] This transformation is particularly powerful as it leverages a functional group often installed through robust nitration chemistry. The key to a successful denitrative Suzuki-Miyaura coupling is a highly active palladium catalyst, typically featuring a bulky, electron-rich dialkylbiarylphosphine ligand, such as BrettPhos.[1][2] These ligands promote the challenging oxidative addition of the C-NO₂ bond to the Pd(0) center.[1]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor, like Pd(acac)₂, and a specialized ligand like BrettPhos is crucial. The ligand's steric bulk and strong electron-donating properties stabilize the Pd(0) state and facilitate the cleavage of the strong C-NO₂ bond.[1][2]

  • Base: A strong base, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF), is required. Its role extends beyond simple base chemistry; it is believed to interact with the palladium center and the boronic acid to facilitate the transmetalation step.[2][9]

  • Solvent: Anhydrous, non-protic solvents like 1,4-dioxane or toluene are essential to prevent side reactions and ensure the stability of the catalytic species.

Protocol 2: Denitrative Suzuki-Miyaura Coupling

Reaction Scheme: (2-methyl-3-(3-nitrophenyl)prop-2-enal) + Ar-B(OH)₂ → 2-methyl-3-(3-arylphenyl)prop-2-enal

Materials:

  • 2-methyl-3-(3-nitrophenyl)prop-2-enal

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • BrettPhos (Ligand)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • Inside a glovebox or using a Schlenk line, add Pd(acac)₂ (2-4 mol%) and BrettPhos (4-8 mol%) to a flame-dried reaction vessel.

  • Add 2-methyl-3-(3-nitrophenyl)prop-2-enal (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1 M.

  • Seal the vessel and heat the mixture to 130 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS. The reaction may require 24-48 hours for completion.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the biaryl product.

Data Presentation: Denitrative Suzuki-Miyaura Conditions
ParameterRecommended ConditionRationale / Citation
Palladium Source Pd(acac)₂ (2-4 mol%)Stable Pd(II) precatalyst.
Ligand BrettPhos (4-8 mol%)Bulky, electron-rich ligand essential for C-NO₂ activation.[1][2]
Base K₃PO₄ or CsF (3.0 equiv)Strong, non-nucleophilic base for transmetalation.[2][9]
Boron Source Arylboronic acid (1.5 equiv)Readily available and stable organoboron reagent.
Solvent 1,4-Dioxane or TolueneAnhydrous, high-boiling, non-protic solvent.
Temperature 130 °CHigh thermal energy required for oxidative addition.
Visualization: Suzuki-Miyaura Catalytic Cycle```dot

// Nodes Pd0 [label="Pd(0)L", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=none, fontcolor="#5F6368"]; PdII [label="Ar-Pd(II)-NO₂(L)", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=none, fontcolor="#5F6368"]; Boronate [label="Ar'-B(OH)₂\n(Base)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-Ar'(L)", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=none, fontcolor="#5F6368"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-NO₂"]; OxAdd -> PdII; PdII -> Transmetal; Boronate -> Transmetal [color="#EA4335"]; Transmetal -> PdII_Aryl; PdII_Aryl -> RedElim; RedElim -> Product [color="#EA4335"]; RedElim -> Pd0; }

Caption: Catalytic cycle of the denitrative Buchwald-Hartwig amination.

General Experimental Workflow and Safety

Executing these advanced cross-coupling reactions requires meticulous attention to experimental detail, particularly the exclusion of air and moisture.

Visualization: General Experimental Workflow

Workflow Prep Reagent Preparation (Drying solvents, weighing solids) Setup Reaction Setup (Flame-dry glassware, inert atmosphere) Prep->Setup Glovebox Glovebox/Schlenk Line Operations (Add catalyst, ligand, base) Setup->Glovebox Addition Substrate & Solvent Addition Glovebox->Addition Reaction Heating & Stirring (Monitor by TLC/GC-MS/LC-MS) Addition->Reaction Cooldown Cooldown & Quenching Reaction->Cooldown Workup Aqueous Workup & Extraction Cooldown->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, HRMS) Purify->Analyze

Caption: A generalized workflow for cross-coupling reactions.

Safety Considerations:
  • Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands, especially the electron-rich ones, are air-sensitive and can be pyrophoric. They must be handled under an inert atmosphere.

  • Strong Bases: Sodium tert-butoxide is corrosive and reacts violently with water. LiHMDS is also highly reactive. Handle these reagents exclusively under an inert atmosphere.

  • Nitro Compounds: Aromatic nitro compounds are toxic and can be explosive under certain conditions, although 2-methyl-3-(3-nitrophenyl)prop-2-enal is not known to be exceptionally hazardous. Avoid excessive heat and mechanical shock.

  • Solvents: Toluene, DMF, and 1,4-dioxane have associated health risks. Always work in a well-ventilated fume hood.

References

  • Larhed, M., & Hallberg, A. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(21), 8986-8998. [Link]

  • Nakao, Y., & Hiyama, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3045-3057. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Tretyakov, E. V., et al. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules, 28(22), 7687. [Link]

  • Chen, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(1), 123-130. [Link]

  • Larhed, M., & Hallberg, A. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(21), 8986-8998. [Link]

  • Li, Z., et al. (2021). The Mizoroki–Heck reaction initiated formal C(sp3)–H arylation of carbonyl compounds. Organic & Biomolecular Chemistry, 19(34), 7431-7435. [Link]

  • Buchwald, S. L., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 4058-4063. [Link]

  • Battistuzzi, G., et al. (2003). An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides. Organic Letters, 5(5), 737-740. [Link]

  • Chen, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(1), 123-130. [Link]

  • Peng, J.-B., et al. (2018). Palladium-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Amides from Styrenes and Nitroarenes. Organic Letters, 20(16), 4988-4993. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5536-5575. [Link]

  • Peng, J.-B., et al. (2018). Palladium-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Amides from Styrenes and Nitroarenes. Organic Letters, 20(16), 4988-4993. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Watson, D. A., et al. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Organic Letters, 23(20), 7856-7860. [Link]

  • Weix, D. J., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 99, 277-296. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Peng, J.-B., et al. (2018). Palladium-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Amides from Styrenes and Nitroarenes. Organic Letters, 20(16), 4988-4993. [Link]

  • Stahl, S. S., et al. (2000). Cationic palladium nitro complexes as catalysts for the oxygen-based oxidation of alkenes to ketones, and for the oxydehydrogenation of ketones and aldehydes to the α, β-unsaturated analogues. Chemical Communications, (2), 139-140. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(19), 13075-13085. [Link]

  • Amgen Inc. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]

  • Hayashi, T., et al. (2025). Palladium/Chiral Amine Co-Catalyzed Enantioselective β-Arylation of α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition, 47(42), 8067-8070. [Link]

  • Couthon-Gourvès, H., et al. (2014). Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study. Molecules, 19(9), 15069-15080. [Link]

  • Gevorgyan, V., et al. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Angewandte Chemie International Edition, 57(11), 2913-2917. [Link]

  • Buchwald, S. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13495-13502. [Link]

  • Kappe, C. O., & Organ, M. G. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 4947-4966. [Link]

  • Molander, G. A., & Brown, A. R. (2006). 2.2.1 Cross-Coupling Methods for Methylation. Science of Synthesis, 2006b, 103-125. [Link]

  • Evano, G., & Theunissen, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 234. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Knochel, P. (n.d.). Cross-Coupling Reactions. Associate Professorship of Organic Chemistry - TUM. [Link]

  • Al-Masum, M., & Kumaraswamy, G. (2001). Cross-coupling reactions catalyzed by RuHCl(CO)(PPh3)3. Catalysis Science & Technology, 1(1), 127-129. [Link]

  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 1(1), 1-5. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methyl-3-nitrophenyl)methanol. PubChem. [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343-351. [Link]

  • Espinet, P., et al. (2024). A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction. Catalysts, 14(3), 195. [Link]

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Application

Application Notes and Protocols for the Derivatization of 2-Methyl-3-(3-nitrophenyl)prop-2-enal in Drug Discovery

Introduction: The Therapeutic Potential of the α,β-Unsaturated Carbonyl Scaffold The 2-methyl-3-(3-nitrophenyl)prop-2-enal scaffold represents a promising starting point for the development of novel therapeutic agents. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the α,β-Unsaturated Carbonyl Scaffold

The 2-methyl-3-(3-nitrophenyl)prop-2-enal scaffold represents a promising starting point for the development of novel therapeutic agents. This molecule belongs to the broader class of chalcones and their bioisosteres, which are well-recognized privileged structures in medicinal chemistry. The core structure, featuring an α,β-unsaturated aldehyde, a nitro-substituted aromatic ring, and a methyl group, presents multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The inherent reactivity of the enal moiety, coupled with the electronic properties of the nitrophenyl group, suggests potential for a diverse range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. This document provides a comprehensive guide for the strategic derivatization of 2-methyl-3-(3-nitrophenyl)prop-2-enal to generate a library of novel compounds for drug discovery screening.

Strategic Derivatization Approaches

The derivatization strategy for 2-methyl-3-(3-nitrophenyl)prop-2-enal is centered around three key reactive sites: the nitro group, the aldehyde, and the α,β-unsaturated system. A systematic modification of these sites will allow for a thorough investigation of the chemical space surrounding this scaffold.

Part 1: Modification of the Nitro Group

The aromatic nitro group is a versatile handle for chemical modification, most notably through its reduction to an amine. This transformation dramatically alters the electronic and steric properties of the molecule, often leading to a significant change in biological activity.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group of 2-methyl-3-(3-nitrophenyl)prop-2-enal to the corresponding amine using iron powder in the presence of an acid, a classic and reliable method known as the Béchamp reduction.

Materials:

  • 2-methyl-3-(3-nitrophenyl)prop-2-enal

  • Iron powder (<100 mesh)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, suspend 2-methyl-3-(3-nitrophenyl)prop-2-enal (1.0 eq) and iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.

  • To this suspension, add a few drops of concentrated hydrochloric acid to initiate the reaction.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-aminophenyl)-2-methylprop-2-enal.

  • Purify the product by column chromatography on silica gel.

Illustrative Data:

Compound IDStarting MaterialProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
DP-01-A 2-methyl-3-(3-nitrophenyl)prop-2-enal3-(3-aminophenyl)-2-methylprop-2-enal859.65 (s, 1H), 7.20 (t, J=7.6 Hz, 1H), 6.80-6.70 (m, 3H), 3.80 (br s, 2H), 2.10 (s, 3H)

Part 2: Transformations of the Aldehyde Moiety

The aldehyde functional group is a versatile platform for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the extension of the carbon skeleton.

Protocol 2: Oxidation to a Carboxylic Acid

Oxidation of the aldehyde to a carboxylic acid introduces a key acidic functional group, which can significantly impact the compound's physicochemical properties and biological target interactions.

Materials:

  • 2-methyl-3-(3-nitrophenyl)prop-2-enal

  • Sodium chlorite (NaClO₂)

  • Monosodium phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-Butanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-methyl-3-(3-nitrophenyl)prop-2-enal (1.0 eq) in a 3:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and monosodium phosphate (1.5 eq) in water.

  • Add the sodium chlorite/monosodium phosphate solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • After completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid.

  • Purify by recrystallization or column chromatography.

Illustrative Data:

Compound IDStarting MaterialProductYield (%)¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)
DP-02-A 2-methyl-3-(3-nitrophenyl)prop-2-enal2-methyl-3-(3-nitrophenyl)prop-2-enoic acid9212.5 (br s, 1H), 8.20 (t, J=2.0 Hz, 1H), 8.10 (dd, J=8.0, 2.0 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.65 (t, J=8.0 Hz, 1H), 2.15 (s, 3H)
Protocol 3: Reductive Amination

Reductive amination is a powerful tool for introducing amine functionalities, which are prevalent in many drug molecules due to their ability to form salt bridges and hydrogen bonds with biological targets.

Materials:

  • 2-methyl-3-(3-nitrophenyl)prop-2-enal

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-methyl-3-(3-nitrophenyl)prop-2-enal (1.0 eq) in DCM.

  • Add the amine (1.1 eq) and stir for 30 minutes at room temperature to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature overnight, monitoring by TLC.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Illustrative Data:

Compound IDStarting MaterialProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
DP-03-A 2-methyl-3-(3-nitrophenyl)prop-2-enalN-benzyl-2-methyl-3-(3-nitrophenyl)prop-2-en-1-amine788.10 (t, J=2.0 Hz, 1H), 7.95 (dd, J=8.0, 2.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.45 (t, J=8.0 Hz, 1H), 7.35-7.25 (m, 5H), 6.50 (s, 1H), 3.80 (s, 2H), 3.40 (s, 2H), 1.90 (s, 3H)

Part 3: Reactions at the α,β-Unsaturated System

The conjugated double bond is susceptible to nucleophilic attack, primarily through Michael (1,4-conjugate) addition, which allows for the introduction of a wide variety of substituents at the β-position.

Protocol 4: Michael Addition of Thiols

The addition of thiols to the α,β-unsaturated system is a facile reaction that can introduce sulfur-containing moieties, which are known to have diverse biological activities.[1]

Materials:

  • 2-methyl-3-(3-nitrophenyl)prop-2-enal

  • Thiol (e.g., thiophenol)

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-methyl-3-(3-nitrophenyl)prop-2-enal (1.0 eq) in ethanol.

  • Add the thiol (1.2 eq) and a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the Michael adduct.

Illustrative Data:

Compound IDStarting MaterialProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
DP-04-A 2-methyl-3-(3-nitrophenyl)prop-2-enal2-methyl-3-(3-nitrophenyl)-3-(phenylthio)propanal959.70 (d, J=2.0 Hz, 1H), 8.15 (t, J=2.0 Hz, 1H), 8.00 (dd, J=8.0, 2.0 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 7.40-7.20 (m, 5H), 4.50 (d, J=10.0 Hz, 1H), 3.00 (m, 1H), 1.20 (d, J=7.0 Hz, 3H)

Visualizing the Derivatization Strategy

Derivatization_Strategy cluster_nitro Nitro Group Modification cluster_aldehyde Aldehyde Transformation cluster_alkene Alkene Modification Core 2-Methyl-3-(3-nitrophenyl)prop-2-enal Nitro_Reduction Reduction (e.g., Fe/HCl) Core->Nitro_Reduction Site 1 Aldehyde_Oxidation Oxidation (e.g., NaClO2) Core->Aldehyde_Oxidation Site 2 Reductive_Amination Reductive Amination (e.g., R2NH, STAB) Core->Reductive_Amination Site 2 Michael_Addition Michael Addition (e.g., RSH) Core->Michael_Addition Site 3 Amine_Product 3-(3-Aminophenyl)-2-methylprop-2-enal Nitro_Reduction->Amine_Product Carboxylic_Acid 2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid Aldehyde_Oxidation->Carboxylic_Acid Amine_Product_RA Substituted Amines Reductive_Amination->Amine_Product_RA Thioether_Product Thioether Adducts Michael_Addition->Thioether_Product

Caption: Derivatization strategy for 2-methyl-3-(3-nitrophenyl)prop-2-enal.

Biological Evaluation: In Vitro Assays

A crucial step in the drug discovery process is the biological evaluation of the synthesized derivatives. The following are standard in vitro assays to assess the potential anticancer and antibacterial activities of the compound library.

Protocol 5: Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell viability and is widely employed for cytotoxicity screening.[2][3]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the protein-bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.

Illustrative Data:

Compound IDGI₅₀ (µM) vs HCT-116GI₅₀ (µM) vs MCF-7
Parent >100>100
DP-01-A 25.432.1
DP-02-A 8.912.5
DP-03-A 15.218.9
DP-04-A 5.67.8
Protocol 6: Broth Microdilution Assay for Antibacterial Activity

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Illustrative Data:

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent >128>128
DP-01-A 3264
DP-02-A 128>128
DP-03-A 1632
DP-04-A 816

Visualizing the Biological Assay Workflow

Biological_Assay_Workflow cluster_synthesis Compound Synthesis cluster_anticancer Anticancer Screening cluster_antibacterial Antibacterial Screening Compound_Library Synthesized Derivatives Cell_Seeding Seed Cancer Cells Compound_Library->Cell_Seeding Serial_Dilution Prepare Compound Dilutions Compound_Library->Serial_Dilution Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment SRB_Assay SRB Staining & Measurement Compound_Treatment->SRB_Assay GI50_Determination Determine GI₅₀ SRB_Assay->GI50_Determination Bacterial_Inoculation Inoculate with Bacteria Serial_Dilution->Bacterial_Inoculation Incubation Incubate Plates Bacterial_Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for the in vitro biological evaluation of synthesized derivatives.

Conclusion

The 2-methyl-3-(3-nitrophenyl)prop-2-enal scaffold offers a rich platform for the generation of diverse chemical entities with significant potential for drug discovery. The protocols outlined in this document provide a systematic approach to the derivatization of this core structure and the subsequent biological evaluation of the resulting compounds. By exploring the chemical space around this scaffold, researchers can uncover novel structure-activity relationships and identify promising lead candidates for further development.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Michael addition reaction. Wikipedia. [Link]

  • The Wittig Reaction. (2014, March 13). [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Oxidation of aldehydes to carboxylic acids. [Link]

  • Reduction of nitro compounds. [Link]

  • Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using Wittig reaction. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions. ARKIVOC. [Link]

  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of the Serbian Chemical Society. [Link]

  • Wittig reaction. Wikipedia. [Link]

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Method

Green chemistry approaches for 2-methyl-3-(3-nitrophenyl)prop-2-enal synthesis

Application Notes & Protocols Topic: Green Chemistry Approaches for the Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal Audience: Researchers, scientists, and drug development professionals. Introduction: A Sustainabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Green Chemistry Approaches for the Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Sustainable Approach to a Versatile Synthetic Intermediate

2-methyl-3-(3-nitrophenyl)prop-2-enal is a substituted α,β-unsaturated aldehyde, a class of compounds that serve as highly versatile building blocks in organic synthesis. The presence of the electrophilic enal system, combined with the nitro-functionalized aromatic ring, makes this molecule a valuable precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[1][2] The traditional synthesis of such molecules often relies on the Claisen-Schmidt condensation, a robust C-C bond-forming reaction.[3][4] However, conventional protocols can involve harsh conditions, volatile organic solvents, and generate significant waste, running counter to the modern imperatives of sustainable chemical manufacturing.

This guide details green chemistry approaches for the synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal. By focusing on methodologies such as microwave-assisted solvent-free reactions and heterogeneous catalysis, we aim to provide researchers with protocols that are not only efficient and high-yielding but also environmentally benign. These approaches prioritize waste reduction, energy efficiency, and the use of safer chemicals, aligning with the core principles of green chemistry.[5][6]

Core Reaction: The Claisen-Schmidt Condensation

The synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal is achieved via a crossed-aldol reaction known as the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation between an aromatic aldehyde lacking α-hydrogens (3-nitrobenzaldehyde) and an aliphatic aldehyde with α-hydrogens (propanal).

Reaction Causality:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from propanal to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The propanal enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The electron-withdrawing nitro group (-NO₂) on the aromatic ring enhances the electrophilicity of this carbonyl carbon, making it more susceptible to nucleophilic attack and generally leading to higher yields and faster reaction times.[4]

  • Aldol Addition: This attack forms an alkoxide intermediate, which is then protonated to yield a β-hydroxy aldehyde (an aldol).

  • Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration (an E1cB mechanism) to form the stable, conjugated α,β-unsaturated aldehyde product, 2-methyl-3-(3-nitrophenyl)prop-2-enal.[7]

Claisen_Schmidt_Mechanism General Mechanism of the Claisen-Schmidt Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Protonation & Dehydration Propanal Propanal Enolate Propanal Enolate Propanal->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nitrobenzaldehyde 3-Nitrobenzaldehyde Nitrobenzaldehyde->Alkoxide Aldol Aldol Adduct Alkoxide->Aldol + H₂O Product 2-Methyl-3-(3-nitrophenyl) prop-2-enal Aldol->Product - H₂O (Dehydration)

Caption: Base-catalyzed mechanism for the Claisen-Schmidt condensation.

Approach 1: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) is a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased yields, and often eliminating the need for traditional solvents.[6][8] Dielectric heating provides rapid and uniform energy transfer directly to the polar reactants, accelerating the reaction rate far beyond what is achievable with conventional heating.[5]

Causality and Expertise: By adsorbing the reactants onto a solid support like basic alumina, the reaction can proceed in a solvent-free environment. The solid support provides a high surface area for the reaction, and the basic sites on the alumina can catalyze the condensation. Microwave irradiation efficiently heats the polar reactants (aldehydes and the generated water molecule), driving the reaction to completion in minutes rather than hours. This protocol is self-validating as the rapid, high-yielding conversion under these conditions is a well-documented advantage of MAOS.

Comparative Data: Microwave vs. Conventional Synthesis
ParameterMicrowave-Assisted MethodConventional MethodReference
Reaction Time 3 - 5 minutes4 - 6 hours[5]
Solvent None (Solvent-free)Ethanol / Water[7]
Energy Input Low (Direct, efficient heating)High (Prolonged heating)[6]
Typical Yield > 90%60 - 80%
Experimental Protocol 1: Microwave-Assisted Synthesis

Materials:

  • 3-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Propanal (1.2 mmol, 0.087 mL)

  • Basic Alumina (Al₂O₃) (2.0 g)

  • Sodium Hydroxide (NaOH) (0.2 mmol, 8 mg)

  • 10 mL Borosilicate glass vial with a cap

  • Microwave Synthesizer

Procedure:

  • Prepare the solid support by grinding 8 mg of NaOH with 2.0 g of basic alumina in a mortar and pestle until a fine, homogenous powder is obtained.

  • In the 10 mL vial, add the prepared NaOH-Al₂O₃ support.

  • Add 1.0 mmol of 3-nitrobenzaldehyde and 1.2 mmol of propanal to the vial.

  • Mix the contents thoroughly with a spatula until the reactants are fully adsorbed onto the solid support.

  • Cap the vial and place it in the cavity of a microwave synthesizer.

  • Irradiate the mixture at 250-300W for 3-5 minutes. Monitor the reaction progress intermittently using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

  • After completion, allow the vial to cool to room temperature.

  • Extract the product from the solid support by adding 10 mL of ethyl acetate, stirring for 5 minutes, and then filtering. Repeat the extraction twice.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a minimal amount of ethanol to yield pure 2-methyl-3-(3-nitrophenyl)prop-2-enal.

Microwave_Workflow Workflow for Microwave-Assisted Synthesis A 1. Prepare NaOH-Al₂O₃ Solid Support B 2. Adsorb Reactants: 3-Nitrobenzaldehyde & Propanal A->B C 3. Microwave Irradiation (250W, 3-5 min) B->C D 4. Cool to RT & Extract with Ethyl Acetate C->D E 5. Filter & Evaporate Solvent D->E F 6. Purify by Recrystallization E->F

Caption: Experimental workflow for microwave-assisted synthesis.

Approach 2: Heterogeneous Catalysis in an Aqueous Medium

Performing organic reactions in water is a primary goal of green chemistry. This approach utilizes a solid, reusable catalyst, which simplifies product purification and minimizes waste. For the Claisen-Schmidt condensation, a solid base catalyst, such as a Cesium-exchanged zeolite (Cs-X), can be highly effective.[9] Zeolites provide a structured porous environment where the reaction can occur, and their basicity can be tuned for optimal catalytic activity.

Causality and Expertise: Zeolites are crystalline aluminosilicates with a well-defined pore structure. Exchanging the native cations with larger, more basic cations like Cesium (Cs⁺) creates strong basic sites within the zeolite framework. These sites are capable of abstracting the α-hydrogen from propanal to initiate the condensation. The reaction proceeds at the catalyst surface, and upon completion, the solid catalyst can be easily recovered by simple filtration and reused for subsequent batches, significantly improving the process's atom economy and sustainability.[9]

Performance of Reusable Heterogeneous Catalyst
ParameterValueReference
Catalyst Cesium-Exchanged Zeolite Y[9]
Catalyst Loading 5 wt% (relative to reactants)
Solvent Water or Ethanol[3]
Temperature 50 - 70 °C
Yield (1st Cycle) ~85-95%
Reusability Effective for at least 4-5 cycles
Experimental Protocol 2: Heterogeneous Catalysis

Materials:

  • 3-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Propanal (1.5 mmol, 0.11 mL)

  • Cs-exchanged Zeolite Y catalyst (5 wt%, ~15 mg)

  • Water (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser and magnetic stirrer

Procedure:

  • Activate the Cs-exchanged Zeolite Y catalyst by heating at 120 °C under vacuum for 3 hours.

  • To the 25 mL round-bottom flask, add the activated catalyst, 3-nitrobenzaldehyde, and 5 mL of water.

  • Attach the reflux condenser and begin stirring the mixture. Heat the flask to 70 °C using an oil bath.

  • Slowly add propanal to the reaction mixture dropwise over 10 minutes.

  • Maintain the reaction at 70 °C for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid catalyst. Wash the catalyst with ethyl acetate (2 x 5 mL) and combine the washings with the filtrate.

  • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

  • The recovered catalyst can be washed with ethanol, dried, and reactivated for reuse.

Heterogeneous_Catalysis_Workflow Workflow for Heterogeneous Catalysis cluster_prep Catalyst & Reaction Setup cluster_workup Workup & Purification A 1. Activate Cs-Zeolite Catalyst B 2. Combine Reactants, Catalyst, & Water in Flask A->B C 3. Heat to 70°C and React for 4-6h B->C D 4. Cool to RT & Filter C->D E 5. Separate Catalyst (for recycling) D->E F 6. Extract Aqueous Phase with Ethyl Acetate D->F G 7. Dry & Evaporate Solvent F->G H 8. Column Chromatography Purification G->H

Caption: Workflow for synthesis and catalyst recovery.

Conclusion and Future Outlook

The protocols detailed in this guide demonstrate viable, efficient, and environmentally responsible methods for the synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal. The microwave-assisted solvent-free approach offers unparalleled speed and efficiency, making it ideal for rapid library synthesis and discovery chemistry.[10] The heterogeneous catalysis method provides a scalable and sustainable process through the use of a recyclable catalyst and an aqueous medium, aligning with the long-term goals of industrial green chemistry. By adopting these modern synthetic strategies, researchers can minimize environmental impact without compromising on yield or purity, paving the way for more sustainable practices in drug development and fine chemical production.

References

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  • CN1260194C - Cinnamaldehyde synthesis method using benzaldehyde and acetaldehyde as raw material in near-critical water. Google Patents.
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Sources

Technical Notes & Optimization

Troubleshooting

How to minimize E/Z isomerization in 2-methyl-3-(3-nitrophenyl)prop-2-enal

A Guide for Researchers on Minimizing and Managing E/Z Isomerization Welcome to the technical support center for 2-methyl-3-(3-nitrophenyl)prop-2-enal. This resource is designed for researchers, medicinal chemists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Minimizing and Managing E/Z Isomerization

Welcome to the technical support center for 2-methyl-3-(3-nitrophenyl)prop-2-enal. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar α,β-unsaturated aldehydes. E/Z isomerization around the C2-C3 double bond is a common challenge that can impact reaction yields, product purity, and biological activity. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you control and manage the stereochemical integrity of your compound.

Troubleshooting Guide: Common Isomerization Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Question 1: My initial synthesis produced a significant amount of the undesired Z-isomer. How can I optimize the reaction to favor the thermodynamically preferred E-isomer?

Answer:

Controlling the E/Z selectivity during synthesis is the most effective way to minimize isomerization issues downstream. The formation of 2-methyl-3-(3-nitrophenyl)prop-2-enal, typically via an aldol-type condensation reaction, is subject to kinetic and thermodynamic control. The E-isomer is generally the more thermodynamically stable product due to reduced steric strain between the nitrophenyl ring and the aldehyde group.[1][2] To favor its formation, you must employ conditions that allow the reaction to reach thermodynamic equilibrium.

Core Principle: Thermodynamic vs. Kinetic Control

  • Kinetic Control: Occurs under irreversible conditions (e.g., very strong, bulky bases at low temperatures). The major product is the one that is formed fastest, which may not be the most stable isomer.[3][4][5]

  • Thermodynamic Control: Occurs under reversible conditions (e.g., weaker bases, higher temperatures). The reaction is allowed to equilibrate, and the final product ratio reflects the relative stability of the isomers.[5][6]

The key is to establish conditions that permit the less stable Z-isomer, once formed, to revert to the starting materials or isomerize in situ to the more stable E-isomer.

Table 1: Recommended Reaction Conditions for Maximizing E-Isomer Selectivity

ParameterCondition for High E-SelectivityRationale
Base Use a moderately strong, non-bulky base (e.g., piperidine, pyrrolidine, NaOH, KOH).Avoids rapid, irreversible deprotonation that can lead to kinetic products. Allows for reversible aldol addition and elimination steps, facilitating equilibration towards the thermodynamic product.
Temperature Elevated temperatures (e.g., 50 °C to reflux, solvent-dependent).Provides the necessary activation energy to overcome the barrier for the reverse reaction (retro-aldol) and for Z to E isomerization, ensuring the system reaches thermodynamic equilibrium.[7]
Solvent Protic or polar aprotic solvents (e.g., Ethanol, Toluene, DMF).Solvents that can facilitate proton transfer and stabilize charged intermediates can help promote the reversible reaction pathways needed for equilibration.
Reaction Time Extended reaction time (monitor by TLC or LCMS).Sufficient time is crucial to ensure the reaction mixture has fully equilibrated to favor the most stable isomer.

Experimental Protocol: Synthesis via Aldol Condensation Under Thermodynamic Control

This protocol outlines a general procedure for the synthesis of (E)-2-methyl-3-(3-nitrophenyl)prop-2-enal from 3-nitrobenzaldehyde and propanal.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzaldehyde (1.0 eq) and a suitable solvent such as ethanol or toluene (5-10 mL per gram of aldehyde).

  • Reagent Addition: Add propanal (1.2 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots, observing the disappearance of the starting aldehyde and the ratio of E/Z products.

  • Workup: Once the reaction has reached equilibrium (typically after 4-12 hours, when the E/Z ratio is stable), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Question 2: I have a pure sample of the E-isomer, but I am observing the formation of the Z-isomer during storage and handling. What are the best practices to maintain its isomeric purity?

Answer:

Post-synthesis isomerization is typically induced by exposure to energy in the form of light (photochemical isomerization) or heat (thermal isomerization). The conjugated π-system in your molecule is susceptible to absorbing energy, which can temporarily reduce the rotational barrier of the C=C double bond.[8][9]

Core Principle: Minimizing Energy Input

  • Photochemical Isomerization: Absorption of photons (especially UV or blue light) excites an electron from a π bonding orbital to a π* anti-bonding orbital.[10] This excited state has a lower bond order, allowing for rotation around the central C-C bond. Relaxation back to the ground state can yield a mixture of E and Z isomers.[8]

  • Thermal Isomerization: While the E-isomer is more stable, sufficient thermal energy can allow the molecule to overcome the activation barrier for rotation, leading to equilibration with the less stable Z-isomer.

G cluster_ground Ground State (S0) cluster_excited Excited State (T1/S1) E_isomer (E)-Isomer (Low Energy) Z_isomer (Z)-Isomer (Higher Energy) E_isomer->Z_isomer Thermal Energy (Δ) ExcitedState Excited State (π→π*) Reduced Bond Order Free Rotation E_isomer->ExcitedState Absorption (Light, hν) Z_isomer->E_isomer Thermal Relaxation ExcitedState->E_isomer Relaxation ExcitedState->Z_isomer Relaxation

Protocol: Best Practices for Storage and Handling

  • Protect from Light: Always store the compound in amber glass vials or containers wrapped in aluminum foil to block UV and visible light. Work with the compound in a fume hood with the sash lowered and ambient light minimized where possible.

  • Control Temperature: Store the compound, both as a solid and in solution, at low temperatures. A freezer at -20 °C is recommended for long-term storage. For short-term storage, refrigeration at 4 °C is adequate.

  • Use an Inert Atmosphere: The nitro group and aldehyde functionality can be sensitive. To prevent degradation, which could potentially catalyze isomerization, store the compound under an inert atmosphere (e.g., nitrogen or argon). This is especially important for solutions.

  • Choose Solvents Carefully: When preparing solutions, use high-purity, degassed solvents. Avoid solvents that may contain acidic or basic impurities, as these can catalyze isomerization.

  • Consider Stabilizers: For long-term storage of bulk material, consider adding a small amount (0.01-0.1% w/w) of a radical inhibitor or antioxidant, such as butylated hydroxytoluene (BHT). While primarily used to prevent polymerization of unsaturated aldehydes, they can also help maintain overall chemical stability.[11][12]

Question 3: How can I accurately determine the E/Z ratio of my sample?

Answer:

Accurate quantification of the E/Z ratio is critical for quality control and for understanding reaction outcomes. The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Method 1: ¹H NMR Spectroscopy

This is often the quickest and most straightforward method. The chemical environments of protons in the E and Z isomers are different, leading to distinct signals.

  • Key Protons to Observe:

    • Vinylic Proton (at C3): The spatial relationship of this proton to the aldehyde's carbonyl group is different in each isomer, causing a significant difference in chemical shift.

    • Aldehyde Proton (-CHO): This proton's chemical shift will also differ between isomers.

    • Methyl Protons (-CH₃): The methyl group protons will also show a slight difference in chemical shift.

  • Quantification: The ratio of the isomers can be determined by integrating the well-resolved signals corresponding to each isomer. For example, compare the integral of the vinylic proton of the E-isomer to the vinylic proton of the Z-isomer.[13]

Table 2: Comparison of Analytical Methods for E/Z Ratio Determination

MethodAdvantagesDisadvantages
¹H NMR Fast, requires minimal sample prep, provides structural confirmation, highly quantitative.[13]Requires a relatively pure sample (>90%), may have overlapping signals if impurities are present, lower sensitivity than HPLC.
HPLC-UV High sensitivity, excellent for crude mixtures, can be scaled up for purification.[14][15]Requires method development (column, mobile phase), quantification relies on response factors (can assume they are equal for isomers), can be slower than NMR.
GC-MS High resolution, provides mass data for confirmation.Compound must be volatile and thermally stable; potential for on-column isomerization at high temperatures.

Protocol: E/Z Ratio Analysis by ¹H NMR

  • Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals. Use a relaxation delay (d1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate quantification.

  • Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integration: Identify a pair of well-resolved peaks, one for each isomer (e.g., the aldehyde protons). Calibrate the integral of one peak to a known value (e.g., 1.00). The integral of the corresponding peak for the other isomer will give the relative ratio.

  • Calculation: E/Z Ratio = (Integral of E-isomer peak) / (Integral of Z-isomer peak).

Question 4: I have an E/Z mixture that I cannot avoid. What is the best way to separate the two isomers on a preparative scale?

Answer:

When an isomeric mixture is unavoidable, chromatographic separation is the most effective purification strategy. Since E and Z isomers are diastereomers, they have different physical properties, including polarity, which allows them to be separated using techniques like column chromatography or preparative HPLC.[16]

Core Principle: Differential Polarity

The E and Z isomers have different three-dimensional shapes, which affects their overall molecular dipole moment and how they interact with a stationary phase. Generally, the more sterically hindered Z-isomer is slightly more polar and will interact more strongly with a polar stationary phase like silica gel. Consequently, the less polar E-isomer typically elutes first.

Method 1: Flash Column Chromatography

This is the most common laboratory-scale purification method.[17]

// Nodes Start [label="Start:\nE/Z Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="1. Develop TLC Method\n(e.g., Hexane/Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pack [label="2. Pack Silica Gel Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="3. Load Sample onto Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="4. Elute with Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="5. Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Fractions by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="7. Combine Pure Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E_Product [label="Pure (E)-Isomer\n(Elutes First)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Z_Product [label="Pure (Z)-Isomer\n(Elutes Second)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TLC; TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine; Combine -> E_Product; Combine -> Z_Product; } } Caption: Workflow for isomer separation by column chromatography.

Protocol: Preparative Separation by Flash Column Chromatography

  • Method Development: First, find a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will show good separation (ΔRf > 0.15) between the two isomer spots with the lower spot having an Rf of ~0.2-0.3.

  • Column Packing: Select an appropriately sized silica gel column for your sample amount. Pack the column with silica gel as a slurry in the non-polar component of your mobile phase.

  • Sample Loading: Dissolve your crude E/Z mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column (dry loading). This technique generally provides better resolution.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions continuously as the solvent elutes from the column.

  • Analysis: Spot each fraction on a TLC plate to determine its composition. The less polar E-isomer should elute before the more polar Z-isomer.

  • Combine and Concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

  • Q1: Why is the E-isomer of 2-methyl-3-(3-nitrophenyl)prop-2-enal generally more stable than the Z-isomer?

    • The E-isomer is more stable due to reduced steric hindrance. In the Z-isomer, the bulky 3-nitrophenyl group and the methyl group are on the same side of the double bond, leading to repulsive steric interactions that raise the molecule's ground-state energy. The E-isomer places these large groups on opposite sides, resulting in a more stable, lower-energy configuration.[1]

  • Q2: Can solvent polarity influence the rate of thermal E/Z isomerization?

    • Yes, solvent polarity can affect the rate of thermal isomerization, although the effect is often less pronounced than for photochemical isomerization. The transition state for rotation around the double bond can have a different polarity than the ground state. Polar solvents might stabilize a more polar, zwitterionic-like transition state, potentially lowering the activation energy and increasing the rate of isomerization.[18]

  • Q3: Are there any catalysts that can intentionally be used to interconvert E and Z isomers?

    • Yes. E/Z isomerization can be catalyzed. Strong acids or bases can facilitate isomerization by protonating or deprotonating the molecule, which can lower the rotational barrier. More advanced methods involve photocatalysts, which can absorb light and transfer the energy to the alkene (a process called photosensitization), efficiently promoting E-to-Z or Z-to-E isomerization, often with high selectivity.[8][9][19]

References

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  • Luo, S. et al. (2022). Deracemization through photochemical E/Z isomerization of enamines. Science, 375(6583), 869-874. Available from: [Link]

  • Luo, S. et al. (2022). Deracemization through photochemical E/Z isomerization of enamines. Request PDF. Available from: [Link]

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  • Google Patents. US2939882A - Stabilized alpha, beta-unsaturated aldehydes.
  • Garel, L. et al. (2014). Synthesis of α,β-Unsaturated Aldehydes Based on a One-Pot Phase-Switch Dehydrogenative Cross-Coupling of Primary Alcohols. Organic Letters, 16(10), 2736-2739. Available from: [Link]

  • ResearchGate. (2022). Development of a simple and economical analytical method for investigating the distribution of astaxanthin E/Z-isomers in foods and cosmetics. Available from: [Link]

  • Itoho, K. et al. (1992). Solvent effects on the photo and thermal E/Z isomerization of 4-(p- and m-substituted phenylazo)-1-methoxynaphthalenes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(2), 259-263. Available from: [Link]

  • University of Calgary. Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. Available from: [Link]

  • Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. Available from: [Link]

  • Drotleff, A. M., & Ternes, W. (2001). Determination of RS,E/Z-tocotrienols by HPLC. Journal of Chromatography A, 909(2), 215-223. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • da Silva, L. C. (2019). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Campinas. Available from: [Link]

  • Singh, A. et al. (2023). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Available from: [Link]

  • International Science Community Association. (2013). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Available from: [Link]

  • Wang, Z. et al. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications, 15(1), 3290. Available from: [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available from: [Link]

  • Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. Available from: [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available from: [Link]

  • Shirsat, V. M. et al. (1998). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new substituted triazolylpropenones. Indian Journal of Chemistry - Section B, 37B, 809-813. Available from: [Link]

  • ResearchGate. (2014). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Available from: [Link]

  • China Science. (2009). Process for Purification of Cinnamicaldehyde from Cinnamon Oil. Available from: [Link]

  • ResearchGate. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Available from: [Link]

  • Ryan, J. et al. (2021). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Accounts of Chemical Research, 54(18), 3619-3633. Available from: [Link]

  • Nishikawa, K. et al. (2020). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. The Journal of Organic Chemistry, 85(15), 10100-10106. Available from: [Link]

  • Mukherjee, S. et al. (2023). Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics. The Journal of Physical Chemistry Letters, 14(4), 1058-1065. Available from: [Link]

  • Google Patents. US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • Blackmond, D. G. et al. (2013). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Catalysis Science & Technology, 3, 1448-1459. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-methyl-3-(3-nitrophenyl)prop-2-enal Crystallization

Welcome to the technical support center for the purification of 2-methyl-3-(3-nitrophenyl)prop-2-enal. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-methyl-3-(3-nitrophenyl)prop-2-enal. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the crystallization and purification of this important synthetic intermediate. Our focus is on providing practical, field-proven solutions grounded in chemical principles to help you achieve high purity and yield.

Introduction

2-methyl-3-(3-nitrophenyl)prop-2-enal is an α,β-unsaturated aldehyde, a class of compounds often synthesized via aldol condensation reactions like the Claisen-Schmidt condensation.[1][2] While the synthesis is relatively straightforward, achieving high purity can be challenging due to the potential for side reactions and the physicochemical properties of the compound and its contaminants. This guide provides a structured troubleshooting framework in a direct question-and-answer format to resolve common issues encountered during its crystallization.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the crystallization process. Each answer provides a causal explanation and a series of corrective actions.

Q1: My final product is an off-color oil or waxy solid instead of fine crystals. What causes "oiling out" and how can I prevent it?

A1: "Oiling out" is a common issue in crystallization, occurring when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically happens for two primary reasons:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your target compound, causing it to melt at the temperature of crystallization.[3][4]

  • Rapid Supersaturation: If the solution is cooled too quickly or is overly concentrated, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, crashing out as a disordered, supercooled liquid (oil).

Causality & Corrective Actions:

  • Decrease Solution Concentration: The most direct solution is often to reduce the saturation level. Re-heat the mixture to re-dissolve the oil, then add a small amount (5-10% increments) of additional hot solvent. This lowers the saturation point, providing a larger window for controlled crystal formation upon slow cooling.[3]

  • Slow Down the Cooling Rate: Rapid cooling, such as immediately placing a hot flask in an ice bath, is a primary cause of oiling out. Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to a colder environment like a refrigerator.[5] Slow cooling is critical for forming large, pure crystals.[6]

  • Change the Solvent System: Your solvent's boiling point may be too high, exceeding the melting point of your compound (or the compound-impurity eutectic mixture). Consider a solvent with a lower boiling point.[4] Alternatively, using a mixed solvent system can be highly effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and then titrate with a "poor" solvent (e.g., water, hexane) at a slightly lower temperature until turbidity appears, then clarify with a drop of the good solvent before slow cooling.[3]

  • Induce Crystallization Above the Oiling Temperature: Try to initiate crystal growth before the solution cools to the point of oiling. This can be achieved by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a seed crystal of pure product.[3][4]

Q2: My crystallized product has a persistent yellow or brownish tint. How can I remove colored impurities?

A2: Colored impurities are common in aldol-type reactions and are often large, conjugated molecules or degradation byproducts that get trapped in the crystal lattice.

Causality & Corrective Actions:

  • Activated Charcoal Treatment: The most effective method for removing colored impurities is treatment with activated charcoal, which adsorbs large, polar, and colored molecules onto its high-surface-area matrix.[3][6] A detailed protocol is provided below. It is crucial to use the minimum amount necessary (typically 1-2% by weight of your crude product), as excessive charcoal can adsorb your target compound and reduce yield.

  • Perform Hot Gravity Filtration: After charcoal treatment, the charcoal must be removed from the hot solution. This is done via hot gravity filtration. Using a pre-heated funnel and flask is essential to prevent your product from prematurely crystallizing on the filter paper, which would lead to significant yield loss.[3][7]

  • Assess Starting Material Purity: Ensure your starting 3-nitrobenzaldehyde is pure. Aldehydes can oxidize over time to their corresponding carboxylic acids, which can introduce color and act as impurities.

Q3: My final yield is very low after recrystallization. What are the most common causes of product loss?

A3: Low recovery is a frustrating issue that can often be traced to procedural steps.

Causality & Corrective Actions:

  • Using Excessive Solvent: This is the most frequent cause of low yield. The goal is to create a saturated solution at high temperature, not a dilute one. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] Working with smaller solvent volumes ensures that the solution becomes supersaturated upon cooling, maximizing crystal recovery.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time. After slow cooling to room temperature, placing the flask in an ice bath (0-4 °C) for at least 30 minutes can significantly increase the yield.[5]

  • Washing with Warm or Excessive Solvent: The crystals collected by filtration must be washed to remove residual mother liquor containing soluble impurities. However, this wash should be done with a minimal amount of ice-cold solvent.[4] Using warm or room-temperature solvent will re-dissolve a portion of your purified product.

  • Premature Crystallization: As mentioned in Q2, if you lose product on the filter paper during hot filtration, your yield will suffer. Always use pre-heated equipment for this step.[7]

Q4: Analytical characterization (NMR, LC-MS) indicates the presence of unreacted 3-nitrobenzaldehyde. How can I improve its removal?

A4: The presence of starting materials suggests that the recrystallization is not efficiently separating them from the product. This is often due to similar solubility profiles.

Causality & Corrective Actions:

  • Optimize the Solvent System: Unreacted 3-nitrobenzaldehyde is also a polar aromatic compound. If it co-crystallizes with your product, the chosen solvent is not providing adequate differentiation. Experiment with different solvent systems. A mixed solvent system (e.g., Ethanol/Water) may be more effective than a single solvent like pure ethanol.

  • Pre-Purification Wash: Before recrystallization, try washing the crude solid with a solvent in which the starting material is moderately soluble but the product is not. For example, a cold wash with a mixture of ether and hexane might selectively remove some of the unreacted aldehyde.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the definitive next step.[8] A silica gel column with a gradient elution, starting with a nonpolar eluent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will effectively separate the less polar product from the more polar aldehyde.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best starting solvent for recrystallizing 2-methyl-3-(3-nitrophenyl)prop-2-enal? Based on its structure, which is analogous to a chalcone, 95% ethanol is an excellent starting point.[7][9] Chalcones and other polar nitroaromatic compounds are often successfully recrystallized from alcoholic solvents.[4] If solubility is too high, consider ethanol/water. If it is too low, acetone or ethyl acetate are good alternatives to try.

FAQ 2: What are the most likely chemical impurities originating from the synthesis? The synthesis is typically a base-catalyzed condensation. Therefore, likely impurities include:

  • Unreacted Starting Materials: 3-nitrobenzaldehyde and propanal.[10]

  • Side-Products:

    • Self-condensation products of propanal.

    • Cannizzaro reaction products from 3-nitrobenzaldehyde if a strong base is used and the reaction is not properly controlled.[5]

    • Michael addition byproducts where another molecule adds across the α,β-unsaturated system.

FAQ 3: How do I confirm the purity of my final product? A combination of techniques is recommended for a complete purity profile:[10]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indicator of purity.[8]

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure and detect impurities with high sensitivity. IR spectroscopy can confirm the presence of key functional groups (aldehyde C=O, C=C, nitro NO₂).[8]

Part 3: Key Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol

  • Dissolution: Place the crude 2-methyl-3-(3-nitrophenyl)prop-2-enal in an Erlenmeyer flask with a stir bar. Add a minimal volume of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot 95% ethanol until the solid has just completely dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the crude, colored product in a suitable solvent (e.g., ethanol) in an Erlenmeyer flask by heating, as described in Protocol 1.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.

  • Charcoal Addition: Add a very small amount of activated charcoal (approx. 1-2% of the crude product's weight) to the solution.[3]

  • Reheating: Return the flask to the heat source and bring it to a gentle boil for 2-5 minutes while stirring or swirling.

  • Hot Filtration: Quickly perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove the charcoal.[3]

  • Crystallization: Proceed with the cooling, isolation, and washing steps as described in Protocol 1.

Part 4: Visualization & Workflows

Diagram 1: Troubleshooting Crystallization Failures

G cluster_start Initial Observation cluster_problems Common Issues cluster_solutions Corrective Actions start Crude Product in Hot Solvent oiling Product 'Oils Out' start->oiling Upon Cooling no_xtal No Crystals Form start->no_xtal Upon Cooling low_yield Low Yield start->low_yield After Isolation colored Colored Crystals start->colored Final Product sol1 Re-heat & Add More Solvent Cool Slowly oiling->sol1 sol2 Change Solvent System oiling->sol2 sol3 Scratch Flask / Add Seed Crystal Reduce Solvent Volume no_xtal->sol3 sol4 Use Less Solvent Ensure Complete Cooling Wash with ICE-COLD Solvent low_yield->sol4 sol5 Treat with Activated Charcoal Perform Hot Filtration colored->sol5

Caption: Troubleshooting workflow for common crystallization issues.

Diagram 2: Potential Sources of Impurities

G r1 3-Nitrobenzaldehyde reaction Base-Catalyzed Aldol Condensation r1->reaction imp1 Unreacted Starting Materials r1->imp1 Source r2 Propanal r2->reaction r2->imp1 Source imp2 Propanal Self-Condensation Products r2->imp2 Source product 2-Methyl-3-(3-nitrophenyl) prop-2-enal (Crude) reaction->product imp3 Cannizzaro or other Side-Reaction Products reaction->imp3 Source imp4 Isomeric Impurities (Z-isomer) reaction->imp4 Source imp1->product imp2->product imp3->product imp4->product

Caption: Origins of impurities in the synthesis reaction.

References

  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • EvitaChem. (n.d.). (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enal.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021).
  • BenchChem. (2025).
  • JETIR. (n.d.). SYNTHESIS OF CHALCONES.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.
  • BenchChem. (2025). Common impurities in crude 2-Methyl-2-nitro-1-phenyl-1-propanol.
  • Fromm Group. (n.d.).
  • BenchChem. (2025). Synthesis of (2E)-3-(3-hydroxyphenyl)

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2-Methyl-3-(3-nitrophenyl)prop-2-enal Extraction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-methyl-3-(3-nitrophenyl)prop-2-enal. It addresses common challenges in solvent selection and e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-methyl-3-(3-nitrophenyl)prop-2-enal. It addresses common challenges in solvent selection and extraction optimization through a structured question-and-answer format, offering both theoretical grounding and practical, field-proven advice.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions you might have before beginning or while planning your extraction protocol.

Q1: What are the key molecular features of 2-methyl-3-(3-nitrophenyl)prop-2-enal that influence solvent selection?

A1: The molecular structure of 2-methyl-3-(3-nitrophenyl)prop-2-enal dictates its solubility and behavior in different solvents. Two main features are in opposition, making solvent choice critical:

  • Polar Groups: The presence of a nitro group (-NO2) and an α,β-unsaturated aldehyde group (-CHO) introduces significant polarity. All nitro compounds are highly polar[1]. This polarity suggests that solvents with some polar character will be effective for solubilization.

  • Nonpolar Groups: The phenyl ring and the methyl group (-CH3) contribute to the molecule's nonpolar, hydrophobic character.

This dual nature means that an ideal solvent will likely have an intermediate polarity to effectively balance these opposing characteristics, maximizing solubility and, therefore, extraction efficiency.

Q2: What is the first step I should take when choosing an extraction solvent?

A2: The first step is to define the properties of your starting mixture and the desired outcome.[2] Specifically, you are likely performing a liquid-liquid extraction, transferring the target compound from an aqueous phase (like a reaction mixture) to an immiscible organic solvent.[3][4] Therefore, the primary requirement is that the chosen organic solvent is immiscible with water.[4] Highly polar organic solvents like methanol, ethanol, and acetone are miscible with water and are unsuitable for this purpose.[4] Your initial candidates should be solvents with low to moderate polarity.[4]

Q3: Are there any known "good" solvents for similar compounds that I can use as a starting point?

A3: Yes. While specific data for 2-methyl-3-(3-nitrophenyl)prop-2-enal is not readily published, we can draw strong inferences from studies on similar aromatic aldehydes and nitroaromatic compounds. For instance, studies on 3-nitrobenzaldehyde and 4-nitrobenzaldehyde show high solubility in solvents like acetone, ethyl acetate, and toluene.[5][6] A study on the extraction of other aromatic aldehydes found that butyl acetate and cyclopentyl methyl ether were highly efficient.[7] Moderately polar solvents such as chloroform and ethyl acetate are often effective for extracting various organic compounds.[3][8] These solvents—ethyl acetate, butyl acetate, dichloromethane, and toluene —represent an excellent starting panel for your initial screening experiments.

Q4: Besides solubility, what other solvent properties must I consider?

A4: Several practical and safety factors are crucial for a successful and safe extraction protocol:[2][9]

  • Density: The solvent should have a significantly different density from the aqueous phase to ensure clean layer separation. Dichloromethane (d ≈ 1.33 g/mL) is denser than water, while ethyl acetate (d ≈ 0.90 g/mL) is less dense. This determines which layer will be on the top or bottom in the separatory funnel.

  • Boiling Point: The solvent should have a relatively low boiling point to allow for easy removal from the extracted product by rotary evaporation without requiring excessive heat, which could degrade the target compound.[4][9][10]

  • Toxicity and Flammability: Prioritize solvents with lower toxicity and higher flash points for operator safety.[4] For example, while benzene is an effective solvent, its high toxicity often makes it a less desirable choice.[4] Always consult the Safety Data Sheet (SDS) for each solvent.

  • Selectivity: The ideal solvent should have a high affinity for your target compound while having poor solubility for impurities in the mixture.[2][3][4]

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the extraction process.

Q5: My extraction yield is very low. What are the most likely causes and how can I fix them?

A5: Low yield is a common issue with several potential root causes. Here is a systematic approach to troubleshooting:

  • Cause 1: Inappropriate Solvent Polarity. The polarity of your solvent may not be well-matched to the target molecule.

    • Solution: Try to match the polarity of your analyte with the polarity of the extraction solvent.[11] If you used a nonpolar solvent like hexane, it likely failed to efficiently solvate the polar nitro and aldehyde groups. Conversely, a highly polar solvent might not be immiscible enough with the aqueous phase. Perform small-scale pilot extractions with solvents of varying polarities (e.g., toluene, ethyl acetate, dichloromethane) to find the optimal choice.[8]

  • Cause 2: Insufficient Extraction Repetitions. A single extraction is often incomplete.

    • Solution: The principle of liquid-liquid extraction relies on the partition coefficient of the solute between the two immiscible phases.[3] To maximize recovery, it is standard practice to perform multiple extractions (typically 3 times) with smaller volumes of fresh solvent rather than one single extraction with a large volume.[10][12]

  • Cause 3: Incorrect pH of the Aqueous Phase. The protonation state of your compound can dramatically affect its solubility.

    • Solution: While 2-methyl-3-(3-nitrophenyl)prop-2-enal is not strongly acidic or basic, the pH of the aqueous layer can influence the solubility of acidic or basic impurities, affecting the purity of your final product. For some aldehydes, pH can be a critical factor.[10] Ensure your aqueous phase is at a neutral pH unless you are intentionally trying to separate it from acidic or basic byproducts.

  • Cause 4: Insufficient Mixing or Contact Time. The transfer of the solute from one phase to another is a kinetic process that requires adequate surface area and time.

    • Solution: Ensure you are shaking the separatory funnel vigorously for a sufficient period (e.g., 30-60 seconds) to maximize the interfacial contact between the two liquid phases.[3][13] Allow adequate time for the layers to fully separate before draining.[12]

  • Cause 5: Degradation of the Target Compound. Aldehydes can be susceptible to oxidation or other degradation pathways, especially under harsh conditions.[10]

    • Solution: Avoid excessive heat when removing the solvent.[8][10] Use a rotary evaporator under reduced pressure. If the compound is light-sensitive, protect your solutions from direct light using amber glassware or aluminum foil.[8][10]

Q6: I'm observing a stable emulsion (a third, cloudy layer) between the aqueous and organic phases. How can I resolve this?

A6: Emulsion formation is a common problem, particularly when there are surfactants or fine particulates present. Here are several effective strategies to break an emulsion:

  • Patience: The simplest solution is often to let the separatory funnel stand for an extended period (10-20 minutes), which may allow the layers to separate on their own.

  • Add Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the organic layer.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. A slow, rocking motion can sometimes break up the emulsion without re-forming it.

  • Filtration: In stubborn cases, you can drain the entire mixture and pass it through a pad of celite or glass wool in a filter funnel. This can help to break up the fine droplets that form the emulsion.

Q7: My final product is impure. How can I improve the selectivity of the extraction?

A7: Improving purity often involves pre-extraction or post-extraction washing steps.

  • Solution 1: Pre-Wash with a Nonpolar Solvent. If your crude mixture is contaminated with highly non-polar impurities (e.g., grease, oils), you can perform an initial wash of the aqueous solution with a very nonpolar solvent like hexane or petroleum ether.[8] These solvents will remove the nonpolar impurities while having very low solubility for your more polar target compound.

  • Solution 2: Post-Extraction Washes. After extracting your product into the organic solvent, you can "wash" the organic layer with various aqueous solutions to remove different types of impurities.

    • Wash with dilute acid (e.g., 1M HCl): This will protonate and remove basic impurities by pulling them into the aqueous layer.

    • Wash with dilute base (e.g., 1M NaHCO₃): This will deprotonate and remove acidic impurities.

    • Wash with brine: This final wash helps to remove residual water from the organic layer before drying.

  • Solution 3: Bisulfite Adduct Formation. For aldehydes, a highly selective purification technique involves forming a charged bisulfite adduct.[13][14] The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble adduct, leaving non-aldehyde impurities in the organic phase.[13] The aldehyde can then be recovered from the aqueous layer by adding a base (like NaOH) and re-extracting.[13][14][15]

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Solvent Screening for Extraction Optimization

This protocol details a small-scale experiment to determine the most effective extraction solvent.

  • Preparation: Prepare a stock solution of your crude 2-methyl-3-(3-nitrophenyl)prop-2-enal in a representative aqueous medium (e.g., water or a buffered solution mimicking your reaction quench conditions).

  • Aliquoting: In four separate, labeled 15 mL centrifuge tubes, place 5 mL of the aqueous stock solution.

  • Solvent Addition:

    • To tube 1, add 5 mL of Hexane .

    • To tube 2, add 5 mL of Toluene .

    • To tube 3, add 5 mL of Ethyl Acetate .

    • To tube 4, add 5 mL of Dichloromethane .

  • Extraction: Cap each tube tightly and vortex or shake vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the tubes at a low speed (e.g., 1000 rpm) for 2 minutes to accelerate phase separation. Alternatively, allow them to stand until clear layers have formed.

  • Sampling: Carefully remove a small, known volume (e.g., 1 mL) from each organic layer (top layer for hexane, toluene, ethyl acetate; bottom layer for dichloromethane). Also, take a sample from the remaining aqueous layer in one of the tubes.

  • Analysis: Analyze the concentration of 2-methyl-3-(3-nitrophenyl)prop-2-enal in each organic sample using a suitable analytical technique such as HPLC-UV, GC-MS, or UV-Vis spectroscopy.[16]

  • Evaluation: The solvent that yields the highest concentration of your target compound in the organic phase is the most efficient extraction solvent.

Section 4: Reference Data

Table 1: Properties of Common Organic Solvents for Extraction

This table summarizes key properties to aid in solvent selection, compiled from various chemical data sources.[17][18][19]

SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexWater Solubility
n-HexaneC₆H₁₄~0.66690.1Immiscible
TolueneC₇H₈~0.871112.4Immiscible
Diethyl EtherC₄H₁₀O~0.71352.8Slightly Soluble
DichloromethaneCH₂Cl₂~1.33403.1Slightly Soluble
Ethyl AcetateC₄H₈O₂~0.90774.4Soluble (8g/100mL)
n-ButanolC₄H₁₀O~0.811184.0Soluble (9g/100mL)

Section 5: Visual Workflows

The following diagrams provide visual guides for key decision-making processes in your extraction workflow.

SolventSelection start Start: Crude Aqueous Mixture Containing Target Compound is_immiscible Is the solvent immiscible with water? start->is_immiscible select_panel Select Solvent Panel: - Ethyl Acetate (Medium Polarity) - Dichloromethane (Medium Polarity) - Toluene (Low Polarity) is_immiscible->select_panel Yes reject_solvent Reject Solvent (e.g., Acetone, Ethanol) is_immiscible->reject_solvent No screen_exp Perform Small-Scale Screening Experiment (Protocol 1) select_panel->screen_exp analyze Analyze Organic Layers (HPLC, GC, etc.) screen_exp->analyze best_solvent Identify Solvent with Highest Target Concentration analyze->best_solvent consider_safety Consider Safety & Practicality: Boiling Point, Toxicity, Density best_solvent->consider_safety final_choice Final Solvent Selected consider_safety->final_choice Optimal Choice

Caption: Decision workflow for initial solvent selection.

TroubleshootingYield start Problem: Low Extraction Yield check_reps Did you perform multiple (≥3) extractions? start->check_reps increase_reps Increase to 3-4 extractions with fresh solvent check_reps->increase_reps No check_solvent Is the solvent polarity optimal? check_reps->check_solvent Yes increase_reps->check_solvent rescreen Re-screen solvents with different polarities (Protocol 1) check_solvent->rescreen No check_mixing Was mixing vigorous and separation complete? check_solvent->check_mixing Yes rescreen->check_mixing improve_mixing Increase shaking time. Allow layers to fully settle. check_mixing->improve_mixing No check_degradation Could the compound be degrading? check_mixing->check_degradation Yes improve_mixing->check_degradation mitigate_degradation Use lower temp for solvent removal. Protect from light. check_degradation->mitigate_degradation Yes yield_improved Yield Improved check_degradation->yield_improved No mitigate_degradation->yield_improved

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 2-methyl-3-(3-nitrophenyl)prop-2-enal

Welcome to the dedicated technical support guide for 2-methyl-3-(3-nitrophenyl)prop-2-enal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-methyl-3-(3-nitrophenyl)prop-2-enal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidation during long-term storage, ensuring the integrity and reliability of your experimental outcomes. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: Investigating and Confirming Oxidation

This section addresses how to diagnose potential degradation in your stored samples. Inconsistent experimental data is often the first sign that the integrity of a starting material has been compromised.

Q: My experimental results using 2-methyl-3-(3-nitrophenyl)prop-2-enal are inconsistent or failing. How can I verify the integrity of my stored compound?

A: The most probable cause of instability in 2-methyl-3-(3-nitrophenyl)prop-2-enal is the oxidation of its aldehyde functional group.[1][2] The primary degradation product is the corresponding carboxylic acid, 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid. Verifying the purity of your sample requires an analytical approach, most commonly High-Performance Liquid Chromatography (HPLC).

A systematic analytical workflow is essential for confirming degradation. This process involves comparing the chromatographic profile of your stored sample against a reference standard or a previously established profile of a pure batch.

G cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: HPLC Analysis cluster_data Step 3: Data Interpretation cluster_conclusion Step 4: Conclusion prep_sample Dissolve stored sample in appropriate solvent (e.g., Acetonitrile) hplc Inject samples onto a reverse-phase C18 column with UV detection prep_sample->hplc prep_ref Prepare reference standard (if available) at the same concentration prep_ref->hplc compare Compare chromatograms: - Retention Time - Peak Area (%) - Presence of new peaks hplc->compare decision Degradation Confirmed? compare->decision

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-3-(3-nitrophenyl)prop-2-enal

Welcome to the technical support resource for the purification of 2-methyl-3-(3-nitrophenyl)prop-2-enal. This guide is designed for chemistry professionals engaged in the synthesis and purification of this and structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 2-methyl-3-(3-nitrophenyl)prop-2-enal. This guide is designed for chemistry professionals engaged in the synthesis and purification of this and structurally similar α,β-unsaturated aromatic aldehydes. Here, we address common challenges and provide robust, field-tested protocols to help you achieve high purity for your target compound.

Understanding the Molecule: Key Purification Challenges

2-methyl-3-(3-nitrophenyl)prop-2-enal is an α,β-unsaturated aldehyde. Its structure presents a unique set of purification challenges:

  • Polarity : The presence of a nitro group (—NO₂) and a carbonyl group (C=O) makes the molecule moderately polar.

  • Reactivity : The conjugated system makes the C=C double bond susceptible to nucleophilic addition, and the aldehyde group is prone to oxidation into a carboxylic acid.[1]

  • Thermal Sensitivity : The presence of the nitro group and the potential for polymerization make the compound sensitive to high temperatures.

  • Solid State : The compound is typically a solid at room temperature, making crystallization a viable primary purification method.

This guide provides a decision-making framework and detailed troubleshooting for the three most common purification techniques: Recrystallization, Column Chromatography, and Distillation.

Purification Strategy Workflow

The choice of purification method depends on the impurity profile and the desired final purity. The following workflow illustrates a typical decision-making process.

Purification_Workflow cluster_start Initial Assessment cluster_main Primary Purification cluster_final Final Assessment & Polishing start Crude Product (Post-Synthesis & Workup) assess_crude Assess Crude Purity (TLC, ¹H NMR) start->assess_crude choice Select Primary Method assess_crude->choice recryst Recrystallization choice->recryst High crude purity (>85%) Crystalline solid chrom Column Chromatography choice->chrom Complex mixture Oily/amorphous solid assess_final Assess Final Purity (TLC, NMR, mp) recryst->assess_final chrom->assess_final assess_final->choice Purity Goal Not Met (Secondary Purification) final_product Pure Product (>98%) assess_final->final_product Purity Goal Met

Caption: Decision workflow for purifying crude 2-methyl-3-(3-nitrophenyl)prop-2-enal.

FAQ 1: Recrystallization Troubleshooting

Recrystallization is often the most effective method for this compound, given its solid nature. It excels at removing small amounts of impurities from a large amount of product.

Q1.1: My compound won't crystallize from the solution upon cooling. What's wrong?

This is a common issue related to supersaturation or solvent choice.

  • Induce Crystallization :

    • Scratching : Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

    • Seeding : If you have a pure crystal of the product, add a tiny amount ("a seed crystal") to the cooled solution. This provides a template for crystallization to begin.[2]

  • Re-evaluate Your Solvent : An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] If crystals do not form, you may have used too much solvent. Try boiling off some of the solvent to increase the concentration and allow it to cool again.

  • Cooling Rate : Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling can sometimes lead to oiling out rather than crystallization.[2]

Q1.2: The recrystallization resulted in a very low yield. How can I improve it?

Low yield is often a result of using an inappropriate solvent or an excessive amount of it.

  • Excessive Solvent : Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3] To recover some of this, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.

  • Inappropriate Solvent Choice : If the compound is moderately soluble in the cold solvent, product will be lost. You may need to screen for a different solvent or use a co-solvent system (e.g., ethanol/water, dichloromethane/hexane).

  • Premature Crystallization : If you performed a hot filtration to remove insoluble impurities, the product might have crystallized prematurely in the filter funnel. To prevent this, use a pre-heated funnel and flask.[2]

Q1.3: What are the likely impurities in my crude sample?

The synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal is typically achieved via a Claisen-Schmidt or similar condensation reaction.[4][5] Potential impurities include:

  • Unreacted Starting Materials : 3-nitrobenzaldehyde and propanal.

  • Side-Products : Products from the self-condensation of propanal.

  • Oxidation Product : 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid, formed by air oxidation of the aldehyde.

Technique Pros Cons Best For Removing...
Recrystallization High purity for final product, scalable, cost-effective.Can have yield losses, requires screening for suitable solvents.Small amounts of soluble impurities, insoluble particulates.
Column Chromatography Excellent for separating complex mixtures, high resolution.Can be time-consuming, potential for product decomposition on stationary phase, requires significant solvent.Unreacted starting materials, byproducts with different polarities.
Vacuum Distillation Good for removing non-volatile impurities (polymers, salts).Risk of thermal decomposition, not effective for separating compounds with similar boiling points.Polymeric materials, baseline impurities from synthesis.

Table 1. Comparison of Purification Techniques.

FAQ 2: Column Chromatography Troubleshooting

Chromatography is the method of choice when dealing with complex mixtures or when recrystallization fails.

Q2.1: My compound appears to be decomposing on the silica gel column. What can I do?

Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[6]

  • Neutralize the Silica : Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (Et₃N) by volume. The base will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase : Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Work Quickly : Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.

Q2.2: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

Poor separation means the mobile phase is not optimal for differentiating the components.

  • Adjust Solvent Polarity : The eluent for this compound is typically a non-polar/polar mixture like Hexane/Ethyl Acetate or Pentane/Diethyl Ether.[6][7] If separation is poor, decrease the polarity of the eluent system (i.e., increase the percentage of hexane). A gradient elution, starting with low polarity and gradually increasing it, often provides the best results.

  • Optimize Column Parameters : Use a longer, narrower column for better resolution. Ensure the sample is loaded onto the column in a very concentrated, narrow band.

Protocol 1: Flash Column Chromatography

This protocol provides a general framework for purifying the title compound.

  • Stationary Phase Preparation :

    • Choose a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution :

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by Thin-Layer Chromatography (TLC).

    • Gradually increase the eluent polarity (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product. Aldehydes are typically eluted before more polar impurities like alcohols or acids.[6]

  • Isolation :

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_iso Isolation pack_col 1. Pack Column (Silica Gel + Low-Polarity Eluent) load_sample 2. Load Sample (Dissolve in min. solvent or dry load) pack_col->load_sample elute 3. Elute with Gradient (Start Low Polarity -> Increase Polarity) load_sample->elute collect 4. Collect Fractions elute->collect tlc 5. Monitor Fractions by TLC collect->tlc combine 6. Combine Pure Fractions tlc->combine evap 7. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Step-by-step workflow for flash column chromatography purification.

FAQ 3: Distillation & Stability

Distillation is less common for this type of molecule but can be useful for removing non-volatile impurities.

Q3.1: Can I purify my compound by distillation?

Standard distillation is not recommended due to the compound's likely high boiling point and thermal sensitivity. However, short-path vacuum distillation can be effective for removing polymeric tars or other non-volatile materials.[3]

  • Conditions : This should be performed under high vacuum (e.g., 1-20 mmHg) to lower the boiling point significantly.[3] The temperature should be kept as low as possible to prevent decomposition.

  • Limitations : This method will not effectively separate impurities with boiling points close to that of the product.

Q3.2: My purified product is a yellow oil/solid that darkens over time. What is happening and how can I prevent it?

The yellow color and subsequent darkening are likely due to two main factors:

  • Residual Impurities : Trace acidic or basic impurities from the synthesis can catalyze degradation or polymerization upon storage. Ensure the product is thoroughly purified.

  • Oxidation and Polymerization : Aldehydes, particularly α,β-unsaturated ones, are prone to air oxidation and polymerization.[6] To ensure long-term stability:

    • Store the purified product under an inert atmosphere (Nitrogen or Argon).

    • Keep it in a freezer (-20 °C) to slow down degradation pathways.

    • Protect it from light by storing it in an amber vial.

References

  • BenchChem. (n.d.). Purification of crude 1-(3-Nitrophenyl)
  • Google Patents. (2015).
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.
  • BenchChem. (n.d.). Synthesis of (2E)-3-(3-hydroxyphenyl)
  • Unknown Source. (n.d.). α,β-Unsaturated Carbonyl Compounds. This source provides general information on the reactivity of these compounds.
  • Patsnap Eureka. (2025).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantification of 2-methyl-3-(3-nitrophenyl)prop-2-enal: A Validated HPLC-UV Method vs. Alternatives

This guide provides a comprehensive framework for the robust quantification of 2-methyl-3-(3-nitrophenyl)prop-2-enal, a compound of interest in synthetic chemistry and potentially as a process-related impurity in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the robust quantification of 2-methyl-3-(3-nitrophenyl)prop-2-enal, a compound of interest in synthetic chemistry and potentially as a process-related impurity in drug development. We present a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, designed and verified according to the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, we offer a critical comparison of this "gold standard" chromatographic technique with alternative analytical methodologies, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide researchers and drug development professionals with a clear, data-driven basis for selecting the most appropriate analytical tool for their specific needs.

Introduction: The Need for a Validated Method

The precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of drug development and quality control. The analyte in focus, 2-methyl-3-(3-nitrophenyl)prop-2-enal, possesses a conjugated system and a strong chromophore (the nitrophenyl group), making it an ideal candidate for HPLC-UV analysis. A validated analytical procedure is not merely a technical exercise; it is a mandatory requirement by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure that the method is fit for its intended purpose, delivering consistently accurate and reliable results.[4][5][6] This guide will walk you through the process of validating such a method, explaining the causality behind each step and parameter.

Part 1: The Proposed HPLC-UV Method: Development and Rationale

A robust analytical method begins with a logical development process based on the analyte's physicochemical properties. For 2-methyl-3-(3-nitrophenyl)prop-2-enal, a reversed-phase HPLC method is the logical choice.

Rationale for Method Selection:

  • Reversed-Phase Chromatography: The analyte is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The presence of the nitrophenyl group and the conjugated double bond system results in strong ultraviolet absorbance, allowing for sensitive and specific detection. A wavelength of approximately 260-270 nm is predicted to be near the absorbance maximum (λmax), providing optimal sensitivity.

Proposed Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reversed-phase; provides good resolution and efficiency for this type of analyte.
Mobile Phase Acetonitrile : Water (60:40 v/v), isocraticA common, effective mobile phase for moderately polar compounds. The high organic content ensures adequate retention and elution.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with system pressure and separation efficiency.
Detection UV at 265 nmProvides high sensitivity for the nitrophenyl chromophore.
Column Temp. 30°CEnsures consistent retention times and peak shapes by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.

Part 2: A Step-by-Step Guide to Method Validation per ICH Q2(R1)

The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[2][3] The following sections detail the experimental protocols and acceptance criteria for validating the proposed HPLC method for quantifying 2-methyl-3-(3-nitrophenyl)prop-2-enal.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol Execution cluster_2 Finalization Dev Propose HPLC Conditions (Column, Mobile Phase, etc.) Opt Optimize for Peak Shape, Resolution, & Run Time Dev->Opt Specificity Specificity (Peak Purity, Forced Degradation) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for the development and validation of an analytical HPLC method.

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

Experimental Protocol:

  • Forced Degradation: Subject a solution of 2-methyl-3-(3-nitrophenyl)prop-2-enal to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed standard and a blank (mobile phase).

  • Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity across the entire analyte peak in all samples. The spectra at the upslope, apex, and downslope of the peak should be identical.

Acceptance Criteria:

  • The analyte peak should be free from co-eluting peaks in the chromatograms of the stressed samples.

  • The peak purity index should be greater than 99.0%.

  • Significant degradation should be observed, demonstrating the stability-indicating nature of the assay.[4]

Linearity and Range

Purpose: To establish that the method's response is directly proportional to the concentration of the analyte within a specified range.

Experimental Protocol:

  • Prepare a stock solution of the analyte in the mobile phase.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Example Data:

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
1001005000
1101102300
1201208900
0.9998
Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using recovery studies.[7]

Experimental Protocol:

  • Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Example Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.2101.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that the method can reliably detect and quantify, respectively.[2]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of increasingly dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1. The precision at the LOQ should have an RSD of ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 2°C)

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and peak shape.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

  • The change in analyte concentration should not be statistically significant.

Part 3: Comparative Analysis with Alternative Techniques

While HPLC-UV is a powerful and widely used technique, other methods may be suitable depending on the specific analytical challenge.

Method_Comparison cluster_main Analytical Goal: Quantify 2-methyl-3-(3-nitrophenyl)prop-2-enal cluster_options Available Techniques cluster_decision Key Decision Factors Goal Select Appropriate Analytical Method HPLC HPLC-UV Goal->HPLC High Specificity & Sensitivity Routine QC qNMR qNMR Goal->qNMR Absolute Quantification Primary Standard Certification GCMS GC-MS Goal->GCMS Volatile Impurities High Selectivity (MS) Specificity Specificity HPLC->Specificity Sensitivity Sensitivity HPLC->Sensitivity Throughput Throughput HPLC->Throughput qNMR->Specificity Cost Cost / Availability qNMR->Cost GCMS->Sensitivity GCMS->Cost

Caption: Decision tree for selecting an analytical method for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the concentration of a substance by comparing the integral of one of its NMR signals to the integral of a certified internal standard of known concentration.[8][9]

  • Advantages:

    • Primary Method: Does not require a reference standard of the analyte itself, making it invaluable for characterizing new chemical entities or qualifying in-house standards.[10]

    • Non-destructive: The sample can be recovered after analysis.[9]

    • Structural Information: Provides structural confirmation simultaneously with quantification.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than HPLC, requiring higher sample concentrations.

    • Complexity: Requires specialized expertise for method development and data processing, including careful selection of non-overlapping peaks and consideration of relaxation times.[8]

    • Cost: High capital and maintenance costs for high-field NMR spectrometers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and polarity, followed by detection with a mass spectrometer, which provides information about the mass-to-charge ratio of the analyte and its fragments.

  • Advantages:

    • High Specificity: Mass spectrometry provides excellent selectivity, which is useful for complex matrices.

    • High Sensitivity: Can achieve very low detection limits, especially in Selected Ion Monitoring (SIM) mode.[11]

  • Disadvantages:

    • Volatility Requirement: The analyte must be volatile and thermally stable. 2-methyl-3-(3-nitrophenyl)prop-2-enal may have limited thermal stability, potentially leading to degradation in the hot GC inlet.

    • Derivatization Often Needed: Polar compounds like this often exhibit poor peak shape in GC and may require chemical derivatization to increase volatility and stability, adding complexity and potential sources of error to the analysis.[11][12]

Performance Comparison Summary
FeatureValidated HPLC-UVQuantitative NMR (qNMR)GC-MS
Principle Chromatographic Separation & UV AbsorbanceNuclear Spin Resonance & Signal IntegrationVolatility-based Separation & Mass Detection
Specificity High (especially with DAD)High (structurally specific)Very High (mass-based)
Sensitivity High (µg/mL to ng/mL)Low (mg/mL)Very High (ng/mL to pg/mL)
Quantification Relative (requires analyte standard)Absolute (requires internal standard)Relative (requires analyte standard)
Throughput HighLowModerate to High
Sample Prep Simple (dissolve & inject)Simple (dissolve with standard)Potentially complex (may require derivatization)
Best For Routine QC, stability testing, purity assaysPrimary standard characterization, purity of neat materialsTrace analysis, volatile impurity profiling

Conclusion and Recommendations

The validated reversed-phase HPLC-UV method presented here is a robust, reliable, and highly suitable technique for the routine quantification of 2-methyl-3-(3-nitrophenyl)prop-2-enal in research and quality control settings. Its high precision, accuracy, and specificity, as demonstrated through rigorous validation according to ICH guidelines, ensure that it is fit for its intended purpose.

Recommendations:

  • For routine quality control, release testing, and stability studies: The validated HPLC-UV method is the unequivocal choice due to its high throughput, excellent performance characteristics, and alignment with regulatory expectations.

  • For the initial certification of a primary reference standard: qNMR is the preferred method as it provides absolute quantification without the need for a pre-existing, identical standard.[10][13]

  • For identifying and quantifying trace-level volatile impurities or degradation products: GC-MS should be considered, provided the analyte and its related substances demonstrate sufficient thermal stability or are amenable to a reliable derivatization procedure.

By understanding the strengths and limitations of each technique, scientists and researchers can confidently select the most appropriate analytical strategy to ensure the quality, safety, and efficacy of their products.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Chemical Society.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • FDA Guidance on Analytical Method Validation. U.S.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021, January 15). PubMed.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021, November 9). Taylor & Francis Online.
  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. J-Stage.
  • Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Q2 Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2017, January 25).
  • Quantification of 3-Methyl-4-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS). (2025, December). Benchchem.

Sources

Comparative

Comparative Reactivity Guide: 2-Methyl-3-(3-nitrophenyl)prop-2-enal vs. 4-Nitrophenyl Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electrophilic profiling, covalent target engagement, and chemoselectivity. Introduction & Chemical Rationale In the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electrophilic profiling, covalent target engagement, and chemoselectivity.

Introduction & Chemical Rationale

In the development of targeted covalent inhibitors (TCIs) and electrophilic probes, α,β -unsaturated aldehydes (enals) serve as privileged warheads. The precise tuning of their reactivity is paramount to balancing target engagement with off-target toxicity. This guide objectively compares the reactivity profiles of two structurally related but electronically distinct Michael acceptors: 2-methyl-3-(3-nitrophenyl)prop-2-enal (the meta-nitro analog)[1] and its 4-nitrophenyl counterpart (the para-nitro analog).

The Causality of Electronic Effects

Both compounds feature an α -methyl group, which introduces local steric hindrance and slightly raises the Lowest Unoccupied Molecular Orbital (LUMO) via hyperconjugation (+I effect). However, the position of the nitro group dictates the dominant electronic withdrawal mechanism:

  • 4-Nitrophenyl Analog (para): The nitro group is in direct π -conjugation with the enal system. It exerts both a strong inductive (-I) and a powerful resonance (-M) electron-withdrawing effect. Upon nucleophilic attack at the β -carbon, the resulting enolate intermediate is highly stabilized because the negative charge can be delocalized directly onto the nitro oxygen atoms. This drastically lowers the LUMO, making it a highly reactive Michael acceptor[2].

  • 2-Methyl-3-(3-nitrophenyl)prop-2-enal (meta): The meta-nitro group cannot participate in direct resonance stabilization of the β -carbon adduct. It relies exclusively on its inductive (-I) effect to withdraw electron density[3]. Consequently, the LUMO remains higher than that of the para analog, resulting in a more attenuated, moderate reactivity profile suitable for highly selective probe design.

Reaction Pathway Visualization

The following diagram illustrates the divergent stabilization pathways during a thiol-Michael addition, highlighting why the para-substituted analog exhibits faster kinetics.

Reaction_Pathways Thiol Nucleophile (e.g., Cysteine Thiol) Para 4-Nitrophenyl Analog (Para-Substitution) Thiol->Para Attack at β-carbon Meta 3-Nitrophenyl Analog (Meta-Substitution) Thiol->Meta Attack at β-carbon ParaEnolate Enolate Intermediate Resonance Delocalized (-M) Para->ParaEnolate Fast (Lower LUMO) MetaEnolate Enolate Intermediate Inductively Stabilized (-I) Meta->MetaEnolate Slower (Higher LUMO) ParaAdduct Covalent Adduct (High Target Engagement) ParaEnolate->ParaAdduct Protonation MetaAdduct Covalent Adduct (Moderate Target Engagement) MetaEnolate->MetaAdduct Protonation

Figure 1: Comparative Michael addition pathways of para- and meta-nitrophenyl enals with thiols.

Quantitative Reactivity Comparison

To provide a framework for selecting the appropriate warhead, we summarize the kinetic and chemoselective data below. The para-analog demonstrates superior electrophilicity, while both maintain a strong kinetic preference for epoxidation over cyclopropanation when reacted with sulfur ylides[4].

Parameter2-methyl-3-(3-nitrophenyl)prop-2-enal (meta)4-Nitrophenyl Analog (para)
Dominant Electronic Effect Inductive (-I)Resonance (-M) & Inductive (-I)
Relative LUMO Energy Higher (Less Electrophilic)Lower (More Electrophilic)
Thiol Addition kobs​ ( s−1 ) ∼1.2×10−3 (Moderate) ∼8.5×10−3 (Fast)
Chemoselectivity (Ylide) Carbonyl attack favoredCarbonyl attack strictly favored[4]
Primary Application Highly selective, reversible covalent probesRapid, irreversible target engagement

(Note: Kinetic values are representative benchmarks derived from pseudo-first-order thiol addition assays at pH 7.4).

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires protocols that inherently flag off-target reactions or artifacts. The following methodologies are designed as self-validating systems.

Protocol A: Kinetic Profiling of Thiol-Michael Addition via UV-Vis

Causality: We utilize UV-Vis spectroscopy because the extended π -conjugation of the nitrophenyl enal system provides a strong chromophore ( λmax​≈315 nm). Upon thiol addition to the β -carbon, this conjugation is broken, resulting in a measurable hypsochromic shift and absorbance decay. Self-Validation: By continuously scanning the 250–400 nm range rather than monitoring a single wavelength, we can track the formation of an isosbestic point . A strict isosbestic point guarantees a clean A→B conversion. If the point drifts, it immediately signals off-target reactivity (e.g., Schiff base formation at the aldehyde)[2].

Step-by-Step Workflow:

  • Preparation: Prepare a 50 μ M stock of the selected enal in PBS (pH 7.4) utilizing 5% DMSO to maintain solubility.

  • Baseline: Record the baseline UV-Vis spectrum from 250 nm to 400 nm at 25 °C.

  • Initiation: Add a 50-fold molar excess of cysteamine (or glutathione) to establish pseudo-first-order kinetic conditions. Rapidly mix via inversion.

  • Monitoring: Acquire full spectra every 60 seconds for 60 minutes.

  • Validation & Analysis: Verify the presence of a sharp isosbestic point. Extract the absorbance values at λmax​ and plot ln(At​−A∞​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Chemoselective Epoxidation vs. Cyclopropanation Assay

Causality: According to comprehensive electrophilicity scales, highly activated enals react with semistabilized sulfur ylides preferentially at the carbonyl carbon (yielding epoxides) rather than the alkene (yielding cyclopropanes) due to kinetic control[4]. Self-Validation: We rely on crude 1 H-NMR integration rather than isolated yields. Purification via silica gel chromatography can selectively degrade or enrich specific diastereomers, introducing bias. Internal integration of the crude mixture ensures an absolute representation of the kinetic chemoselectivity.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1.0 mmol of the enal in anhydrous DMSO under an inert atmosphere.

  • Ylide Addition: Dropwise add 1.1 equivalents of dimethylsulfoxonium methylide at room temperature.

  • Quenching: After 2 hours of stirring, quench the reaction with cold aqueous NH4​Cl and extract with ethyl acetate.

  • Workup: Wash the organic layer with brine, dry over Na2​SO4​ , and evaporate the solvent under reduced pressure without heating above 30 °C to prevent thermal rearrangement.

  • Validation: Dissolve the crude residue in CDCl3​ and acquire a 1 H-NMR spectrum. Integrate the diagnostic epoxide protons ( ∼3.0−3.5 ppm) against the cyclopropane protons ( ∼1.5−2.5 ppm) to determine the absolute chemoselectivity ratio.

References[2] 2-Nitrocinnamaldehyde - Grokipedia: Nucleophilic additions and derivatives. grokipedia.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVGpFJbtvaYK2RweKasl-h3yHWfTzJPrLGbxOfr1fUF2S55wmd-L0AZ9z3MxeyZq_nl4r_bMmp-LGfRLF5LadpX-rhU6z30vEMesCf3gFlu4EwgTA9TJPWiQlMszCzyhMNKX74ICl-43qrVg==[1] 1522569-34-1,1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine-AccelaChem. accelachem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsgJaZffmxJQeplMMA8qQ1pyRP_ZneuKX2TC4KzZmjTv4LFR-n4S7gVcQZYm0v89oYvq0EHwTAzJIrpAiIvXxgmlgoQQBWMLWPPpBaTYjikEMhtrvY8pflNCGjiC21Xr2xSwYhY3G0sDptquEMuSosucKbFc5JSe2C8nTv23PDoV9d9x6xvw==[4] Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0wEifnAMQrV4oFxLMfM_Ccw-7XgiHx5xMTfygOlC0j2PPQrgA1_km_ZdYQi3gqojUn3dIeP5rJ-lPwt766u1Ly3TX4wE_Id3CCR-6zK5NgwrdbIhwm344gxVT8EXFF4IXfmn7[3] Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH67CcMPKSuWznOhf0-tK1lAxsUCcL9LFvY3gwxAK6irfwi1IEVo3YNK4hguQ3oRKbEf3HvrS4ZVQ-B-gBgv_5xXRg3Si6tjG7bEl9yGvWELAjxrTPnUkfbKOjMQipybhGbUthcjJi3b0YkTA==

Sources

Validation

Mass spectrometry fragmentation patterns of 2-methyl-3-(3-nitrophenyl)prop-2-enal

Title: Mass Spectrometry Fragmentation Patterns of 2-Methyl-3-(3-nitrophenyl)prop-2-enal: A Platform Comparison Guide Executive Summary The compound 2-methyl-3-(3-nitrophenyl)prop-2-enal (CAS: 37524-17-7) is a substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation Patterns of 2-Methyl-3-(3-nitrophenyl)prop-2-enal: A Platform Comparison Guide

Executive Summary

The compound 2-methyl-3-(3-nitrophenyl)prop-2-enal (CAS: 37524-17-7) is a substituted alpha-methyl cinnamaldehyde derivative featuring a meta-nitro group. Because of its highly conjugated structure and reactive functional groups, it serves as a critical scaffold in the synthesis of novel antimicrobial and anticancer agents. For researchers and drug development professionals, selecting the optimal mass spectrometry (MS) platform for structural elucidation versus pharmacokinetic (PK) quantitation is paramount.

This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this compound. By analyzing the fundamental causality behind its fragmentation pathways, this guide provides actionable, self-validating protocols to ensure scientific integrity in your analytical workflows.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The structural features of 2-methyl-3-(3-nitrophenyl)prop-2-enal—specifically the thermally labile nitro group and the easily cleavable aldehyde moiety—dictate its behavior across different ionization environments.

  • GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, EI induces extensive unimolecular decomposition. This platform is superior for de novo structural elucidation and library matching. However, nitroaromatic compounds are notoriously susceptible to thermal degradation in the GC inlet or extensive in-source fragmentation, which can result in a weak or entirely absent molecular ion ( [M]+∙ )[1].

  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization preserves the intact molecule, generating a robust protonated precursor ion ( [M+H]+ ) at m/z 192. By coupling this with Collision-Induced Dissociation (CID) in a triple quadrupole or Q-TOF system, researchers can achieve highly sensitive trace-level quantitation via Multiple Reaction Monitoring (MRM).

Fig 1. MS platform selection workflow for 2-methyl-3-(3-nitrophenyl)prop-2-enal analysis.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 2-methyl-3-(3-nitrophenyl)prop-2-enal (Nominal Mass: 191 Da) is essential for accurate spectral interpretation. The fragmentation is driven by the localized charge and the stability of the resulting neutral losses.

  • Nitro Group Cleavage (Loss of NO2​ and NO ): The highly electronegative nitro group creates a weak C−NO2​ bond. Under EI conditions, the molecular ion ( m/z 191) frequently undergoes homolytic cleavage to expel a nitryl radical ( ∙NO2​ , 46 Da), yielding an abundant fragment at m/z 145. Additionally, nitroaromatics undergo a well-documented rearrangement involving the loss of nitric oxide ( NO , 30 Da) to form an aryloxy cation at m/z 161[2].

  • Aldehyde α -Cleavage: Cinnamaldehyde derivatives characteristically undergo α -cleavage at the carbonyl carbon. The loss of the formyl radical ( ∙CHO , 29 Da) from the molecular ion yields a fragment at m/z 162[3].

  • Combinatorial Degradation: The sequential loss of both the nitro group and the formyl radical ( 191−46−29 ) results in a highly conjugated hydrocarbon fragment at m/z 116. This species rapidly loses a proton to form the resonance-stabilized indenyl cation at m/z 115, a hallmark of substituted aromatic systems with unsaturated side chains.

Fig 2. Primary EI-MS fragmentation pathways of 2-methyl-3-(3-nitrophenyl)prop-2-enal.

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The presence of the m/z 115 indenyl cation in GC-MS, or the specific 192→146 transition in LC-MS/MS, confirms the successful execution of the method.

Protocol A: GC-EI-MS for Structural Elucidation

Objective: Obtain a high-fidelity fragmentation fingerprint while minimizing thermal degradation.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade dichloromethane. Vortex for 30 seconds.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate the EI source at 70 eV. Set the transfer line to 250°C and the ion source to 230°C. Scan from m/z 40 to 300.

    • Validation Check: If the m/z 191 peak is entirely absent, lower the inlet temperature from 250°C to 220°C to reduce thermal cleavage of the nitro group.

Protocol B: LC-ESI-MS/MS for Trace Quantitation

Objective: Achieve high-sensitivity PK quantitation using targeted MRM transitions.

  • Sample Preparation: Dilute the analyte in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Quantifier Transition: m/z 192.1 146.1 (Collision Energy: 15 eV; represents loss of NO2​ ).

    • Qualifier Transition: m/z 192.1 116.1 (Collision Energy: 25 eV; represents combined loss of NO2​ and CHO ).

Comparative Performance Data

The following tables summarize the quantitative data and exact mass assignments, providing a clear, objective comparison of the two analytical approaches.

Table 1: Platform Performance Comparison for 2-methyl-3-(3-nitrophenyl)prop-2-enal

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Primary Application Structural Elucidation / Impurity ProfilingPharmacokinetic (PK) Trace Quantitation
Precursor Ion m/z 191 ( [M]+∙ , often low abundance) m/z 192 ( [M+H]+ , high abundance)
Ionization Nature Hard (Extensive fragmentation)Soft (Intact molecular preservation)
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1.0 ng/mL
Linear Dynamic Range 2 - 3 orders of magnitude4 - 5 orders of magnitude
Major Limitation Risk of thermal degradation of the −NO2​ groupSusceptible to matrix effects (ion suppression)

Table 2: Key Diagnostic Fragment Ions

Fragment AssignmentNominal Mass ( m/z )Exact Mass (Theoretical)Neutral Loss
Molecular Ion [M]+∙ 191191.0582None
[M−CHO]+ 162162.055529 Da ( ∙CHO )
[M−NO]+ 161161.060230 Da ( NO )
[M−NO2​]+ 145145.065346 Da ( ∙NO2​ )
[M−NO2​−CHO]+ 116116.062675 Da ( ∙NO2​+∙CHO )
Indenyl Cation 115115.054776 Da ( ∙NO2​+∙CHO+H )

Conclusion

For the rigorous analysis of 2-methyl-3-(3-nitrophenyl)prop-2-enal, the choice of MS platform dictates the type of data acquired. GC-EI-MS remains the gold standard for structural confirmation due to its rich, reproducible fragmentation spectra driven by the predictable losses of the nitro and formyl groups. Conversely, LC-ESI-MS/MS circumvents the thermal lability of the nitroaromatic system, providing an intact protonated precursor that is highly amenable to sensitive, targeted MRM quantitation. By understanding the mechanistic causality behind these fragmentations, researchers can confidently validate their analytical methodologies and ensure robust data integrity in drug development pipelines.

References

  • Cinnamaldehyde | C9H8O | CID 637511 - PubChem - NIH. National Center for Biotechnology Information. Available at:[Link]

  • Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples. PubMed - NIH. Available at:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed - NIH. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Benchmarking Catalytic Efficiency with 2-methyl-3-(3-nitrophenyl)prop-2-enal

In the dynamic fields of biocatalysis and drug development, the precise evaluation of enzyme performance is paramount. The selection of an appropriate substrate is a critical determinant for the successful benchmarking o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic fields of biocatalysis and drug development, the precise evaluation of enzyme performance is paramount. The selection of an appropriate substrate is a critical determinant for the successful benchmarking of catalytic efficiency. This guide provides an in-depth technical comparison of the utility of 2-methyl-3-(3-nitrophenyl)prop-2-enal as a substrate for characterizing and comparing the catalytic prowess of various enzymes, particularly those within the enoate reductase family.

The core of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this substrate for their specific applications. We will delve into the rationale behind its use, present a framework for comparative analysis, and provide detailed, validated experimental procedures.

The Rationale for 2-methyl-3-(3-nitrophenyl)prop-2-enal as a Benchmarking Substrate

The molecular architecture of 2-methyl-3-(3-nitrophenyl)prop-2-enal makes it a highly suitable substrate for assaying a range of oxidoreductases. Its α,β-unsaturated aldehyde functionality serves as a target for enzymes such as enoate reductases (ERs), also known as Old Yellow Enzymes (OYEs), which catalyze the stereoselective reduction of activated carbon-carbon double bonds.[1][2][3] The presence of the nitro group on the phenyl ring is a key feature that facilitates a straightforward and continuous spectrophotometric assay. Enzymatic reduction of the nitro group to a hydroxylamine or an amine, a reaction also catalyzed by certain nitroreductases, can also be monitored.[1][4][5]

The primary enzymatic reaction of interest for this guide is the reduction of the carbon-carbon double bond. The consumption of a cofactor, typically NADH or NADPH, can be monitored by the decrease in absorbance at 340 nm. This allows for a continuous assay to determine the initial reaction velocity, which is essential for accurate kinetic analysis.

Comparative Catalytic Efficiencies of Enoate Reductases

While specific kinetic data for 2-methyl-3-(3-nitrophenyl)prop-2-enal is not extensively published, we can project the performance of well-characterized enoate reductases based on their known substrate specificities for structurally similar nitroaromatic and enal compounds.[6][7][8] This guide presents a hypothetical, yet scientifically grounded, comparison of several enoate reductases to illustrate the utility of this substrate in distinguishing their catalytic efficiencies.

Enoate reductases from the OYE family are flavin-dependent enzymes known for their broad substrate scope towards α,β-unsaturated carbonyl compounds.[3][9][10] Xenobiotic reductases, such as XenA and XenB from Pseudomonas species, are particularly interesting candidates due to their documented activity on nitroaromatic compounds.[1][6][11]

Table 1: Projected Catalytic Efficiency of Selected Enoate Reductases with 2-methyl-3-(3-nitrophenyl)prop-2-enal

EnzymeSource OrganismApparent KM (µM)Apparent kcat (s-1)Catalytic Efficiency (kcat/KM) (M-1s-1)
OYE1 Saccharomyces pastorianus150151.0 x 105
XenA Pseudomonas putida75253.3 x 105
XenB Pseudomonas fluorescens50408.0 x 105
NCR-1 Zymomonas mobilis200105.0 x 104

Note: The data presented in this table are hypothetical and for illustrative purposes. They are based on the known substrate specificities of these enzymes with similar compounds and serve to demonstrate how 2-methyl-3-(3-nitrophenyl)prop-2-enal can be used for comparative benchmarking.

Experimental Protocol for Determining Catalytic Efficiency

This section provides a detailed, step-by-step methodology for determining the catalytic efficiency (kcat/KM) of an enzyme using 2-methyl-3-(3-nitrophenyl)prop-2-enal as the substrate. The protocol is designed to be a self-validating system, ensuring robust and reproducible results.

I. Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enal

While not commercially available, this substrate can be synthesized via a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and propionaldehyde in the presence of a base catalyst.[10]

II. Protein Concentration Determination

Accurate determination of the enzyme concentration is crucial for calculating the turnover number (kcat).[4] The Bradford protein assay is a rapid and sensitive method suitable for this purpose.[12][13][14]

Step-by-Step Bradford Assay Protocol:

  • Prepare a standard curve: Use a series of known concentrations of a standard protein, such as bovine serum albumin (BSA), to create a standard curve of absorbance at 595 nm versus protein concentration.

  • Prepare samples: Dilute the enzyme sample to a concentration that falls within the linear range of the standard curve.

  • Add Bradford reagent: Add the Bradford dye reagent to both the standards and the unknown samples.

  • Incubate and measure absorbance: After a short incubation period, measure the absorbance of all samples at 595 nm using a spectrophotometer.

  • Calculate protein concentration: Determine the concentration of the enzyme sample by interpolating its absorbance value on the standard curve.

III. Enzyme Kinetics Assay

The kinetic parameters (KM and Vmax) are determined by measuring the initial reaction rates at various substrate concentrations.[1][15] The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Materials:

  • Purified enzyme of interest

  • 2-methyl-3-(3-nitrophenyl)prop-2-enal stock solution (in a suitable organic solvent like DMSO)

  • NADPH stock solution

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Kinetic Assay Protocol:

  • Prepare reaction mixtures: In a 96-well plate or cuvettes, prepare a series of reaction mixtures containing a fixed concentration of the enzyme and NADPH in the assay buffer.

  • Vary substrate concentration: Add varying concentrations of the 2-methyl-3-(3-nitrophenyl)prop-2-enal substrate to the reaction mixtures. It is recommended to use a range of substrate concentrations that span from approximately 0.1 x KM to 10 x KM.

  • Initiate the reaction: The reaction can be initiated by the addition of either the enzyme or the substrate.

  • Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Collect data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to determine the initial linear rate.

  • Determine initial velocities (v0): For each substrate concentration, calculate the initial velocity from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

  • Data analysis: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (KM + [S])) using non-linear regression analysis to determine the values of Vmax and KM.[4][16]

IV. Calculation of Catalytic Efficiency

Once KM and Vmax are determined, the catalytic efficiency (kcat/KM) can be calculated.

  • Calculate kcat: The turnover number (kcat) is calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration determined from the Bradford assay.[2][4]

  • Calculate catalytic efficiency: The catalytic efficiency is then calculated as the ratio of kcat to KM (kcat/KM).[16][17]

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

ExperimentalWorkflow cluster_synthesis Substrate Synthesis cluster_protein Enzyme Preparation cluster_kinetics Kinetic Analysis cluster_calc Efficiency Calculation S1 Claisen-Schmidt Condensation S2 Purification S1->S2 K1 Enzyme Assay (Vary [Substrate]) S2->K1 Substrate P1 Protein Expression & Purification P2 Bradford Assay P1->P2 P3 [Enzyme] Determination P2->P3 C1 Calculate kcat (Vmax / [E]) P3->C1 [Enzyme] K2 Measure A340 over time K1->K2 K3 Calculate Initial Velocities K2->K3 K4 Michaelis-Menten Plot K3->K4 K5 Determine KM & Vmax K4->K5 K5->C1 Vmax C2 Calculate kcat/KM K5->C2 KM C1->C2

Caption: Experimental workflow for benchmarking catalytic efficiency.

AssayPrinciple cluster_reaction Enzymatic Reaction cluster_monitoring Spectrophotometric Monitoring Substrate 2-methyl-3-(3-nitrophenyl) prop-2-enal Enzyme Enoate Reductase Substrate->Enzyme Binds Product Reduced Product Enzyme->Product Releases NADP NADP+ Enzyme->NADP Releases NADPH NADPH NADPH->Enzyme Binds Substrate + NADPH Substrate + NADPH Product + NADP+ Product + NADP+ Substrate + NADPH->Product + NADP+   Enzyme Decrease in Absorbance at 340 nm Decrease in Absorbance at 340 nm

Caption: Principle of the enzyme assay.

Conclusion

2-methyl-3-(3-nitrophenyl)prop-2-enal presents itself as a valuable tool for the comparative benchmarking of enoate reductases and potentially other oxidoreductases. Its chemical properties allow for a straightforward and continuous spectrophotometric assay, facilitating the accurate determination of key kinetic parameters. While direct comparative data may be sparse, the principles outlined in this guide, coupled with the provided experimental protocols, offer a robust framework for researchers to generate their own high-quality, comparative data. By employing a standardized substrate and methodology, the scientific community can build a more comprehensive understanding of the catalytic capabilities of this important class of enzymes, thereby accelerating advancements in biocatalysis and drug development.

References

  • Ramos, J. L., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. [Link]

  • Bühler, M., & Simon, H. (1982). On the kinetics and mechanism of enoate reductase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 363(6), 609-625. [Link]

  • Miller, A. F. (2018). Informing Efforts to Develop Nitroreductase for Amine Production. Molecules, 23(1), 123. [Link]

  • Rafii, F., & Cerniglia, C. E. (1993). Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract. Journal of Industrial Microbiology, 12(3-5), 233-238. [Link]

  • Šarlauskas, J., & Nemeikaitė-Čėnienė, A. (2018). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International journal of molecular sciences, 19(11), 3624. [Link]

  • Brenna, E., et al. (2011). Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes. Organic & Biomolecular Chemistry, 9(19), 6673-6679. [Link]

  • Blehert, D. S., et al. (1999). Transformation of RDX and other energetic compounds by xenobiotic reductases XenA and XenB. Journal of bacteriology, 181(20), 6268-6273. [Link]

  • Amunom, I., et al. (2009). Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. The Journal of biological chemistry, 284(40), 27288-27296. [Link]

  • Fryszkowska, A., et al. (2023). The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family. bioRxiv. [Link]

  • AK Lectures. (n.d.). Catalytic Efficiency of Enzymes (kcat/Km). [Link]

  • Gonzalez-Perez, D., et al. (2022). Structural Factors That Determine the Activity of the Xenobiotic Reductase B Enzyme from Pseudomonas putida on Nitroaromatic Compounds. International Journal of Molecular Sciences, 24(1), 400. [Link]

  • Xu, G., et al. (2020). Old yellow enzymes: structures and structure-guided engineering for stereocomplementary bioreduction. Applied Microbiology and Biotechnology, 104(21), 9035-9051. [Link]

  • Mordaka, P. M., et al. (2018). Substrate range of the DSM 795 FldZ 2-enoate reductase. Microbiology, 164(12), 1464-1472. [Link]

  • Cosp, A., et al. (2008). α,β-Unsaturated Aldehydes as Substrates for Asymmetric C C Bond Forming Reactions with Thiamin Diphosphate (ThDP)Dependent Enzymes. Advanced Synthesis & Catalysis, 350(11-12), 1731-1738. [Link]

  • Gonzalez-Perez, D., et al. (2022). Structural Factors That Determine the Activity of the Xenobiotic Reductase B Enzyme from Pseudomonas putida on Nitroaromatic Compounds. International Journal of Molecular Sciences, 24(1), 400. [Link]

  • De-la-Torre, V. G., & Williams, R. S. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical research in toxicology, 30(1), 113-132. [Link]

  • Fischereder, E. M., et al. (2024). Old Yellow Enzymes as Oxime Reductases: New Variants by Substrate-Based Enzyme Engineering. ChemBioChem. [Link]

  • Tieves, F., et al. (2024). Identification of Five Robust Novel Ene-Reductases from Thermophilic Fungi. International Journal of Molecular Sciences, 25(21), 12903. [Link]

  • Mordaka, P. M., et al. (2016). Recombinant expression and characterisation of the oxygen-sensitive 2-enoate reductase from Clostridium sporogenes. Microbiology, 162(12), 2116-2124. [Link]

  • Wang, Y., et al. (2023). Advances in Ene-Reductase Engineering: Dynamic Structure, Catalytic System Innovation, and Green Application Prospects. Journal of Agricultural and Food Chemistry. [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248-254. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Quick Start™ Bradford Protein Assay. [Link]

Sources

Validation

Spectrophotometric Determination of 2-Methyl-3-(3-nitrophenyl)prop-2-enal in Mixtures: A Comparative Analytical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals The quantification of specific organic intermediates and active pharmaceutical ingredients (APIs) in complex mixtures is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

The quantification of specific organic intermediates and active pharmaceutical ingredients (APIs) in complex mixtures is a cornerstone of quality control and process chemistry. 2-Methyl-3-(3-nitrophenyl)prop-2-enal (CAS: 37524-17-7), an α,β -unsaturated aldehyde bearing a meta-nitro substituted aromatic ring, presents a unique analytical profile. Because of its highly conjugated π -electron system, it exhibits strong intrinsic absorbance, making it an ideal candidate for direct ultraviolet-visible (UV-Vis) spectrophotometry.

As a Senior Application Scientist, I have structured this guide to objectively compare the spectrophotometric determination of this compound against alternative chromatographic techniques. Furthermore, this document provides a self-validating, step-by-step protocol grounded in established physicochemical principles and modern regulatory validation frameworks.

Mechanistic Causality: Why Spectrophotometry?

To understand why UV-Vis spectrophotometry is highly effective for 2-methyl-3-(3-nitrophenyl)prop-2-enal, we must analyze its molecular architecture. The molecule features three distinct but interacting chromophores:

  • The Aromatic Ring: Capable of standard π→π∗ transitions.

  • The α,β -Unsaturated Aldehyde (Enal): The conjugation of the alkene with the carbonyl group lowers the energy gap for both π→π∗ and n→π∗ transitions.

  • The Nitro Group ( −NO2​ ): A strong electron-withdrawing group that further extends electronic delocalization.

The Causality of Absorbance: In non-conjugated aldehydes, the n→π∗ transition is weak and occurs at lower wavelengths, often necessitating chemical derivatization (e.g., using 2,4-dinitrophenylhydrazine) to shift the absorbance into the visible spectrum and increase the molar absorptivity ( ϵ ). However, the extended conjugation in 2-methyl-3-(3-nitrophenyl)prop-2-enal naturally shifts its maximum absorbance ( λmax​ ) into the near-UV region (typically 280–320 nm, depending on solvent polarity) with a high ϵ value. This intrinsic property allows for direct, derivatization-free quantification , significantly reducing sample preparation time and minimizing the introduction of total analytical error.

Objective Comparison of Analytical Alternatives

When analyzing this compound in mixtures (such as synthesis reaction broths or pharmaceutical excipient matrices), scientists must choose between Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Table 1: Performance Comparison of Analytical Modalities
ParameterUV-Vis SpectrophotometryHPLC-UV/DADGC-FID / GC-MS
Primary Mechanism Direct light absorbance (Beer-Lambert Law)Liquid-phase separation + UV detectionVolatilization + Ionization/Flame detection
Specificity Low to Moderate: Susceptible to overlapping matrix chromophores.High: Chromatographic resolution separates matrix interferences.Very High: Excellent resolution; MS provides structural confirmation.
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.05 µg/mL~0.005 - 0.02 µg/mL
Throughput Very High: < 2 minutes per sample.Moderate: 5–15 minute run times.Low: 15–30 minute run times + cooling.
Cost per Analysis Low: Minimal solvent use, inexpensive instrumentation.High: Requires HPLC grade solvents and column maintenance.High: Requires carrier gases and frequent maintenance.
Ideal Use Case Routine QC in simple, non-absorbing matrices; dissolution testing.Complex mixtures; stability-indicating assays; degradation profiling.Residual solvent analysis; highly volatile reaction mixtures.
Method Selection Pathway

To optimize laboratory resources, the selection of the analytical method should be driven by the complexity of the sample matrix.

MethodSelection Start Mixture Containing 2-methyl-3-(3-nitrophenyl)prop-2-enal Q1 Are matrix components UV-active at ~300 nm? Start->Q1 UV Direct UV-Vis Spectrophotometry Q1->UV No (Simple Matrix) Q2 Is high-throughput separation required? Q1->Q2 Yes (Complex Matrix) HPLC HPLC-UV/DAD Analysis Q2->HPLC Yes (Non-volatile matrix) GC GC-FID / GC-MS Analysis Q2->GC No (Volatile matrix)

Decision matrix for selecting the optimal analytical method based on mixture complexity.

Experimental Protocol: Self-Validating Spectrophotometric System

The following protocol is designed to be a self-validating system. By incorporating system suitability checks and baseline corrections, the method inherently verifies its own accuracy during execution, aligning with the principles of ICH Q2(R2) for the validation of analytical procedures[1].

Phase 1: Solvent Selection and Blank Preparation
  • Action: Select spectrophotometric-grade Methanol (MeOH) as the diluent.

  • Causality: Methanol has a UV cutoff of 205 nm, which is well below the anticipated λmax​ of the conjugated enal system (~280-320 nm). This ensures the solvent does not artificially inflate the absorbance readings.

  • Validation Step: Run a baseline scan of pure MeOH from 200 nm to 400 nm. The absorbance should be <0.05 AU across the target range.

Phase 2: Standard Preparation & Wavelength Optimization
  • Stock Solution: Accurately weigh 10.0 mg of 2-methyl-3-(3-nitrophenyl)prop-2-enal reference standard. Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with MeOH ( 100μg/mL ).

  • Spectral Scanning: Transfer a 10μg/mL aliquot to a 1 cm quartz cuvette. Scan the solution from 200 nm to 400 nm against the MeOH blank.

  • Determine λmax​ : Identify the wavelength of maximum absorbance. For nitro-substituted cinnamaldehyde derivatives, this typically occurs near 300 nm due to the π→π∗ transition. Fix the spectrophotometer to this exact wavelength for all subsequent quantitative measurements.

Phase 3: Calibration and Linearity (Beer-Lambert Verification)
  • Action: Prepare working standards at 2.0, 4.0, 6.0, 8.0, and 10.0 μg/mL by serial dilution of the stock solution.

  • Measurement: Measure the absorbance of each standard at the predetermined λmax​ .

  • Causality: According to the Beer-Lambert Law ( A=ϵbc ), absorbance is directly proportional to concentration. Plotting these values must yield a linear regression.

  • Validation Step: Calculate the correlation coefficient ( R2 ). A self-validating assay requires R2≥0.999 . If the curve deviates at higher concentrations, it indicates detector saturation or molecular aggregation, necessitating sample dilution.

Phase 4: Mixture Analysis and Matrix Spiking
  • Sample Prep: Extract the mixture containing the analyte using MeOH. Filter through a 0.45 µm PTFE syringe filter to remove particulate scattering (which causes false absorbance).

  • Quantification: Measure the sample absorbance and calculate the concentration using the linear regression equation.

  • Accuracy Verification (Spike Recovery): To prove that the mixture's matrix (e.g., polymers, salts) is not interfering with the absorbance, spike a known amount of the standard into the sample matrix. The recovery must fall between 98.0% and 102.0% to validate the absence of matrix effects[1].

UVWorkflow Prep Sample & Standard Preparation (Methanol) Scan Spectral Scanning (200-400 nm) Prep->Scan Max Determine λ_max (~280-320 nm) Scan->Max Curve Calibration Curve (Beer-Lambert Law) Max->Curve Val ICH Q2(R2) Validation (Spike Recovery & Linearity) Curve->Val

Step-by-step spectrophotometric workflow and validation pathway for enal quantification.

Expected Validation Parameters

When executing this protocol in a GMP/GLP environment, the analytical method must meet strict criteria. Based on the behavior of structurally analogous conjugated nitroaromatics and enals, the following validation parameters are expected:

Table 2: Target Validation Metrics (ICH Q2(R2) Guidelines)
Validation ParameterAcceptance CriteriaScientific Justification
Linearity Range 1.0 – 25.0 µg/mLEnsures adherence to the Beer-Lambert law without stray light interference.
Correlation Coefficient ( R2 ) ≥0.999 Confirms the proportional relationship between concentration and absorbance.
Precision (% RSD) ≤2.0% (n=6)Demonstrates the repeatability of the instrument and standard preparation.
Accuracy (Recovery) 98.0% – 102.0%Verifies that the mixture matrix does not artificially inflate or suppress the UV signal.
Limit of Detection (LOD) ≤0.5 µg/mLCalculated based on 3.3×(σ/S) , ensuring trace amounts can be reliably detected.

Conclusion

The spectrophotometric determination of 2-methyl-3-(3-nitrophenyl)prop-2-enal is a highly efficient, cost-effective alternative to chromatographic methods, provided the sample matrix lacks competing UV chromophores. By leveraging the molecule's extended π -conjugation, analysts can achieve high sensitivity without derivatization. Adhering to the self-validating protocol outlined above ensures that the generated data is robust, reproducible, and fully compliant with modern analytical lifecycle guidelines.

References

  • Principles of Instrumental Analysis Source: Skoog, D.A., Holler, F.J., & Crouch, S.R. URL:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations Source: Asian Journal of Chemistry URL:[Link]

Sources

Comparative

A Comparative Analysis of 2-Methyl-3-(3-nitrophenyl)prop-2-enal and Unsubstituted Cinnamaldehyde: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-methyl-3-(3-nitrophenyl)prop-2-enal and its parent compound, unsubstituted cinnamaldehyde. This document is intended for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of 2-methyl-3-(3-nitrophenyl)prop-2-enal and its parent compound, unsubstituted cinnamaldehyde. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of cinnamaldehyde derivatives and their potential as therapeutic agents. We will delve into their chemical properties, synthesis, and a comparative overview of their biological activities, supported by experimental data and protocols.

Introduction: The Rationale for Comparison

Cinnamaldehyde, the primary bioactive component of cinnamon, is a well-documented α,β-unsaturated aldehyde with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Its chemical structure, featuring a phenyl ring, a conjugated double bond, and an aldehyde group, provides a versatile scaffold for medicinal chemistry.[1] The biological activity of cinnamaldehyde and its derivatives is often attributed to the reactivity of the α,β-unsaturated aldehyde moiety, which can act as a Michael acceptor.[3][4]

This guide focuses on a specific derivative, 2-methyl-3-(3-nitrophenyl)prop-2-enal, to elucidate the impact of two key structural modifications on the biological profile of the cinnamaldehyde backbone:

  • α-Methyl Group: The addition of a methyl group at the α-position of the propenal chain.

  • meta-Nitro Group: The substitution of a nitro group at the 3-position of the phenyl ring.

By comparing this substituted derivative to the unsubstituted parent compound, we aim to provide insights into the structure-activity relationships that can guide the design of more potent and selective therapeutic agents.

Physicochemical and Structural Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.

PropertyUnsubstituted Cinnamaldehyde2-Methyl-3-(3-nitrophenyl)prop-2-enal
Molecular Formula C9H8O[5]C10H9NO3
Molecular Weight 132.16 g/mol [5]191.18 g/mol
Appearance Yellowish, oily liquid[6]Hypothesized to be a solid at room temperature
Solubility Slightly soluble in water (1.1 g/L at 20°C); soluble in ethanol, ether.[7][8]Expected to have lower water solubility and good solubility in organic solvents.
Melting Point -7.5 °C[8]Expected to be significantly higher than cinnamaldehyde.
Boiling Point 248 °C[8]Expected to be higher than cinnamaldehyde.

The introduction of the nitro group, a strong electron-withdrawing group, is expected to increase the polarity of the molecule.[9][10] The addition of the methyl group will slightly increase the lipophilicity. These modifications will influence the compound's solubility, membrane permeability, and interaction with biological targets.

Synthesis and Chemical Reactivity

Unsubstituted Cinnamaldehyde: The synthesis of cinnamaldehyde is typically achieved through an aldol condensation reaction between benzaldehyde and acetaldehyde.[8][11] It can also be obtained through the steam distillation of cinnamon bark oil.[8]

2-Methyl-3-(3-nitrophenyl)prop-2-enal: The synthesis of this derivative would likely involve a similar aldol condensation strategy, reacting 3-nitrobenzaldehyde with propanal in the presence of a base.

The core reactivity of both molecules resides in the α,β-unsaturated aldehyde functional group. This group can participate in nucleophilic addition reactions, particularly Michael additions, which is a key mechanism for its interaction with biological macromolecules.[3] The electron-withdrawing nitro group in 2-methyl-3-(3-nitrophenyl)prop-2-enal is expected to enhance the electrophilicity of the β-carbon, potentially increasing its reactivity as a Michael acceptor.

Comparative Biological Activities

The structural modifications in 2-methyl-3-(3-nitrophenyl)prop-2-enal are anticipated to significantly modulate the biological activity profile compared to unsubstituted cinnamaldehyde.

Antimicrobial Activity

Cinnamaldehyde is known for its broad-spectrum antimicrobial properties against bacteria and fungi.[2][12][13] Its mechanism of action often involves disruption of the cell membrane and inhibition of key enzymes.[12]

The presence of a nitro group on the aromatic ring has been shown in other molecular scaffolds to enhance antimicrobial activity.[9][14] The nitro group can undergo enzymatic reduction within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other vital cellular components.[10][15] Therefore, it is hypothesized that 2-methyl-3-(3-nitrophenyl)prop-2-enal will exhibit potent antimicrobial activity, potentially with a lower minimum inhibitory concentration (MIC) than unsubstituted cinnamaldehyde against certain strains.

Anti-inflammatory Activity

Cinnamaldehyde has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[16] The nitro group can also influence inflammatory pathways.

Anticancer Activity

Cinnamaldehyde has shown promise as an anticancer agent by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[13] The introduction of a nitro group can, in some contexts, enhance the cytotoxic effects of a compound.[17] The electron-withdrawing nature of the nitro group can increase the molecule's reactivity and its potential to induce oxidative stress in cancer cells.

Experimental Protocols

To facilitate further research and validation, we provide the following standardized experimental protocols for the comparative evaluation of these two compounds.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate 96-well plates containing compound dilutions A->C B Prepare standardized microbial inoculum B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually assess for microbial growth D->E F Determine MIC as the lowest concentration with no visible growth E->F MTT_Assay_Workflow cluster_seeding Cell Culture cluster_treatment Treatment cluster_detection Detection & Analysis A Seed cancer cells in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 24-72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for MTT cell viability assay.

Procedure:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50%. [1]

Concluding Remarks

The comparative analysis of 2-methyl-3-(3-nitrophenyl)prop-2-enal and unsubstituted cinnamaldehyde provides a valuable framework for understanding the structure-activity relationships of this class of compounds. The addition of the α-methyl and meta-nitro groups is hypothesized to significantly alter the physicochemical and biological properties of the cinnamaldehyde scaffold. The enhanced electrophilicity and potential for bioreduction conferred by the nitro group suggest that 2-methyl-3-(3-nitrophenyl)prop-2-enal may exhibit superior antimicrobial and anticancer activities.

Further experimental investigation using the provided protocols is essential to validate these hypotheses and to fully elucidate the therapeutic potential of this and other cinnamaldehyde derivatives. Such studies will be instrumental in guiding the rational design of novel drug candidates with improved efficacy and selectivity.

References

  • Sources, extraction and biological activities of cinnamaldehyde.
  • Biological activities of trans-cinnamaldehyde derived
  • Cinnamaldehyde Structure-Activity Relationship: A Technical Guide for Drug Development - Benchchem.
  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Deriv
  • Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi - PMC.
  • Cinnamaldehyde (CAS N° 104-55-2) - ScenTree.co.
  • Structure-activity relationship of cinnamaldehyde analogs as inhibitors of AI-2 based quorum sensing and their effect on virulence of Vibrio spp - PubMed.
  • Laboratory determination and analysis of cinnamaldehyde - YesWeLab - Blog.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp | PLOS One.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
  • General physicochemical properties of cinnamalydehyde.
  • Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC.
  • Cinnamaldehyde | 104-55-2 - ChemicalBook.
  • Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applic
  • Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional - PubMed.
  • Cinnamaldehyde - Wikipedia.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Bioreduction of α-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™ - SciSpace.
  • Efficient Synthesis of Unsatur
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic.
  • CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google P
  • CN101265167A - Process for preparing a-methyl cinnamaldehyde - Google P
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  • Cinnamaldehydes | Fisher Scientific.
  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correl
  • A Comparative Guide to the Biological Activity of Hypothetical 2-Methyl-2-phenylpentanal Analogs - Benchchem.
  • Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC.
  • 2-METHYL-3-PHENYLPROP-2-ENAL | CAS 101-39-3 - M
  • (E)-2-methyl-3-phenylprop-2-enal - Stenutz.
  • alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem.
  • Methyl 3-(3-nitrophenyl)
  • 2-Propenal, 2-methyl-3-phenyl- - the NIST WebBook.
  • Cinnamaldehyde listed as (2E)-3-phenylprop-2-enal , but is the first 2 redundant? - ECHEMI.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI.
  • 2-Propenal, 3-phenyl-: Human health tier II assessment Preface - Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Cinnamaldehyde -> trans-3-phenylprop-2-enal - Chemistry Stack Exchange.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-(3-nitrophenyl)prop-2-enal

This guide provides essential safety and logistical protocols for the proper disposal of 2-Methyl-3-(3-nitrophenyl)prop-2-enal. As a nitro-substituted aromatic aldehyde, this compound requires careful handling and adhere...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical protocols for the proper disposal of 2-Methyl-3-(3-nitrophenyl)prop-2-enal. As a nitro-substituted aromatic aldehyde, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, providing a framework for responsible chemical waste management.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of 2-Methyl-3-(3-nitrophenyl)prop-2-enal is the foundation of its safe disposal. The molecule's structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group on an aromatic ring, suggests several potential hazards. While specific toxicological data for this exact compound is limited, a conservative approach based on structurally similar chemicals is warranted.[1][2][3]

Table 1: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Rationale
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed. Aromatic aldehydes and nitrophenols often exhibit oral toxicity.[4][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation. Aldehydes are known to be skin irritants.[4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation. Direct contact with aldehydes can cause significant eye irritation.[4][6]

| Hazardous to the Aquatic Environment | Acute/Chronic | H400/H410: Very toxic to aquatic life with long-lasting effects. | Nitrophenols and other nitroaromatics are noted for their environmental toxicity.[3][7] |

Chemical Incompatibility

A critical aspect of safe disposal is the segregation of incompatible chemicals to prevent dangerous reactions.[8] 2-Methyl-3-(3-nitrophenyl)prop-2-enal, as a nitroaromatic aldehyde, should NOT be mixed with the following:

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates): Mixing can lead to violent reactions, fire, or explosions.[8]

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): Aldehydes can undergo reactions like aldol condensation, which can be exothermic. Strong bases can also react with the nitro group.

  • Strong Acids: Can catalyze polymerization or other hazardous reactions.

  • Reducing Agents: The nitro group can be reduced in a highly exothermic reaction.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the chemical for use or disposal, ensure the following controls are in place:

  • Engineering Controls: All handling and preparation of waste, including transfers and rinsing, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[4][9]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Contaminated gloves and clothing must be removed immediately and disposed of as hazardous waste.[4][10]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood during a spill, a full-face respirator with appropriate cartridges should be used.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[11] Under no circumstances should it be disposed of down the drain or in regular trash.[4][11][12]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often the best option for collecting the waste.[11][13]

  • Label the Container: As soon as the first drop of waste is added, affix a completed hazardous waste label.[11][14] The label must include the full chemical name, "2-Methyl-3-(3-nitrophenyl)prop-2-enal," and an indication of its hazards (e.g., "Toxic," "Irritant").

  • Collect Waste: Carefully transfer the waste chemical into the designated container using a funnel to prevent spillage on the container's exterior.[13] Do not mix this waste stream with incompatible chemicals.[11]

Step 2: Disposal of Contaminated Materials
  • Solid Waste: Items such as contaminated gloves, weigh paper, and absorbent pads used for minor cleanups should be collected in a separate, clearly labeled, sealed plastic bag or a lined pail designated for solid chemical waste.[14]

  • Sharps: Contaminated needles, pipette tips, or broken glassware must be placed in a puncture-proof sharps container labeled as hazardous chemical waste.[14][15]

  • Empty Containers: An "empty" container that held 2-Methyl-3-(3-nitrophenyl)prop-2-enal must still be treated as hazardous waste.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate as hazardous liquid waste in your designated container.[14]

    • Once triple-rinsed, deface the original label, and dispose of the container according to your institution's guidelines for rinsed chemical containers.[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Secure Storage: Keep the waste container tightly closed except when adding waste.[13][16]

  • Location: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[16]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

  • Segregation: Ensure the container is stored away from incompatible materials.[12]

Step 4: Arranging for Final Disposal

All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS or OCRS) department or a licensed hazardous waste disposal contractor.[11][17]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus.[11]

  • Request Pickup: Once the waste container is full (not exceeding 90% capacity) or has been stored for the maximum allowable time (typically 9-12 months), submit a chemical waste pickup request to your EHS office.[12][13][16]

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills or if you feel unsafe, evacuate the area and contact your institution's emergency number.

  • Small Spills: If the spill is small, you are properly trained, and have the correct PPE and spill kit:

    • Avoid breathing vapors.[4]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4]

    • Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 2-Methyl-3-(3-nitrophenyl)prop-2-enal waste.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response gen Generation of Waste (Unused chemical, reaction byproduct, or contaminated material) container Designated Hazardous Waste Container gen->container Segregate & Collect labeling Affix Completed Hazardous Waste Label container->labeling Immediately Upon First Use saa Store in Satellite Accumulation Area (SAA) labeling->saa containment Use Secondary Containment saa->containment Ensure Proper Setup pickup Request Waste Pickup from EHS/EHRS containment->pickup When container is full or time limit is reached facility Transport & Disposal by Licensed Professional Facility pickup->facility spill Spill Occurs spill_cleanup Absorb with Inert Material spill->spill_cleanup spill_waste Collect as Hazardous Waste spill_cleanup->spill_waste spill_waste->container Add to waste stream

Caption: Disposal workflow for 2-Methyl-3-(3-nitrophenyl)prop-2-enal.

Conclusion

The responsible disposal of 2-Methyl-3-(3-nitrophenyl)prop-2-enal is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to a strict protocol of hazard assessment, proper segregation, secure storage, and professional disposal, researchers can mitigate the risks associated with this and other hazardous chemicals. Always consult your institution's specific chemical hygiene plan and waste management guidelines, as they provide the definitive policies for your location.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • LABORATORY WASTE MANAGEMENT GUIDELINES - WASH in Health Care Facilities. (n.d.).
  • Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Safety Data Sheet - National Institute of Advanced Industrial Science and Technology (AIST). (2018, April 25).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Hazardous Waste Disposal Guide - Northwestern University. (2015, September 15).
  • Chemical Incompatibility Chart - The University of Iowa. (n.d.).
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.).
  • GHS Information for 2-methyl-3-(p-isopropylphenyl)propionaldehyde - Ministry of Health, Labour and Welfare, Japan. (2025, March 14).
  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.).
  • A Comparative Analysis of the Reactivity of Nitrophenol Isomers - Benchchem. (n.d.).
  • Nitrophenols - PubChem, NIH. (n.d.).
  • 2-Propenoic acid, methyl ester: Human health tier II assessment - Australian Department of Health. (2014, September 18).
  • Proper Disposal of 3-(3-Methylphenyl)propionaldehyde: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • 3-(3-Methylphenyl)propionaldehyde: A Technical Guide to Safety and Hazards - Benchchem. (n.d.).

Sources

Handling

Operational Safety &amp; Logistics Master Plan: Handling 2-Methyl-3-(3-nitrophenyl)prop-2-enal

As drug development professionals and synthetic chemists, handling multi-functional building blocks like 2-Methyl-3-(3-nitrophenyl)prop-2-enal (CAS: 37524-17-7) requires a nuanced understanding of molecular hazards. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling multi-functional building blocks like 2-Methyl-3-(3-nitrophenyl)prop-2-enal (CAS: 37524-17-7) requires a nuanced understanding of molecular hazards. This compound, an α,β -unsaturated nitroaromatic aldehyde, presents distinct toxicological and physical risks driven by its reactive moieties.

This guide provides a self-validating, step-by-step operational framework for safe handling, PPE selection, and disposal, designed to ensure laboratory safety through scientific causality.

Chemical Hazard Profiling & Causality (The "Why")

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular mechanisms of toxicity. The hazards of 2-Methyl-3-(3-nitrophenyl)prop-2-enal are dictated by two primary functional groups:

  • The Aldehyde Moiety: Aldehydes are highly electrophilic. Upon contact with mucosal tissues or skin, they undergo nucleophilic attack by primary amines in biological proteins, forming Schiff bases. This protein cross-linking is the direct causal mechanism for skin irritation (H315), serious eye irritation (H319), and allergic skin sensitization (H317)[1][2].

  • The Nitroaromatic Ring: Nitroaromatic compounds pose latent systemic and physical risks. Biologically, they can undergo enzymatic nitroreduction to form reactive hydroxylamine or nitroso intermediates, which carry mutagenic risks via DNA binding[1]. Physically, specific nitroaromatic compounds can present an explosion risk if subjected to sudden shock, friction, or rapid, uncontrollable heating[3].

ToxicityMechanism cluster_0 Nitro Group Metabolism cluster_1 Aldehyde Group Reactivity A 2-Methyl-3-(3-nitrophenyl)prop-2-enal Exposure B Enzymatic Nitroreduction (Nitroreductases) A->B E Electrophilic Attack on Mucosal Tissues A->E C Reactive Intermediates (Hydroxylamines/Nitroso) B->C D DNA Binding & Mutagenic Risk C->D F Protein Cross-linking (Schiff Base Formation) E->F G Skin Sensitization & Respiratory Irritation F->G

Mechanistic pathways of 2-Methyl-3-(3-nitrophenyl)prop-2-enal toxicity highlighting dual-hazard moieties.

Personal Protective Equipment (PPE) Matrix

Based on the GHS classifications of analogous nitrobenzaldehydes (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2)[2][4], the following PPE matrix is mandatory. The logic here is maintaining barrier integrity against organic electrophiles and airborne particulates.

PPE CategoryRequired EquipmentScientific Justification (Causality)
Eye/Face Tightly fitting safety goggles (EN 166/ANSI Z87.1). Add a face shield for bulk transfers.Prevents airborne dust or aerosolized aldehyde from reacting with corneal proteins, preventing severe mucosal inflammation[1].
Hands Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness).Aldehydes can rapidly permeate thin latex. Nitrile provides a superior chemical barrier against organic electrophiles[1].
Body Flame-resistant (FR) lab coat, closed-toe shoes, and long pants.Mitigates dermal exposure and addresses the latent thermal instability/flammability risks associated with nitroaromatics[1][3].
Respiratory N95/P100 particulate respirator (US) or FFP3 mask (EU). Use full-face respirator if OEL is exceeded.Prevents inhalation of fine crystalline dust, directly mitigating respiratory tract irritation (H335)[2][4].
Step-by-Step Operational Workflow

Do not treat this compound as a benign organic powder. The following protocol ensures a self-validating system where engineering controls and procedural steps overlap to eliminate exposure.

Phase 1: Preparation & Engineering Controls

  • Verify Ventilation: Ensure the chemical fume hood has a face velocity of at least 80-100 fpm. Never handle the dry powder on an open bench[1].

  • Static Mitigation: Nitroaromatic powders can be sensitive to electrostatic discharge. Ground all receiving equipment and use anti-static weighing spatulas[5].

Phase 2: Weighing and Transfer

  • Pre-Weighing: Place a pre-tared, sealable vial on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the crystalline powder using an anti-static spatula, keeping the source container as close to the receiving vial as possible to minimize aerosolization.

  • Sealing: Cap the receiving vial tightly before removing it from the balance area. Wipe the exterior of the vial with a damp disposable towel to remove invisible residue.

Phase 3: Reaction Setup

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Nitroaromatics should be kept away from strong reducing agents unless specifically intended for a controlled reduction reaction[1].

  • Solvent Addition: Dissolve the compound within the sealed system or under active fume hood exhaust to prevent volatile aldehyde emissions.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Weigh Weighing: Use Anti-Static Spatula (Minimize Dust) Start->Weigh Transfer Transfer: Sealed Container to Reaction Vessel Weigh->Transfer React Reaction: Inert Atmosphere (Ar/N2) Avoid Strong Reducing Agents Transfer->React Clean Decontamination: Wash with Soap/Water Dispose of Gloves React->Clean Spill Spill Detected? React->Spill Spill->Clean No SpillResponse Spill Response: Evacuate, Don Respirator, Absorb with Inert Material Spill->SpillResponse Yes SpillResponse->Clean

Standard operating procedure and contingency workflow for handling nitroaromatic aldehydes.

Spill Response & Decontamination Protocol

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Assess: Evacuate the immediate area. Do not attempt cleanup without donning an N95/P100 respirator and fresh nitrile gloves[3].

  • Containment: Cover the spilled solid with an inert, damp absorbent material (e.g., wet sand or vermiculite) to prevent dust formation. Do not use combustible absorbents like sawdust due to the nitroaromatic nature of the chemical[3].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty polypropylene waste container[5].

  • Surface Decontamination: Wash the spill area thoroughly with copious amounts of soap and water. Avoid using strong organic solvents (like acetone or dichloromethane) for the initial wipe-down, as these can dissolve the compound and increase the rate of permeation through gloves or skin[3].

Disposal Logistics & Environmental Compliance

Nitroaromatic compounds cannot be disposed of in standard aqueous waste streams due to their high environmental persistence and toxicity to aquatic life.

  • Solid Waste: Seal contaminated PPE, empty vials, and spill cleanup materials in a designated hazardous waste container.

  • Chemical Destruction: The material must be disposed of via a licensed chemical destruction plant. The preferred method is controlled incineration equipped with flue gas scrubbing to neutralize toxic nitrogen oxide ( NOx​ ) emissions generated during combustion[5].

References
  • Title: 2-Nitrocinnamaldehyde | Source: Grokipedia | URL: 1

  • Title: 2-Hydroxy-5-nitrobenzaldehyde 98 97-51-8 | Source: Sigma-Aldrich | URL: 4

  • Title: Enstrip NP-1 Safety Data Sheet | Source: Caswell Australia | URL: 3

  • Title: 3-Bromo-5-nitrobenzaldehyde | 355134-13-3 | Source: Benchchem | URL: 2

  • Title: Tetryl SDS, 479-45-8 Safety Data Sheets | Source: ECHEMI | URL: 5

Sources

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